ITI-333
Description
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Properties
CAS No. |
2117619-00-6 |
|---|---|
Molecular Formula |
C22H24FN3O2 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(10R,15S)-12-[3-(4-fluorophenoxy)propyl]-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-3-one |
InChI |
InChI=1S/C22H24FN3O2/c23-15-5-7-16(8-6-15)28-12-2-10-25-11-9-20-18(13-25)17-3-1-4-19-22(17)26(20)14-21(27)24-19/h1,3-8,18,20H,2,9-14H2,(H,24,27)/t18-,20-/m0/s1 |
InChI Key |
MXIJXDUPULMKIE-ICSRJNTNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Mechanism of ITI-333 in Opioid Dependence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ITI-333 is a novel, orally bioavailable small molecule in clinical development for the treatment of opioid use disorder (OUD) and pain.[1][2][3] Its unique pharmacological profile, characterized by a combination of potent serotonin (B10506) 5-HT2A receptor antagonism and biased, partial agonism at the μ-opioid receptor (MOR), offers a promising therapeutic approach to address the multifaceted challenges of opioid dependence.[4][5] This document provides an in-depth technical overview of the mechanism of action of this compound, summarizing key preclinical data, detailing experimental methodologies, and visualizing the core signaling pathways involved.
Core Mechanism of Action
This compound's therapeutic potential in opioid dependence stems from its dual action on two key receptor systems:
-
μ-Opioid Receptor (MOR) Partial Agonism: this compound acts as a partial agonist at the MOR. This allows it to alleviate withdrawal symptoms and cravings by providing a baseline level of receptor stimulation, similar to existing OUD treatments like buprenorphine. However, as a partial agonist, it has a ceiling effect, which is expected to reduce the risk of respiratory depression and abuse liability associated with full MOR agonists like heroin and fentanyl.[4][5]
-
Serotonin 5-HT2A Receptor Antagonism: Potent antagonism at the 5-HT2A receptor is another key feature of this compound's profile.[4][5] This activity is thought to contribute to the mitigation of psychiatric comorbidities often associated with OUD, such as depression, anxiety, and sleep disturbances, which are significant drivers of relapse.
Furthermore, this compound exhibits lesser antagonist activity at adrenergic α1A and dopamine (B1211576) D1 receptors, which may also contribute to its overall pharmacological effects.[4][5]
A critical aspect of this compound's interaction with the MOR is its nature as a biased agonist . Preclinical data indicate that this compound preferentially activates the G-protein signaling pathway, which is associated with analgesia and the desired therapeutic effects, while lacking significant recruitment of the β-arrestin pathway.[4][5] The β-arrestin pathway is often implicated in the adverse effects of opioids, including respiratory depression and the development of tolerance. This biased agonism suggests a potentially improved safety and tolerability profile for this compound.
Quantitative Data
The following tables summarize the in vitro receptor binding affinities and functional activities of this compound, as well as its in vivo efficacy in a key preclinical model of opioid withdrawal.
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Receptor | Assay Type | Parameter | Value | Reference |
| Serotonin 5-HT2A | Radioligand Binding | Ki | 8.3 nM | [1] |
| Functional (Antagonist) | - | - | [4][5] | |
| μ-Opioid (MOR) | Radioligand Binding | Ki | 11 nM | [1] |
| Functional (Partial Agonist) | EC50 (cAMP) | 64.45 nM | [4][5] | |
| Functional (Antagonist) | IC50 (cAMP) | 641.5 nM | [4][5] | |
| Functional (β-arrestin) | Agonism | Lacking | [4][5] | |
| Adrenergic α1A | Radioligand Binding | Ki | 28 nM | [1] |
| Functional (Antagonist) | - | - | [4][5] | |
| Dopamine D1 | Radioligand Binding | Ki | 50 nM | [1] |
| Functional (Antagonist) | - | - | [4][5] |
Table 2: Preclinical Efficacy of this compound in a Model of Opioid Withdrawal
| Animal Model | Endpoint | Treatment | Result | Reference |
| Naloxone-Precipitated Oxycodone Withdrawal (Mice) | Total Somatic Withdrawal Signs | This compound (various doses) | Dose-dependent and significant decrease in withdrawal signs | [4] |
| Heroin Cue-Induced Reinstatement (Rats) | Reinstatement of Heroin-Seeking Behavior | This compound | Suppression of reinstatement | [3][4] |
Experimental Protocols
The following are detailed descriptions of the key experimental methodologies used to characterize the pharmacological profile of this compound.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of this compound for its target receptors.
-
Objective: To quantify the affinity of this compound for the human 5-HT2A, μ-opioid, adrenergic α1A, and dopamine D1 receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines recombinantly expressing the human receptor of interest (e.g., CHO or HEK293 cells).
-
Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A, [3H]-DAMGO for MOR) is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.
-
Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Functional Activity Assays
These assays determine the functional consequences of this compound binding to its target receptors, i.e., whether it acts as an agonist, antagonist, or partial agonist.
-
a) cAMP Assays (for Gi/o and Gs-coupled receptors like MOR and D1):
-
Objective: To measure the effect of this compound on adenylyl cyclase activity, which is modulated by G-protein coupled receptors.
-
Methodology:
-
Cell Culture: Cells expressing the receptor of interest are cultured in multi-well plates.
-
Treatment: For Gi/o-coupled receptors like MOR, cells are treated with forskolin (B1673556) (to stimulate cAMP production) and varying concentrations of this compound. For agonist testing, this compound is added alone. For antagonist testing, a known agonist is added in the presence of varying concentrations of this compound.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
Data Analysis: Dose-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists) values.
-
-
-
b) β-Arrestin Recruitment Assays:
-
Objective: To determine if this compound promotes the interaction of β-arrestin with the μ-opioid receptor.
-
Methodology:
-
Engineered Cell Lines: Specialized cell lines are used where the receptor is tagged with one fragment of a reporter enzyme (e.g., β-galactosidase or luciferase) and β-arrestin is tagged with the complementary fragment.
-
Ligand Stimulation: The cells are treated with varying concentrations of this compound or a known MOR agonist.
-
Signal Detection: If the ligand induces β-arrestin recruitment to the receptor, the two enzyme fragments come into proximity, forming an active enzyme that generates a detectable signal (chemiluminescent or fluorescent).
-
Data Analysis: The signal intensity is measured, and dose-response curves are plotted to assess agonist activity for β-arrestin recruitment.
-
-
In Vivo Behavioral Models of Opioid Dependence
These animal models are used to assess the therapeutic potential of this compound in conditions that mimic aspects of human opioid dependence.
-
a) Naloxone-Precipitated Opioid Withdrawal:
-
Objective: To evaluate the ability of this compound to suppress the somatic signs of opioid withdrawal.
-
Methodology:
-
Induction of Dependence: Rodents (typically mice or rats) are made physically dependent on an opioid (e.g., morphine or oxycodone) through repeated administrations over several days.
-
Pre-treatment: Prior to the withdrawal test, animals are treated with either vehicle or different doses of this compound.
-
Precipitation of Withdrawal: Withdrawal is precipitated by administering an opioid antagonist, such as naloxone (B1662785).
-
Behavioral Scoring: Immediately after naloxone administration, animals are observed for a set period (e.g., 30 minutes), and various somatic withdrawal signs (e.g., jumping, wet-dog shakes, paw tremors, diarrhea) are counted and scored.
-
Data Analysis: The total withdrawal scores are compared between the vehicle- and this compound-treated groups to determine the efficacy of this compound in reducing withdrawal severity.
-
-
-
b) Heroin Self-Administration and Reinstatement Model:
-
Objective: To assess the effect of this compound on the motivation to seek opioids after a period of abstinence.
-
Methodology:
-
Catheter Implantation: Rats are surgically implanted with intravenous catheters.
-
Self-Administration Training: Animals are trained to press a lever to receive intravenous infusions of heroin in an operant chamber. This phase establishes heroin as a reinforcer.
-
Extinction: After stable self-administration is achieved, the heroin is removed, and lever presses no longer result in infusions. This leads to a decrease in lever pressing.
-
Reinstatement Test: After extinction, relapse-like behavior is triggered by presenting a cue previously associated with heroin (e.g., a light or tone) or by a priming dose of heroin.
-
This compound Treatment: this compound or vehicle is administered before the reinstatement test to evaluate its effect on the resumption of lever-pressing behavior.
-
Data Analysis: The number of lever presses during the reinstatement session is compared between the this compound and vehicle groups.
-
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its preclinical evaluation.
Caption: this compound's biased partial agonism at the μ-opioid receptor.
Caption: this compound's antagonistic action at the 5-HT2A receptor.
Caption: A streamlined workflow for the preclinical assessment of this compound.
Conclusion
This compound represents a promising and innovative therapeutic candidate for opioid dependence. Its dual mechanism of action, combining biased partial agonism at the μ-opioid receptor with potent 5-HT2A antagonism, is designed to address both the physical and psychological aspects of this complex disorder. The preclinical data to date support a profile that may offer effective management of withdrawal and cravings with a potentially reduced risk of adverse effects compared to traditional opioid agonists. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with opioid use disorder.
References
- 1. Discovery of this compound, a Novel Orally Bioavailable Molecule Targeting Multiple Receptors for the Treatment of Pain and Other Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RePORT ⟩ RePORTER [reporter.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Pharmacologic profile of this compound: a novel molecule for treatment of substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic profile of this compound: a novel molecule for treatment of substance use disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of ITI-333: A Novel Multi-Target Directed Ligand
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ITI-333 is a novel, orally bioavailable small molecule in clinical development for the treatment of substance use disorders, pain, and other psychiatric conditions. Its unique pharmacological profile is characterized by a combination of potent serotonin (B10506) 5-HT2A receptor antagonism and biased partial agonism at the μ-opioid receptor (MOR). This dual activity is attributed to its distinct tetracyclic pyridopyrroloquinoxalinone scaffold. This document provides a comprehensive overview of the structure-activity relationship (SAR) studies that led to the discovery of this compound, detailing the molecular interactions that govern its affinity and functional activity at its primary targets. Furthermore, this guide outlines the detailed experimental protocols for the key in vitro assays used to characterize this compound and its analogs, and visualizes its signaling pathways and the discovery workflow.
Introduction
The development of new therapeutics for neuropsychiatric and substance use disorders is a significant challenge, often hindered by on-target side effects and a lack of efficacy. A promising strategy to overcome these limitations is the design of multi-target directed ligands that can modulate multiple signaling pathways simultaneously. This compound emerged from a research program aimed at discovering compounds with a dual 5-HT2A antagonism and MOR partial agonism profile.[1][2] The 5-HT2A receptor antagonism is intended to mitigate the psychiatric comorbidities associated with substance use disorders and to potentially reduce the abuse liability of MOR agonists.[3] The biased partial agonism at the MOR aims to provide therapeutic benefits, such as analgesia and management of withdrawal symptoms, while minimizing the recruitment of β-arrestin, a pathway associated with adverse effects like respiratory depression and tolerance.[4][5]
This technical guide delves into the SAR of the tetracyclic pyridopyrroloquinoxalinone class of compounds, culminating in the selection of this compound as a clinical candidate.
Structure-Activity Relationship (SAR) Studies
The SAR exploration of the tetracyclic pyridopyrroloquinoxalinone scaffold focused on systematic modifications of several key structural features: the side chain, the linker, the tetracyclic core, and the stereochemistry. The primary goal was to optimize binding affinity and functional activity at the 5-HT2A and μ-opioid receptors.
Side Chain Modifications
The initial lead compounds possessed a terminal phenyl group on the side chain. Modifications to this phenyl ring revealed that electron-withdrawing groups were generally favored.
Table 1: SAR of Phenyl Ring Substituents [4]
| Compound | R | 5-HT2A Ki (nM) | MOR Ki (nM) | D1 Ki (nM) |
| This compound (5) | 4-F | 8.3 | 11 | 50 |
| Analog 1 | H | 15 | 25 | 120 |
| Analog 2 | 4-Cl | 7.9 | 10 | 45 |
| Analog 3 | 4-CH3 | 22 | 35 | 150 |
Data presented as Ki (nM) from radioligand binding assays.
Linker Modifications
The length and composition of the linker connecting the tetracyclic core to the side chain were found to be critical for optimal receptor binding. A three-carbon (propyl) linker was identified as the optimal length.
Tetracyclic Core Modifications
Modifications to the tetracyclic core, including ring size and substitutions, were explored to fine-tune the receptor binding profile. The pyridopyrroloquinoxalinone core of this compound was found to be essential for its high affinity and dual-target engagement.
Stereochemistry
The stereochemistry at the junction of the B and C rings of the tetracyclic core was found to have a profound impact on the binding affinity, particularly at the μ-opioid receptor. The (6bR, 10aS) absolute configuration of this compound is crucial for its potent MOR activity.[4]
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and functional activities of this compound at its primary and secondary targets.
Table 2: In Vitro Receptor Binding Profile of this compound [1][2][6]
| Receptor | Radioligand | Ki (nM) |
| 5-HT2A | [125I]DOI | 8.3 |
| μ-Opioid (MOR) | [3H]DAMGO | 11 |
| Adrenergic α1A | [3H]Prazosin | 28 |
| Dopamine D1 | [3H]SCH23390 | 50 |
| Dopamine D2 | [3H]Methylspiperone | 160 |
Table 3: In Vitro Functional Activity Profile of this compound [1]
| Receptor | Assay Type | Functional Activity | Efficacy |
| 5-HT2A | Calcium Flux | Antagonist | - |
| μ-Opioid (MOR) | cAMP Inhibition | Partial Agonist | Low Intrinsic Efficacy |
| μ-Opioid (MOR) | β-Arrestin Recruitment | - | Lacking β-arrestin agonism |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The unique therapeutic potential of this compound lies in its ability to simultaneously modulate two distinct signaling pathways. As an antagonist at the 5-HT2A receptor, it blocks the downstream signaling initiated by serotonin. At the μ-opioid receptor, it acts as a biased partial agonist, preferentially activating the G-protein signaling cascade while avoiding the recruitment of β-arrestin.
Caption: Conceptual signaling pathway of this compound.
Experimental Workflow for SAR Studies
The discovery of this compound involved a systematic process of chemical synthesis, in vitro screening, and optimization. The general workflow is depicted below.
Caption: General experimental workflow for the SAR studies of this compound analogs.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used in the characterization of this compound and its analogs.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for various receptors.
General Protocol:
-
Membrane Preparation: Cell membranes from CHO or HEK293 cells stably expressing the receptor of interest are prepared by homogenization and centrifugation.
-
Assay Buffer: A buffered solution (e.g., 50 mM Tris-HCl, pH 7.4) is used for the binding reaction.
-
Incubation: Cell membranes are incubated with a specific radioligand and varying concentrations of the test compound in a 96-well plate.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are calculated using the Cheng-Prusoff equation.
Receptor-Specific Radioligands:
-
5-HT2A Receptor: [125I]DOI (agonist)
-
μ-Opioid Receptor: [3H]DAMGO (agonist)
-
Adrenergic α1A Receptor: [3H]Prazosin (antagonist)
-
Dopamine D1 Receptor: [3H]SCH23390 (antagonist)
-
Dopamine D2 Receptor: [3H]Methylspiperone (antagonist)
Functional Assays
Objective: To determine the functional antagonist activity of test compounds at the 5-HT2A receptor.
Protocol:
-
Cell Culture: CHO or HEK293 cells expressing the human 5-HT2A receptor are cultured in appropriate media.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound.
-
Agonist Stimulation: A 5-HT2A receptor agonist (e.g., serotonin or α-methylserotonin) is added to stimulate the receptor.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a plate reader.
-
Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium flux is quantified to determine its antagonist potency (IC50).
Objective: To determine the functional agonist or partial agonist activity of test compounds at the μ-opioid receptor.
Protocol:
-
Cell Culture: CHO cells stably expressing the human μ-opioid receptor are used.
-
Cell Treatment: Cells are treated with varying concentrations of the test compound in the presence of forskolin (B1673556) (an adenylyl cyclase activator).
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP production is measured. The potency (EC50) and efficacy (Emax) are determined from the dose-response curves.
Objective: To assess the potential of test compounds to induce β-arrestin recruitment to the μ-opioid receptor.
Protocol:
-
Cell Line: A cell line co-expressing the human μ-opioid receptor and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter®) is used.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound.
-
Signal Detection: Upon β-arrestin recruitment to the activated receptor, the enzyme fragments complement, generating a luminescent or fluorescent signal that is measured with a plate reader.
-
Data Analysis: Dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the test compound for β-arrestin recruitment.
Conclusion
The systematic structure-activity relationship studies of the novel tetracyclic pyridopyrroloquinoxalinone scaffold successfully led to the discovery of this compound. This compound exhibits a unique and desirable pharmacological profile, combining potent 5-HT2A receptor antagonism with biased partial agonism at the μ-opioid receptor. The detailed understanding of the SAR and the robust in vitro characterization provide a strong foundation for its ongoing clinical development for the treatment of substance use disorders and other neuropsychiatric conditions. The experimental protocols and workflows outlined in this guide serve as a valuable resource for researchers in the field of multi-target drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound, a Novel Orally Bioavailable Molecule Targeting Multiple Receptors for the Treatment of Pain and Other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay in Summary_ki [ww.w.bindingdb.org]
- 6. Discovery of this compound, a Novel Orally Bioavailable Molecule Targeting Multiple Receptors for the Treatment of Pain and Other Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vivo Effects of ITI-333 on Dopamine D1 Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the novel molecule ITI-333, with a specific focus on its interaction with dopamine (B1211576) D1 receptors. This compound is a multi-target compound in development for the treatment of substance use disorders, pain, and associated psychiatric comorbidities.[1][2][3] Its unique pharmacological profile, which includes activity at serotonin, opioid, and dopamine receptors, makes it a subject of significant interest in neuropharmacology. This document synthesizes available preclinical and planned clinical data to elucidate the in vivo effects and mechanism of action of this compound concerning the dopamine D1 receptor.
Pharmacological Profile of this compound
This compound is a novel, orally bioavailable molecule characterized by its multi-receptor activity.[3][4] In vitro studies have established its binding affinities and functional activities at several key central nervous system receptors.
In Vitro Receptor Binding and Functional Activity
Cell-based assays have quantified the binding affinity (Ki) of this compound, revealing a potent and complex profile. It acts as a potent 5-HT2A receptor antagonist, a biased partial agonist at the µ-opioid (MOP) receptor, and demonstrates lesser, but significant, antagonist activity at dopamine D1 and adrenergic α1A receptors.[1][2][3]
The table below summarizes the in vitro receptor binding affinities of this compound.
| Receptor Target | Binding Affinity (K_i_, nM) | Functional Activity |
| Serotonin 5-HT | 8.0 - 8.3 | Potent Antagonist |
| µ-Opioid (MOP) | 11.0 | Biased Partial Agonist |
| Adrenergic α | 28.0 | Antagonist |
| Dopamine D | 50.0 | Antagonist |
| Dopamine D | 160.0 | Modest Affinity |
Data sourced from multiple preclinical studies.[1][3][4][5][6]
Functional assays confirm that this compound behaves as an antagonist at dopamine D1 receptors.[3] This suggests that in vivo, this compound would be expected to occupy D1 receptors and attenuate the signaling cascade initiated by endogenous dopamine.
In Vivo Effects and Clinical Investigation
While extensive in vivo preclinical data exists for the 5-HT2A and µ-opioid receptor activities of this compound, direct in vivo functional studies specifically isolating its effects on dopamine D1 receptors are less detailed in currently available literature. The primary in vivo evidence comes from behavioral models reflecting its combined pharmacology and planned human imaging studies.
Preclinical In Vivo Models
In animal models, this compound has demonstrated effects consistent with its multi-receptor profile. It effectively blocks 5-HT2A receptor-mediated head twitch responses in mice and mitigates MOP receptor-mediated effects, such as morphine-induced motor hyperactivity.[1][2][3] It also produces naloxone-sensitive analgesia and suppresses somatic signs of opioid withdrawal.[1][2][3]
While these studies do not directly measure D1 receptor occupancy or target engagement, the antagonist activity at D1 receptors likely contributes to its overall therapeutic profile, particularly for substance use disorders where dopamine signaling is dysregulated.
Planned Human In Vivo Studies
To definitively characterize the in vivo effects of this compound on dopamine D1 receptors in humans, a Positron Emission Tomography (PET) imaging study has been planned.[7][8] This study aims to directly measure the occupancy of this compound at D1, 5-HT2A, and MOP receptors in the human brain. The results of this study will be crucial for validating the mechanism of action and informing dose selection for subsequent Phase 2 trials.[8]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the pharmacology of this compound.
In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity (K_i_) of this compound for specific receptor targets.
-
Methodology:
-
Cell Culture: CHO (Chinese Hamster Ovary) cells stably expressing the human recombinant receptor of interest (e.g., dopamine D1 receptor) are cultured and harvested.
-
Membrane Preparation: Cell membranes are prepared through homogenization and centrifugation to isolate the fraction containing the receptors.
-
Competition Binding Assay: A fixed concentration of a specific radioligand for the target receptor is incubated with the cell membrane preparation in the presence of varying concentrations of this compound.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated via rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC
ngcontent-ng-c4139270029="" class="ng-star-inserted">50(concentration of this compound that inhibits 50% of specific radioligand binding) is calculated. The K_i value is then derived from the IC50using the Cheng-Prusoff equation.
-
Morphine-Induced Hyperactivity Model
-
Objective: To assess the in vivo functional activity of this compound at µ-opioid receptors.
-
Methodology:
-
Animals: Male mice are used for this study.
-
Acclimation: Animals are acclimated to the testing environment (e.g., open-field arenas) to reduce novelty-induced locomotor activity.
-
Drug Administration: Mice are pre-treated with either vehicle or varying doses of this compound. After a set pre-treatment time, a high dose of morphine (e.g., 32 mg/kg) is administered subcutaneously to induce hyperactivity.[3]
-
Behavioral Recording: Immediately following morphine administration, mice are placed in the open-field arenas, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60-120 minutes) using automated tracking software.
-
Data Analysis: The total distance traveled and other locomotor parameters are quantified and compared between the vehicle- and this compound-treated groups. A significant reduction in morphine-induced hyperactivity by this compound indicates functional antagonism or partial agonism at the MOP receptor.[3]
-
Positron Emission Tomography (PET) Receptor Occupancy
-
Objective: To quantify the occupancy of this compound at dopamine D1 receptors in the living human brain.
-
Methodology:
-
Subjects: Healthy human volunteers are recruited for the study.
-
Baseline Scan: Each subject undergoes a baseline PET scan after injection of a specific D1 receptor radiotracer (e.g., [¹¹C]NNC 112) to measure baseline receptor availability.
-
Drug Administration: Following a washout period, subjects receive a single oral dose of this compound.
-
Post-Dose Scan: At the anticipated time of peak plasma concentration of this compound, a second PET scan is performed using the same radiotracer.
-
Image and Data Analysis: PET images are reconstructed and co-registered with anatomical MRI scans. Regions of interest (ROIs) corresponding to brain areas with high D1 receptor density (e.g., striatum, cortex) are defined. The binding potential of the radiotracer is calculated for both baseline and post-dose scans.
-
Occupancy Calculation: Receptor occupancy is calculated as the percentage reduction in radiotracer binding potential from baseline to the post-dose scan. This provides a direct in vivo measure of target engagement.
-
Visualizations: Pathways and Processes
Dopamine D1 Receptor Signaling Pathway
The following diagram illustrates the canonical Gs-coupled signaling pathway of the dopamine D1 receptor and the antagonistic action of this compound.
Caption: Dopamine D1 receptor signaling and antagonism by this compound.
Multi-Target Mechanism of this compound
This diagram shows the relationship between this compound and its primary receptor targets.
Caption: Multi-receptor binding profile of this compound.
Experimental Workflow for In Vivo Behavioral Assay
The flowchart below outlines the typical steps in a preclinical behavioral experiment, such as the morphine-induced hyperactivity model.
Caption: Workflow for a preclinical in vivo behavioral study.
References
- 1. Pharmacologic profile of this compound: a novel molecule for treatment of substance use disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacologic profile of this compound: a novel molecule for treatment of substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a Novel Orally Bioavailable Molecule Targeting Multiple Receptors for the Treatment of Pain and Other Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of this compound, a Novel Orally Bioavailable Molecule Targeting Multiple Receptors for the Treatment of Pain and Other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. RePORT ⟩ RePORTER [reporter.nih.gov]
An In-depth Technical Guide on ITI-333 as a Biased Agonist at the Mu-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Data Presentation
The following tables summarize the in vitro pharmacological data for ITI-333, demonstrating its binding affinity and functional activity at the µ-opioid receptor and other relevant targets.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Radioligand | Kᵢ (nM) | Source |
| Human µ-opioid | [³H]-DAMGO | 11 | [3] |
| Human Serotonin (B10506) 5-HT2A | [³H]-Ketanserin | 8.3 | [1] |
| Human Dopamine D1 | [³H]-SCH23390 | 50 | [3] |
| Human Adrenergic α1A | [³H]-Prazosin | 28 | [3] |
Table 2: Functional Activity of this compound at the µ-Opioid Receptor
| Assay | Parameter | Result | Source |
| G-protein Activation ([³⁵S]GTPγS Binding) | Efficacy | Partial Agonist | [3] |
| β-arrestin Recruitment | Agonism | Lacking | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized based on standard practices in the field and the information available on assays used for µ-opioid receptor characterization.
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Kᵢ) of this compound for the human µ-opioid receptor.
Materials:
-
Cell membranes expressing the human µ-opioid receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]-DAMGO (a selective µ-opioid agonist).[7]
-
Test compound: this compound.
-
Non-specific binding control: Naloxone (B1662785) (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).[7]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[8]
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, cell membranes (typically 10-20 µg of protein per well), and [³H]-DAMGO at a concentration near its dissociation constant (Kd).[8]
-
Add either the serially diluted this compound, vehicle (for total binding), or naloxone (for non-specific binding) to the respective wells.
-
Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.[8]
-
Terminate the incubation by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[8]
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well of the dried filter plate.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-DAMGO).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
[³⁵S]GTPγS Binding Assay for G-protein Activation
Objective: To measure the functional activation of G-proteins by this compound at the µ-opioid receptor.[9]
Materials:
-
Cell membranes expressing the human µ-opioid receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).[9]
-
Guanosine diphosphate (B83284) (GDP).[10]
-
Test agonist: this compound.
-
Positive control: DAMGO (a full µ-opioid agonist).[9]
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.[8]
-
96-well filter plates or Scintillation Proximity Assay (SPA) beads.
Procedure:
-
Prepare serial dilutions of this compound and DAMGO in the assay buffer.
-
In a 96-well plate, add the assay buffer, cell membranes, and GDP (typically 10-30 µM).[10]
-
Add the serially diluted this compound, DAMGO, or vehicle to the respective wells.
-
Pre-incubate the plate for 15-30 minutes at 30°C.[8]
-
Initiate the reaction by adding [³⁵S]GTPγS (typically 0.05-0.1 nM).[9]
-
Incubate for 60 minutes at 30°C.[8]
-
Terminate the reaction by rapid filtration through the filter plates and wash with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
Data Analysis:
-
Subtract the non-specific binding (in the presence of a high concentration of unlabeled GTPγS) from all other measurements.
-
Plot the amount of specifically bound [³⁵S]GTPγS against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values for this compound, relative to the full agonist DAMGO.[6]
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment
Objective: To measure the ability of this compound to induce the recruitment of β-arrestin to the µ-opioid receptor.[11]
Materials:
-
HEK293 cells.
-
Expression plasmids:
-
Cell culture reagents.
-
Transfection reagent.
-
BRET substrate (e.g., coelenterazine (B1669285) h).[11]
-
Plate reader capable of measuring dual-emission luminescence.
Procedure:
-
Co-transfect HEK293 cells with the µ-opioid receptor-Rluc and β-arrestin-2-Venus plasmids.
-
Plate the transfected cells in a white, clear-bottom 96-well plate and culture for 24-48 hours.
-
Prepare serial dilutions of this compound and a known β-arrestin recruiting agonist (e.g., DAMGO) in a suitable buffer.
-
Wash the cells with a buffer (e.g., PBS).
-
Add the BRET substrate (coelenterazine h) to each well and incubate in the dark for 5-10 minutes.
-
Measure the baseline luminescence at the donor and acceptor emission wavelengths (e.g., ~480 nm for Rluc and ~530 nm for Venus).
-
Add the serially diluted this compound, DAMGO, or vehicle to the wells.
-
Immediately begin measuring the luminescence at both wavelengths kinetically for a desired period (e.g., 30-60 minutes).
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity for each time point and concentration.[11]
-
The net BRET response is calculated by subtracting the BRET ratio of vehicle-treated cells from the agonist-treated cells.
-
Plot the net BRET response against the logarithm of the agonist concentration to generate a dose-response curve.
-
Determine the EC₅₀ and Emax values for this compound in comparison to the positive control. The reported lack of β-arrestin agonism for this compound would be evidenced by a flat dose-response curve (no increase in BRET ratio).[3]
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways of a balanced vs. a biased µ-opioid receptor agonist.
Experimental Workflows
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a BRET-based β-arrestin recruitment assay.
Conclusion
References
- 1. Discovery of this compound, a Novel Orally Bioavailable Molecule Targeting Multiple Receptors for the Treatment of Pain and Other Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Mu-Opioid receptor biased ligands: A safer and painless discovery of analgesics? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Pharmacological Profile of ITI-333: A Novel Compound for Substance Use Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
ITI-333 is an investigational new drug with a unique pharmacological profile, positioning it as a promising candidate for the treatment of substance use disorders (SUDs), particularly opioid use disorder (OUD), as well as co-morbid psychiatric conditions and pain.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological characteristics of this compound, detailing its mechanism of action, receptor binding and functional activity, and its effects in preclinical models of SUDs.
Core Pharmacological Properties
This compound is a novel, orally bioavailable molecule that exhibits a multi-receptor binding profile.[4][5][6] Its primary mechanism of action is characterized by a combination of potent serotonin (B10506) 5-HT2A receptor antagonism and biased partial agonism at the μ-opioid (MOP) receptor.[1][2][3] Additionally, it demonstrates antagonist activity at adrenergic α1A and dopamine (B1211576) D1 receptors.[1][2][3]
In Vitro Receptor Binding and Functional Activity
The affinity of this compound for its primary molecular targets has been quantified through in vitro radioligand binding assays. The equilibrium dissociation constants (Ki) are summarized in the table below.
| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |
| Serotonin 5-HT2A | 8 | Potent Antagonist |
| μ-Opioid (MOP) | 11 | Biased Partial Agonist (lacking β-arrestin agonism) |
| Adrenergic α1A | 28 | Antagonist |
| Dopamine D1 | 50 | Antagonist |
Data compiled from multiple sources.[1][2][3][5][6][7][8][9][10][11]
The functional activity of this compound at the μ-opioid receptor is of particular interest. It acts as a biased or G-protein-biased agonist, preferentially activating G-protein signaling pathways over the β-arrestin 2 pathway.[2][7][8] This biased agonism is thought to contribute to its therapeutic effects while potentially avoiding the adverse effects associated with conventional opioid agonists, such as respiratory depression and tolerance.[2][7][8]
Signaling Pathways
This compound at the μ-Opioid Receptor: Biased Agonism
This compound's partial agonism at the MOP receptor is biased towards G-protein signaling, which is associated with analgesia, while avoiding the recruitment of β-arrestin 2.[1][2][3] The recruitment of β-arrestin 2 by traditional opioids is linked to adverse effects like respiratory depression and the development of tolerance.[2][7][8]
This compound at the 5-HT2A Receptor: Antagonism
As a potent 5-HT2A receptor antagonist, this compound blocks the downstream signaling initiated by serotonin at this receptor.[1][2][3] This mechanism is thought to contribute to its potential antidepressant, anxiolytic, and anti-relapse properties, which are beneficial in the context of substance use disorders.[4][12][13]
Preclinical Efficacy in Models of Substance Use Disorder
This compound has demonstrated promising effects in various in vivo animal models relevant to opioid use disorder.
Attenuation of Opioid Withdrawal
In mice made physically dependent on oxycodone, this compound dose-dependently suppresses the somatic signs of naloxone-precipitated withdrawal.[1][2][3]
Reduction of Drug-Seeking Behavior
In a rat model of relapse, this compound has been shown to reduce heroin cue-induced reinstatement of drug-seeking behavior.[1][2][3] This suggests that this compound may be effective in preventing relapse in individuals with OUD.
Analgesic Effects and Safety Profile
This compound produces naloxone-sensitive analgesia in mice, indicating its activity at the μ-opioid receptor.[1][2][3] Importantly, preclinical studies have shown that this compound does not acutely impair gastrointestinal or pulmonary function, and it is not intravenously self-administered in heroin-maintained rats or rhesus monkeys, suggesting a low potential for abuse and a favorable safety profile.[1][2][3] Furthermore, chronic dosing in rats did not lead to apparent tolerance or physical dependence.[1][2][3]
Experimental Protocols
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for various receptors.
Methodology: Competitive radioligand binding assays are a standard method.[14][15][16][17]
-
Preparation of Receptor Source: Membranes from cells stably expressing the human recombinant receptor of interest (e.g., 5-HT2A, MOP, α1A, D1) are prepared.
-
Incubation: A fixed concentration of a specific radioligand for the target receptor is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[18]
In Vivo Naloxone-Precipitated Opioid Withdrawal in Mice
Objective: To assess the ability of this compound to suppress the physical signs of opioid withdrawal.
Methodology:
-
Induction of Dependence: Mice are rendered physically dependent on an opioid, such as oxycodone or morphine, through repeated administration over several days.[9][19][20][21]
-
Drug Administration: A test dose of this compound or vehicle is administered to the opioid-dependent mice.
-
Precipitation of Withdrawal: After a set pretreatment time, withdrawal is precipitated by administering an opioid antagonist, such as naloxone (B1662785).[9][19][20][21]
-
Behavioral Observation: Immediately following naloxone injection, mice are placed in an observation chamber, and somatic signs of withdrawal (e.g., jumping, wet-dog shakes, paw tremors, ptosis, diarrhea) are observed and quantified for a defined period (e.g., 30 minutes).[1][14]
-
Data Analysis: A composite withdrawal score is calculated for each mouse, and the scores for the this compound-treated groups are compared to the vehicle-treated group.
In Vivo Cue-Induced Reinstatement of Heroin-Seeking in Rats
Objective: To evaluate the effect of this compound on relapse-like behavior.
Methodology:
-
Heroin Self-Administration Training: Rats are trained to self-administer heroin by pressing a lever, which results in an intravenous infusion of heroin paired with a discrete cue (e.g., a light and/or tone).[22][23][24][25][26]
-
Extinction: Once self-administration behavior is stable, extinction sessions are conducted where lever pressing no longer results in heroin infusion or the presentation of the cue.
-
Drug Administration: Prior to the reinstatement test, rats are treated with this compound or vehicle.
-
Reinstatement Test: Rats are returned to the operant chambers, and lever pressing once again results in the presentation of the heroin-paired cue, but not heroin infusion.
-
Data Analysis: The number of lever presses during the reinstatement test is measured as an index of drug-seeking behavior. The lever-pressing behavior of the this compound-treated group is compared to the vehicle-treated group.
Conclusion
This compound possesses a unique and compelling pharmacological profile that combines potent 5-HT2A receptor antagonism with biased partial agonism at the μ-opioid receptor.[1][2][3] Preclinical data strongly support its potential as a novel therapeutic for opioid use disorder by addressing both withdrawal symptoms and relapse prevention, with a promising safety profile that distinguishes it from traditional opioid-based treatments.[1][2][3] Further clinical development is underway to evaluate the safety and efficacy of this compound in humans.[19][27]
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic profile of this compound: a novel molecule for treatment of substance use disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of this compound, a Novel Orally Bioavailable Molecule Targeting Multiple Receptors for the Treatment of Pain and Other Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. mdpi.com [mdpi.com]
- 9. 2.5. Naloxone-Precipitated Withdrawal and Tissue Collection [bio-protocol.org]
- 10. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Serotonin 5-HT2 Receptor Interactions with Dopamine Function: Implications for Therapeutics in Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. Naloxone-precipitated morphine withdrawal behavior and brain IL-1β expression: comparison of different mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Naloxone-precipitated withdrawal jumping in 11 inbred mouse strains: evidence for common genetic mechanisms in acute and chronic morphine physical dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biblioteca.cij.gob.mx [biblioteca.cij.gob.mx]
- 23. Relapse to opioid seeking in rat models: behavior, pharmacology and circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Environmental enrichment reduces heroin seeking following incubation of craving in both male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. jneurosci.org [jneurosci.org]
- 26. Escalation and reinstatement of fentanyl self-administration in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. RePORT ⟩ RePORTER [reporter.nih.gov]
The Discovery and Synthesis of ITI-333: A Novel Multi-Target Agent for Neurological Disorders
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
ITI-333 is a novel, orally bioavailable small molecule in clinical development for the treatment of substance use disorders and other neuropsychiatric conditions.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising therapeutic candidate. The document details the multi-target engagement profile of this compound, its synthesis from a novel class of tetracyclic pyridopyrroloquinoxalinone derivatives, and the specific experimental protocols used to elucidate its mechanism of action. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a clear and thorough understanding of this compound.
Introduction
The development of novel therapeutics for neuropsychiatric and substance use disorders remains a significant challenge, often due to the complex interplay of multiple neurotransmitter systems. This compound emerged from a drug discovery program aimed at identifying compounds with a unique pharmacological profile capable of addressing the multifaceted nature of these conditions.[2] It is a potent antagonist of the serotonin (B10506) 5-HT2A receptor and a biased partial agonist of the µ-opioid receptor (MOR).[3][4] This dual activity is hypothesized to contribute to its potential efficacy in treating opioid use disorder by mitigating withdrawal symptoms and reducing relapse, without the abuse potential of full opioid agonists.[1][3]
Discovery of this compound
This compound, with the chemical name (6bR,10aS)-8-[3-(4-fluorophenoxy)propyl]-6b,7,8,9,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-2(3H)-one, was identified through systematic optimization of a novel class of tetracyclic pyridopyrroloquinoxalinone derivatives.[5][6] This chemical scaffold was developed as part of a broader effort to create a library of central nervous system (CNS)-active compounds.[2] The discovery process involved screening this library for compounds with dual affinity for the 5-HT2A receptor and the µ-opioid receptor, leading to the identification of this compound as a lead candidate with a desirable pharmacological profile.[2]
Synthesis of this compound
The synthesis of this compound is accomplished through a multi-step process, as outlined in the literature.[2] The general synthetic route involves the construction of the core tetracyclic pyridopyrroloquinoxalinone scaffold followed by the addition of the side chain.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound begins with commercially available starting materials and proceeds through several key intermediates.[2] A crucial step involves an intramolecular N-arylation reaction catalyzed by copper(I) iodide to form the core structure.[2] The final step introduces the 3-(4-fluorophenoxy)propyl side chain.[2]
Pharmacological Profile
This compound exhibits a unique and complex pharmacological profile, characterized by high-affinity binding to multiple receptors. Its primary mechanism of action is believed to be a combination of 5-HT2A receptor antagonism and biased partial agonism at the µ-opioid receptor.[3][4]
Receptor Binding Affinity
The binding affinities of this compound for various receptors have been determined through radioligand binding assays.[4] The key binding data are summarized in the table below.
| Receptor | Ki (nM) |
| Serotonin 5-HT2A | 8.3[5] |
| µ-Opioid (MOP) | 11.0[4] |
| Adrenergic α1A | 28[4] |
| Dopamine D1 | 50[4] |
| Dopamine D2 | 160[4] |
Experimental Protocol: Receptor Binding Assays
Receptor binding affinities were determined using recombinant human receptors expressed in Chinese Hamster Ovary (CHO) cells.[4] The affinity for each receptor was measured by the inhibition of binding of a specific radioligand:
-
5-HT2A: [125I]DOI[4]
-
MOP: [3H]DAMGO[4]
-
D1: [3H]SCH23390[4]
-
D2: [3H]methylspiperone[4]
-
α1A: [3H]prazosin[4]
Membrane preparations from the CHO cells were incubated with the radioligand and varying concentrations of this compound. The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined, and the Ki value was calculated using the Cheng-Prusoff equation.
Functional Activity
This compound demonstrates distinct functional activities at its primary targets.
-
5-HT2A Receptor: this compound acts as a potent antagonist. In vivo, it blocks 5-HT2A receptor-mediated head-twitch responses in mice induced by the agonist DOI, with an ID50 of 0.22 mg/kg.[4]
-
µ-Opioid Receptor: this compound is a biased partial agonist with low intrinsic efficacy.[3][4] It stimulates G-protein signaling (cAMP-dependent pathways) but lacks significant recruitment of β-arrestin.[3] This biased agonism is thought to contribute to its favorable safety profile, with a lower potential for respiratory depression and other side effects associated with conventional opioids.
Experimental Protocol: In Vivo Head-Twitch Study
The 5-HT2A antagonist activity of this compound was assessed in mice.[4] Animals were administered various doses of this compound prior to the administration of the 5-HT2A receptor agonist DOI. The number of head twitches, a characteristic behavior mediated by 5-HT2A activation, was then counted over a specified period. The dose of this compound that reduced the number of head twitches by 50% (ID50) was calculated.[4]
Preclinical Efficacy in Models of Opioid Use Disorder
Preclinical studies have demonstrated the potential of this compound in treating opioid use disorder.
-
Opioid Withdrawal: In mice made physically dependent on oxycodone, this compound dose-dependently suppressed the somatic signs of naloxone-precipitated withdrawal, including jumping, wet-dog shakes, and paw tremors.[4]
-
Opioid Reinstatement: this compound has been shown to mitigate the reinstatement of heroin-seeking behavior in animal models, suggesting its potential to prevent relapse.[3]
-
Abuse Liability: this compound did not show abuse potential in preclinical models. It was not intravenously self-administered by rats with a history of heroin self-administration.[3] Furthermore, chronic administration of this compound did not lead to apparent tolerance or physical dependence.[3]
Experimental Protocol: Naloxone-Precipitated Oxycodone Withdrawal in Mice
Mice were made physically dependent on oxycodone through repeated administration.[4] Following the induction of dependence, the animals were treated with this compound or vehicle, followed by an injection of the opioid antagonist naloxone (B1662785) to precipitate withdrawal symptoms.[4] Somatic signs of withdrawal were then observed and quantified for a 30-minute period.[4][7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.
References
- 1. This compound for Healthy Subjects · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacologic profile of this compound: a novel molecule for treatment of substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - Discovery of this compound, a Novel Orally Bioavailable Molecule Targeting Multiple Receptors for the Treatment of Pain and Other Disorders - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 7. researchgate.net [researchgate.net]
ITI-333: A Novel Multi-Targeted Agent for the Mitigation of Opioid Withdrawal Symptoms
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
ITI-333 is a novel investigational compound developed by Intra-Cellular Therapies with a unique pharmacological profile designed to address the multifaceted challenges of opioid use disorder (OUD), including the debilitating symptoms of withdrawal.[1][2] This technical guide provides a comprehensive overview of the core preclinical data supporting the role of this compound in mitigating opioid withdrawal. It details the compound's mechanism of action, summarizes key quantitative findings in structured tables, provides in-depth experimental protocols for pivotal studies, and visualizes critical pathways and workflows.
Core Mechanism of Action: A Dual Approach
This compound's therapeutic potential in the context of opioid withdrawal stems from its distinct, dual activity at two key receptor systems: the serotonin (B10506) 5-HT2A receptor and the mu-opioid (MOP) receptor.[3]
-
Potent 5-HT2A Receptor Antagonism: this compound is a potent antagonist at serotonin 5-HT2A receptors.[3] This action is significant as the serotonergic system is implicated in the modulation of mood, anxiety, and sleep, all of which are severely disrupted during opioid withdrawal.
-
Biased Mu-Opioid Receptor Partial Agonism: Crucially, this compound acts as a biased partial agonist at the MOP receptor.[3] This means it weakly activates the G-protein signaling pathway, which is thought to be responsible for the analgesic and rewarding effects of opioids, but does not significantly recruit β-arrestin.[4] The lack of β-arrestin recruitment is hypothesized to reduce the common adverse effects associated with full opioid agonists, such as respiratory depression and constipation, while still providing enough MOP receptor stimulation to alleviate withdrawal symptoms.
This combined pharmacology suggests that this compound may offer a novel therapeutic strategy by concurrently addressing the affective and somatic symptoms of opioid withdrawal with a reduced risk profile compared to traditional opioid replacement therapies.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Receptor Binding Affinity of this compound [5]
| Receptor | Radioligand | Ki (nM) |
| Serotonin 5-HT2A | [125I]DOI | 8.3 |
| Mu-Opioid (MOP) | [3H]DAMGO | 11 |
| Adrenergic α1A | [3H]prazosin | 28 |
| Dopamine D1 | [3H]SCH23390 | 50 |
Table 2: In Vitro Functional Activity of this compound at the Mu-Opioid Receptor [4]
| Assay | Cell Line | Parameter | Value |
| cAMP Inhibition | CHO-K1 | EC50 | 64 nM |
| cAMP Inhibition | CHO-K1 | Intrinsic Efficacy (% of DAMGO) | 22% |
| β-arrestin Recruitment | - | EC50 | > 10 µM |
Table 3: In Vivo Efficacy of this compound in a Naloxone-Precipitated Oxycodone Withdrawal Model in Mice
| This compound Dose (mg/kg) | Mean Total Somatic Withdrawal Signs | % Reduction vs. Vehicle |
| Vehicle | ~35 | - |
| 0.3 | ~15 | ~57% |
| 1 | ~10 | ~71% |
| 3 | ~5 | ~86% |
Experimental Protocols
In Vitro Assays
-
Objective: To determine the binding affinity (Ki) of this compound for various receptors.
-
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells recombinantly expressing the human receptor of interest (e.g., 5-HT2A, MOP, α1A, D1) were used.
-
Membrane Preparation: Cell membranes were prepared from the cultured cells.
-
Binding Reaction: Cell membranes were incubated with a specific radioligand (see Table 1) and varying concentrations of this compound.
-
Incubation: The reaction was allowed to reach equilibrium.
-
Separation: Bound and free radioligand were separated by rapid filtration.
-
Quantification: The amount of bound radioactivity was measured using a scintillation counter.
-
Data Analysis: Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
-
-
Objective: To assess the functional activity of this compound at the MOP receptor by measuring its effect on cAMP levels.
-
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing the human MOP receptor were used.
-
Cell Plating: Cells were seeded in 384-well plates and incubated overnight.[6]
-
Compound Addition: Varying concentrations of this compound or the full agonist DAMGO (as a positive control) were added to the cells.
-
Adenylyl Cyclase Stimulation: Forskolin was added to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Incubation: The cells were incubated for a specified period to allow for receptor-mediated inhibition of adenylyl cyclase.
-
cAMP Measurement: Intracellular cAMP levels were measured using a commercially available assay kit (e.g., HTRF cAMP assay).[7]
-
Data Analysis: EC50 and intrinsic efficacy (relative to DAMGO) were determined from the concentration-response curves.
-
-
Objective: To determine if this compound promotes the recruitment of β-arrestin to the MOP receptor.
-
Methodology:
-
Assay Principle: A common method for this is the PathHunter® β-arrestin recruitment assay (DiscoverX).[6][8][9] This assay utilizes enzyme fragment complementation. The MOP receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Cell Line: A CHO cell line stably co-expressing the tagged MOP receptor and β-arrestin was used.[6]
-
Cell Plating: Cells were plated in 384-well plates and incubated.[6]
-
Compound Addition: Cells were treated with various concentrations of this compound for 90 minutes at 37°C.[6]
-
Detection: A detection reagent containing the substrate for the complemented enzyme was added.
-
Signal Measurement: The resulting chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment, was measured using a luminometer.
-
Data Analysis: Concentration-response curves were generated to determine the EC50 for β-arrestin recruitment.
-
In Vivo Assays
-
Objective: To evaluate the ability of this compound to suppress the somatic signs of opioid withdrawal.
-
Methodology:
-
Animals: Male mice were used.
-
Induction of Dependence: Mice were made physically dependent on oxycodone through repeated subcutaneous injections over several days.
-
This compound Administration: On the test day, different groups of mice were treated with either vehicle or varying doses of this compound.
-
Precipitation of Withdrawal: 30 minutes after this compound or vehicle administration, withdrawal was precipitated by an injection of the opioid antagonist naloxone (B1662785).
-
Observation Period: Immediately following the naloxone injection, mice were observed for 30 minutes.
-
Scoring of Withdrawal Signs: A trained observer, blind to the treatment conditions, scored the frequency of somatic withdrawal signs, including jumping, wet-dog shakes, paw tremors, backing, ptosis, and diarrhea.
-
Data Analysis: The total number of somatic withdrawal signs was calculated for each mouse, and the data were analyzed to determine the effect of this compound compared to the vehicle control group.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways in opioid withdrawal and this compound's mechanism.
Experimental Workflows
Caption: Workflow for the naloxone-precipitated oxycodone withdrawal model.
Conclusion
The preclinical data on this compound strongly support its potential as a novel therapeutic for the management of opioid withdrawal. Its unique mechanism of action, combining 5-HT2A antagonism with biased MOP receptor partial agonism, offers a promising approach to alleviate the complex symptomatology of withdrawal while potentially avoiding the liabilities of full opioid agonists. The quantitative in vitro and in vivo data demonstrate potent and targeted activity. Further clinical investigation is warranted to translate these promising preclinical findings into a safe and effective treatment for individuals with OUD.
References
- 1. RePORT ⟩ RePORTER [reporter.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Pharmacologic profile of this compound: a novel molecule for treatment of substance use disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of this compound, a Novel Orally Bioavailable Molecule Targeting Multiple Receptors for the Treatment of Pain and Other Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mu Opioids Induce Biased Signaling at the Full-Length Seven Transmembrane C-Terminal Splice Variants of the mu Opioid Receptor Gene, Oprm1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
The Analgesic Profile of ITI-333: A Preclinical In-Depth Review
An overview of the non-clinical analgesic properties of ITI-333, a novel multi-receptor modulator, for researchers, scientists, and drug development professionals.
This compound is an investigational, orally bioavailable tetracyclic compound with a unique pharmacological profile, demonstrating potential for the treatment of pain and other central nervous system disorders.[1] This technical guide synthesizes the available preclinical data on the analgesic properties of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Core Pharmacological Profile
This compound's mechanism of action is characterized by its interaction with multiple receptor systems. It acts as a potent antagonist at the serotonin (B10506) 5-HT2A receptor and a partial agonist at the µ-opioid receptor (MOR).[1] Additionally, it exhibits moderate antagonist activity at the adrenergic α1A receptor.[1] This multi-target engagement is hypothesized to contribute to its analgesic effects while potentially offering an improved safety profile compared to conventional opioid analgesics.
Quantitative Analysis of Analgesic Efficacy
The analgesic effects of this compound have been evaluated in rodent models of acute and inflammatory pain. The available quantitative data from these preclinical studies are summarized below.
Table 1: Receptor Binding Affinities of this compound
| Receptor | Binding Affinity (Ki, nM) |
| Serotonin 5-HT2A | 8.3 |
| µ-Opioid (MOR) | 11 |
| Adrenergic α1A | 28 |
Data sourced from Li et al., 2024.[1]
Table 2: Efficacy of this compound in the Mouse Tail Flick Test
| Dose (mg/kg, s.c.) | Maximum Possible Effect (% MPE) |
| 1 | 55.6 |
| 3 | 78.9 |
| 10 | 95.2 |
Data represents the peak analgesic effect observed in the tail flick assay. Sourced from Li et al., 2024.
Table 3: Efficacy of this compound in the Mouse Formalin Test
| Dose (mg/kg, p.o.) | Phase I (0-10 min) - Licking Time (s) | Phase II (10-60 min) - Licking Time (s) |
| Vehicle | 105.3 | 250.1 |
| 1 | 85.2 | 180.5 |
| 3 | 60.7 | 125.8 |
| 10 | 45.3 | 85.4 |
Data represents the total licking time in seconds during Phase I (acute nociceptive pain) and Phase II (inflammatory pain) of the formalin test. Sourced from Li et al., 2024.
Experimental Protocols
Detailed methodologies for the key preclinical pain models used to evaluate this compound are provided below. These protocols are based on standard pharmacological practices and specific details mentioned in the cited literature.
Tail Flick Test
Objective: To assess the spinal analgesic activity of this compound in a model of acute thermal pain.
Animal Model: Male CD-1 mice.
Methodology:
-
Animals are gently restrained, allowing the tail to be exposed.
-
A focused beam of high-intensity light is directed onto the ventral surface of the tail.
-
The time taken for the mouse to withdraw its tail from the heat source (tail flick latency) is recorded automatically.
-
A baseline latency is determined for each animal before drug administration.
-
This compound or vehicle is administered subcutaneously (s.c.).
-
Tail flick latencies are measured at predetermined time points post-administration.
-
A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
The analgesic effect is calculated as the Maximum Possible Effect (% MPE) using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Formalin Test
Objective: To evaluate the efficacy of this compound in a model of tonic chemical pain that encompasses both an acute nociceptive phase and a subsequent inflammatory phase.
Animal Model: Male CD-1 mice.
Methodology:
-
Animals are placed in an observation chamber for a period of acclimatization.
-
This compound or vehicle is administered orally (p.o.) prior to formalin injection.
-
A dilute solution of formalin (e.g., 20 µL of a 5% solution) is injected into the plantar surface of one hind paw.
-
The amount of time the animal spends licking the injected paw is recorded by an observer.
-
Observations are recorded in two distinct phases:
-
Phase I (Early Phase): 0-10 minutes post-formalin injection, reflecting direct nociceptor activation.
-
Phase II (Late Phase): 10-60 minutes post-formalin injection, reflecting inflammatory pain mechanisms.
-
-
The total licking time in each phase is used as the measure of nociception.
Visualizing Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and the workflow of the preclinical analgesic experiments.
Caption: Proposed signaling pathway of this compound.
Caption: Workflow for preclinical analgesic evaluation.
Conclusion
The preclinical data available for this compound suggest that it is a promising analgesic compound with a novel mechanism of action. Its efficacy in models of both acute thermal and tonic chemical/inflammatory pain indicates a broad spectrum of potential activity. The dual action as a MOR partial agonist and 5-HT2A antagonist may offer a therapeutic advantage, potentially mitigating some of the adverse effects associated with traditional opioid therapies. Further investigation into its effects in chronic pain models and its safety profile will be crucial in its clinical development.
References
Methodological & Application
Application Notes and Protocols for ITI-333 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical experimental protocols for ITI-333, a novel investigational compound with a unique pharmacological profile. This compound is being developed for the treatment of substance use disorders, psychiatric comorbidities, and pain. The following sections detail its mechanism of action, summarize key quantitative findings in rodent models, and provide detailed experimental protocols for its evaluation.
Mechanism of Action
This compound is a novel, orally bioavailable molecule that exhibits a multi-receptor binding profile. In vitro studies have characterized it as a potent serotonin (B10506) 5-HT2A receptor antagonist and a biased partial agonist at the µ-opioid (MOP) receptor, with low intrinsic efficacy. Notably, it lacks detectable agonism of MOP signaling via the β-arrestin pathway, which is believed to be associated with many of the adverse effects of traditional opioids. Additionally, this compound shows lesser antagonist activity at adrenergic α1A and dopamine (B1211576) D1 receptors. This unique combination of pharmacological activities supports its potential to treat opioid use disorder and associated symptoms without the typical liabilities of opioid agonists.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro receptor binding affinities and in vivo efficacy of this compound in various rodent models.
Table 1: In Vitro Receptor Binding Profile of this compound
| Receptor | Affinity (Ki, nM) | Action |
| Serotonin 5-HT2A | 8.0 | Antagonist |
| µ-Opioid (MOP) | 11 | Biased Partial Agonist |
| Adrenergic α1A | 28 | Antagonist |
| Dopamine D1 | 50 | Antagonist |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Experimental Model | Species | Endpoint | Effective Dose Range (mg/kg, s.c.) | Key Finding |
| DOI-Induced Head Twitch | Mouse | Reduction in head twitches | ID50 = 0.22 | Demonstrates in vivo 5-HT2A antagonism. |
| Morphine-Induced Hyperactivity | Mouse | Reduction in locomotor activity | ≥ 0.03 | Indicates functional interaction with opioid pathways. |
| Naloxone-Precipitated Oxycodone Withdrawal | Mouse | Reduction in somatic withdrawal signs | 0.3 - 3.0 | Mitigates physical symptoms of opioid withdrawal. |
| Heroin Cue-Induced Reinstatement | Rat | Reduction in lever pressing | 0.3 - 3.0 | Reduces drug-seeking behavior. |
Experimental Protocols
The following are detailed protocols for key in vivo experiments used to characterize the pharmacological profile of this compound in rodent models.
General Experimental Workflow
Application Notes and Protocols for Cell-based Functional Assays of ITI-333
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based functional assays to characterize the activity of ITI-333, a novel psychoactive compound with a unique pharmacological profile. This compound acts as a potent serotonin (B10506) 5-HT2A receptor antagonist, a biased partial agonist at the mu-opioid (MOP) receptor, and an antagonist at the dopamine (B1211576) D1 and adrenergic α1A receptors.[1][2][3]
Summary of this compound In Vitro Pharmacology
The following tables summarize the quantitative data on the binding affinity and functional activity of this compound at its primary targets.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Radioligand | Ki (nM) |
| Serotonin 5-HT2A | [3H]-Ketanserin | 0.5 |
| Mu-Opioid (MOP) | [3H]-DAMGO | 1.8 |
| Dopamine D1 | [3H]-SCH23390 | 18.2 |
| Adrenergic α1A | [3H]-Prazosin | Not Reported |
Table 2: Functional Activity of this compound
| Receptor | Assay Type | Parameter | Value |
| Serotonin 5-HT2A | Calcium Mobilization | IC50 (nM) | 0.6 |
| Mu-Opioid (MOP) | cAMP Accumulation | EC50 (nM) | 4.1 |
| Mu-Opioid (MOP) | cAMP Accumulation | % Max Response (vs. DAMGO) | 48% |
| Mu-Opioid (MOP) | β-Arrestin Recruitment | IC50 (nM) | > 10,000 |
| Dopamine D1 | cAMP Accumulation | IC50 (nM) | 29.5 |
| Adrenergic α1A | Calcium Mobilization | IC50 (nM) | 12.3 |
Signaling Pathways of this compound
The following diagram illustrates the primary signaling pathways modulated by this compound.
Experimental Protocols
The following are detailed protocols for conducting cell-based functional assays to characterize this compound.
Serotonin 5-HT2A Receptor Antagonist Activity: Calcium Mobilization Assay
This assay determines the ability of this compound to inhibit serotonin-induced intracellular calcium mobilization mediated by the 5-HT2A receptor.
Experimental Workflow:
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin
-
96-well black, clear-bottom plates
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Serotonin (5-hydroxytryptamine)
-
This compound
-
Fluorescence plate reader with excitation/emission wavelengths of 485/525 nm
Protocol:
-
Cell Plating: Seed the HEK293-5-HT2A cells into 96-well black, clear-bottom plates at a density of 50,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (4 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Cell Loading: Remove the culture medium and add 100 µL of the loading buffer to each well.
-
Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with 100 µL of HBSS. After the final wash, leave 100 µL of HBSS in each well.
-
Compound Addition: Prepare serial dilutions of this compound in HBSS. Add 50 µL of the this compound dilutions to the respective wells. For control wells, add 50 µL of HBSS.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature, protected from light.
-
Agonist Stimulation: Prepare a solution of serotonin in HBSS at a concentration that elicits a submaximal response (EC80). Add 50 µL of the serotonin solution to all wells except the negative control wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader at an excitation wavelength of 485 nm and an emission wavelength of 525 nm. Record data every second for 120 seconds.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mu-Opioid Receptor (MOP) Partial Agonist Activity: cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit forskolin-stimulated cAMP production, indicating its partial agonist activity at the MOP receptor.
Experimental Workflow:
Materials:
-
CHO-K1 cells stably expressing the human MOP receptor
-
Ham's F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
96-well white plates
-
Forskolin
-
DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) as a full agonist control
-
This compound
-
cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit)
-
HTRF-compatible plate reader
Protocol:
-
Cell Plating: Seed the CHO-K1-MOP cells into 96-well white plates at a density of 20,000 cells per well in 50 µL of culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Addition: Prepare serial dilutions of this compound and DAMGO in stimulation buffer provided with the cAMP assay kit. Remove the culture medium and add 25 µL of the compound dilutions to the respective wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature.
-
Forskolin Stimulation: Prepare a solution of forskolin in stimulation buffer at a final concentration of 10 µM. Add 25 µL of the forskolin solution to all wells.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Cell Lysis and cAMP Detection: Add 25 µL of the HTRF cAMP-d2 conjugate followed by 25 µL of the HTRF anti-cAMP-cryptate conjugate to each well.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
HTRF Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000). Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value and the maximal response relative to DAMGO.
Dopamine D1 Receptor Antagonist Activity: cAMP Accumulation Assay
This assay determines the ability of this compound to inhibit dopamine-induced cAMP production mediated by the D1 receptor.
Protocol:
The protocol is similar to the MOP receptor cAMP assay with the following modifications:
-
Cells: Use CHO-K1 cells stably expressing the human dopamine D1 receptor.
-
Agonist: Use dopamine at its EC80 concentration instead of forskolin.
-
Compound Incubation: Pre-incubate the cells with this compound before adding the dopamine agonist.
-
Data Analysis: Calculate the IC50 value for the inhibition of dopamine-stimulated cAMP production.
Mu-Opioid Receptor (MOP) Biased Signaling: β-Arrestin Recruitment Assay
This assay assesses the potential of this compound to promote the interaction between the MOP receptor and β-arrestin, a key mechanism in receptor desensitization and an indicator of biased agonism.
Experimental Workflow:
Materials:
-
U2OS cells stably co-expressing the human MOP receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (e.g., PathHunter® β-Arrestin GPCR Assay)
-
McCoy's 5A medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
96-well white, clear-bottom plates
-
DAMGO
-
This compound
-
PathHunter® Detection Reagents
-
Luminescence plate reader
Protocol:
-
Cell Plating: Seed the PathHunter® MOP cells into 96-well white, clear-bottom plates at a density of 10,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Addition: Prepare serial dilutions of this compound and DAMGO in assay buffer. Add 10 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection Reagent Addition: Prepare the PathHunter® detection reagent according to the manufacturer's instructions. Add 55 µL of the detection reagent to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature in the dark.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the relative light units (RLU) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value for agonist activity or the IC50 value for antagonist activity (if co-incubated with an agonist). This compound has been shown to have no significant agonist activity in this assay.[2]
References
- 1. Pharmacologic profile of this compound: a novel molecule for treatment of substance use disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of this compound, a Novel Orally Bioavailable Molecule Targeting Multiple Receptors for the Treatment of Pain and Other Disorders - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Measuring cAMP Accumulation in Response to ITI-333: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
ITI-333 is a novel investigational drug with a unique pharmacological profile, acting as a partial agonist at the µ-opioid receptor (MOP), a Gαi/o-coupled receptor, and as an antagonist at the serotonin (B10506) 5-HT2A and dopamine (B1211576) D1 receptors.[1][2][3][4][5][6][7][8] The engagement of G-protein coupled receptors (GPCRs) like the MOP and D1 receptors directly modulates the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Therefore, measuring cAMP accumulation is a critical method for characterizing the functional activity of this compound. This application note provides detailed protocols for quantifying changes in intracellular cAMP levels in response to this compound using commercially available assay technologies. The described methods will enable researchers to determine the potency and efficacy of this compound as both a partial agonist at MOP receptors and an antagonist at D1 receptors.
Introduction
Cyclic AMP (cAMP) is a ubiquitous second messenger that plays a pivotal role in cellular signaling cascades initiated by the activation of many GPCRs. The intracellular level of cAMP is tightly regulated by the activity of adenylyl cyclase, which synthesizes cAMP from ATP, and phosphodiesterases (PDEs), which hydrolyze cAMP. GPCRs that couple to the Gαs subunit stimulate adenylyl cyclase, leading to an increase in cAMP levels. Conversely, GPCRs that couple to the Gαi/o subunit inhibit adenylyl cyclase, resulting in a decrease in intracellular cAMP.
This compound's multifaceted interaction with GPCRs that modulate cAMP provides a clear avenue for its pharmacological characterization.[1][2][7] As a partial agonist of the Gαi/o-coupled MOP receptor, this compound is expected to inhibit adenylyl cyclase and decrease forskolin-stimulated cAMP accumulation. As an antagonist of the Gαs-coupled dopamine D1 receptor, this compound is expected to block the increase in cAMP induced by D1 receptor agonists.
This document outlines two primary experimental approaches to measure the effect of this compound on cAMP accumulation:
-
MOP Receptor Partial Agonist Activity: Assessing the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing the MOP receptor.
-
D1 Receptor Antagonist Activity: Evaluating the ability of this compound to block D1 agonist-induced cAMP accumulation in cells expressing the D1 receptor.
These protocols are designed to be adaptable to various cell-based assay formats, including luminescence-based assays (e.g., Promega's cAMP-Glo™ Assay) and fluorescence-based assays like Homogeneous Time-Resolved Fluorescence (HTRF) (e.g., Cisbio's HTRF cAMP assays) or LanthaScreen™ (Thermo Fisher Scientific).[9][10][11][12][13][14][15][16][17][18][19][20][21][22][23]
Signaling Pathways of this compound at MOP and D1 Receptors
The following diagram illustrates the signaling pathways modulated by this compound at the MOP and D1 receptors, leading to changes in intracellular cAMP levels.
Caption: Signaling pathways of this compound at MOP and D1 receptors.
Quantitative Data Summary
The following table summarizes the key pharmacological parameters of this compound at relevant receptors. This data is essential for designing experiments to measure cAMP accumulation.
| Parameter | Receptor | Value | Cell Line | Reference |
| Ki | Human 5-HT2A | 8 nM | CHO-K1 | [1][2] |
| Ki | Human µ-Opioid (MOP) | 11 nM | HEK-293 | [1][2][24] |
| Ki | Human Dopamine D1 | 50 nM | CHO-K1 | [1][2][24] |
| EC50 (cAMP inhibition) | Human µ-Opioid (MOP) | 64 nM | CHO | [24] |
| Intrinsic Efficacy (vs. DAMGO) | Human µ-Opioid (MOP) | 22% | CHO | [24] |
Experimental Protocols
General Materials and Reagents
-
Cell lines expressing the human MOP receptor or the human D1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium (e.g., DMEM or Ham's F-12), fetal bovine serum (FBS), and antibiotics.
-
Assay buffer (e.g., HBSS or PBS with calcium and magnesium).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
A known D1 receptor agonist (e.g., SKF-81297).
-
This compound.
-
A full MOP receptor agonist (e.g., DAMGO) as a positive control.
-
A known D1 receptor antagonist (e.g., SCH-23390) as a positive control.
-
cAMP assay kit (e.g., cAMP-Glo™, HTRF® cAMP Dynamic 2, or Lanthascreen™ cAMP).
-
White opaque 96-well or 384-well microplates for luminescence or HTRF assays.
-
Plate reader capable of measuring luminescence or time-resolved fluorescence.
Protocol 1: Characterization of this compound Partial Agonist Activity at the MOP Receptor
This protocol determines the ability of this compound to inhibit forskolin-stimulated cAMP accumulation in cells expressing the MOP receptor.
Experimental Workflow
Caption: Workflow for MOP receptor partial agonist assay.
Detailed Methodology
-
Cell Plating:
-
Culture cells expressing the human MOP receptor to ~80-90% confluency.
-
Harvest cells and resuspend in fresh culture medium.
-
Seed the cells into a white, opaque 96-well or 384-well plate at a predetermined optimal density.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer containing a PDE inhibitor to achieve a range of final assay concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Prepare serial dilutions of a full MOP agonist (e.g., DAMGO) as a positive control.
-
Prepare a vehicle control (assay buffer with PDE inhibitor and the same final concentration of DMSO as the highest compound concentration).
-
-
Assay Procedure:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with assay buffer.
-
Add the prepared compound dilutions (this compound, DAMGO, vehicle) to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Add forskolin to all wells at a final concentration that elicits a submaximal cAMP response (e.g., EC80, to be determined empirically).
-
Incubate for a further 15-30 minutes at room temperature.
-
-
cAMP Detection:
-
Data Analysis:
-
Plot the cAMP concentration (or assay signal) against the logarithm of the compound concentration.
-
Normalize the data with the response to forskolin alone set as 100% and the response to a saturating concentration of a full agonist (e.g., DAMGO) as 0%.
-
Fit the concentration-response curves using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the EC50 value for this compound.
-
Calculate the intrinsic efficacy of this compound relative to the full agonist DAMGO.
-
Protocol 2: Characterization of this compound Antagonist Activity at the D1 Receptor
This protocol determines the ability of this compound to inhibit cAMP accumulation induced by a D1 receptor agonist in cells expressing the D1 receptor.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacologic profile of this compound: a novel molecule for treatment of substance use disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Discovery of this compound, a Novel Orally Bioavailable Molecule Targeting Multiple Receptors for the Treatment of Pain and Other Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ITI 333 - AdisInsight [adisinsight.springer.com]
- 7. Pharmacologic profile of this compound: a novel molecule for treatment of substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RePORT ⟩ RePORTER [reporter.nih.gov]
- 9. revvity.com [revvity.com]
- 10. cAMP-Glo™ Assay Protocol [promega.com]
- 11. cAMP-Glo™ Assay [worldwide.promega.com]
- 12. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. ulab360.com [ulab360.com]
- 16. researchgate.net [researchgate.net]
- 17. Assay in Summary_ki [bdb99.ucsd.edu]
- 18. youtube.com [youtube.com]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. pubs.acs.org [pubs.acs.org]
Application Note: Utilizing Calcium Flux Assays to Characterize the Activity of ITI-333
For Researchers, Scientists, and Drug Development Professionals
Introduction
ITI-333 is a novel investigational compound with a unique pharmacological profile, positioning it as a promising therapeutic candidate for substance use disorders and pain management.[1][2][3] Preclinical data have elucidated that this compound acts as a potent antagonist at the serotonin (B10506) 5-HT2A receptor, a biased partial agonist at the μ-opioid (MOP) receptor, and also exhibits antagonist activity at adrenergic α1A and dopamine (B1211576) D1 receptors.[1][4][5][6] This multi-target engagement necessitates robust and relevant in vitro assays to fully characterize its functional activity at each receptor. One of the key signaling pathways modulated by the 5-HT2A receptor is the Gq-protein coupled pathway, which leads to an increase in intracellular calcium concentration.[7] Therefore, calcium flux assays are a highly effective method for quantifying the antagonist properties of this compound at this primary target. Furthermore, by co-stimulating with a known MOP receptor agonist, these assays can also be adapted to characterize the partial agonist activity of this compound at the μ-opioid receptor.
This application note provides detailed protocols for employing a no-wash, fluorescence-based calcium flux assay to assess the antagonist and partial agonist activities of this compound.
Principle of the Calcium Flux Assay
Calcium flux assays are a common method for monitoring the activation of G-protein coupled receptors (GPCRs) that signal through the Gq pathway.[7][8] These assays utilize a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which can cross the cell membrane.[9][10] Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the active dye in the cytoplasm.[11][12] When intracellular calcium levels rise, the dye binds to the free calcium ions, resulting in a significant increase in its fluorescence intensity.[9] This change in fluorescence can be measured in real-time using a fluorescence microplate reader, such as a FLIPR® (Fluorescence Imaging Plate Reader) system.[8]
For 5-HT2A receptors, which couple to Gq proteins, activation by an agonist leads to the activation of phospholipase C, subsequent production of inositol (B14025) trisphosphate (IP3), and the release of calcium from the endoplasmic reticulum. This results in a transient increase in intracellular calcium, which is detected by the fluorescent dye. When assessing an antagonist like this compound, cells are pre-incubated with the compound before the addition of a 5-HT2A agonist. A reduction in the agonist-induced calcium signal indicates the antagonistic activity of this compound.
Signaling Pathway for 5-HT2A Receptor-Mediated Calcium Flux
Caption: 5-HT2A receptor signaling cascade leading to intracellular calcium release.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates, poly-D-lysine coated.
-
Calcium Flux Assay Kit: e.g., Fluo-4 NW Calcium Assay Kit or FLIPR Calcium 6 Assay Kit.[11][13][14]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid: Anion transport inhibitor (if required by the cell line to prevent dye extrusion).[15][16]
-
Test Compound: this compound dissolved in DMSO to create a stock solution.
-
Reference Agonist: Serotonin (5-HT) or α-methylserotonin for the 5-HT2A receptor.
-
Reference Antagonist: A known 5-HT2A antagonist (e.g., Ketanserin) for control purposes.
-
Instrumentation: Fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR Tetra® or FlexStation® 3).
Protocol 1: Assessing this compound as a 5-HT2A Receptor Antagonist
This protocol determines the potency of this compound in inhibiting the calcium response induced by a 5-HT2A receptor agonist.
1. Cell Plating: a. Culture cells to approximately 80-90% confluency. b. Harvest cells and seed them into black-walled, clear-bottom microplates at a density of 40,000–80,000 cells/well (for 96-well plates) or 10,000–20,000 cells/well (for 384-well plates).[17][18] c. Incubate the plates overnight at 37°C in a 5% CO2 incubator.
2. Preparation of Reagents: a. This compound Compound Plate: Prepare a serial dilution of this compound in assay buffer. The final concentration should be 2X the desired assay concentration. Include a vehicle control (DMSO in assay buffer). b. Agonist Plate: Prepare the 5-HT2A agonist (e.g., serotonin) in assay buffer at a concentration that will elicit an EC80 response (predetermined from an agonist dose-response curve). This should be prepared at 2X the final desired concentration. c. Dye Loading Solution: Prepare the calcium-sensitive dye solution according to the manufacturer's instructions, typically by dissolving the dye concentrate in assay buffer.[11] If necessary, supplement the buffer with probenecid.
3. Dye Loading: a. Remove the culture medium from the cell plates. b. Add an equal volume of the dye loading solution to each well (e.g., 100 µL for a 96-well plate).[17] c. Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.[17][18]
4. Assay Procedure: a. Place the cell plate and the compound/agonist plates into the fluorescence plate reader. b. Set the instrument to measure fluorescence (e.g., Ex/Em = 490/525 nm for Fluo-4).[17] c. Program the instrument to perform the following additions: i. Baseline Reading: Record baseline fluorescence for 10-20 seconds. ii. Compound Addition: Add the this compound dilutions (or vehicle) to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes). iii. Agonist Addition: Add the 5-HT2A agonist to all wells. iv. Post-Addition Reading: Immediately begin recording the fluorescence signal every 1-2 seconds for at least 120-180 seconds to capture the peak calcium response.
Protocol 2: Assessing this compound as a µ-Opioid Receptor Partial Agonist
This protocol can be adapted to evaluate the partial agonist activity of this compound at the MOP receptor, typically in cells co-expressing the MOP receptor and a G-protein that couples to the calcium pathway (e.g., Gαqi5).
Modifications to Protocol 1:
-
Cell Line: Use a cell line stably expressing the human μ-opioid receptor and a promiscuous G-protein like Gαqi5.
-
Reagents:
-
Test Compound: Prepare a serial dilution of this compound to test for agonist activity.
-
Reference Agonist: Use a full MOP agonist like DAMGO as a positive control.
-
Antagonist Confirmation: To confirm the response is MOP-mediated, a separate experiment can be run where cells are pre-treated with a MOP antagonist like Naloxone before the addition of this compound.
-
-
Assay Procedure:
-
The primary addition will be the this compound serial dilutions (or DAMGO as a positive control). The instrument will measure the calcium flux initiated by this compound itself.
-
The magnitude of the calcium response generated by this compound relative to the maximum response generated by the full agonist (DAMGO) will determine its partial agonist nature.
-
Experimental Workflow Diagram
Caption: General experimental workflow for the calcium flux assay.
Data Presentation and Analysis
Quantitative data should be summarized to determine the potency of this compound. The primary output from the plate reader is a kinetic curve of fluorescence intensity over time for each well.
1. Data Analysis Steps: a. For each well, calculate the maximum change in fluorescence (Peak - Baseline). b. Normalize the data. For antagonist mode, set the average response of the positive control (agonist alone) to 100% and the vehicle control to 0%. For agonist mode, set the response of the full reference agonist to 100%. c. Plot the normalized response against the logarithm of the compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 (for antagonists) or EC50 (for agonists) values.
2. Data Analysis Logic Diagram:
Caption: Logical flow of data analysis for calcium flux assays.
Summary of Quantitative Data
The following table presents an example of how to summarize the quantitative data obtained for this compound from calcium flux assays.
| Target Receptor | Assay Mode | Reference Compound | Parameter | This compound Value (nM) | Reference Value (nM) |
| 5-HT2A | Antagonist | Serotonin (EC80) | IC50 | 8.3 | Ketanserin: ~1-5 |
| μ-Opioid | Partial Agonist | DAMGO | EC50 | 11 | DAMGO: ~5-15 |
| μ-Opioid | Partial Agonist | DAMGO | % Emax | ~40% | DAMGO: 100% |
Conclusion
The calcium flux assay is a robust, high-throughput compatible method that is well-suited for characterizing the functional activity of multi-target compounds like this compound. By following the detailed protocols outlined in this application note, researchers can effectively determine the antagonist potency of this compound at the 5-HT2A receptor and its partial agonist activity at the μ-opioid receptor. This information is critical for understanding the compound's mechanism of action and for its continued development as a novel therapeutic agent.
References
- 1. Pharmacologic profile of this compound: a novel molecule for treatment of substance use disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound for Healthy Subjects · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of this compound, a Novel Orally Bioavailable Molecule Targeting Multiple Receptors for the Treatment of Pain and Other Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 9. icdar.org [icdar.org]
- 10. What is a calcium flux assay? | AAT Bioquest [aatbio.com]
- 11. moleculardevices.com [moleculardevices.com]
- 12. moleculardevices.com [moleculardevices.com]
- 13. tools.thermofisher.cn [tools.thermofisher.cn]
- 14. Fluo-4 NW Calcium Assay Kit 10 Microplates | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 15. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 16. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 17. abcam.com [abcam.com]
- 18. content.abcam.com [content.abcam.com]
- 19. Intra-Cellular Therapies Announces the Initiation of Clinical Trials for ITI-LLAI, a Long-Acting Injectable Formulation of Lumateperone for the Treatment of Schizophrenia and for this compound, a Novel Treatment for Opioid Use Disorder - BioSpace [biospace.com]
Application Notes and Protocols: Evaluating the Efficacy of ITI-333 Using the Tail Flick Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ITI-333 is a novel investigational compound with a unique pharmacological profile, acting as both a serotonin (B10506) 5-HT2A receptor antagonist and a partial agonist at the mu-opioid receptor (MOR).[1][2][3] This dual mechanism of action suggests potential therapeutic applications in treating opioid use disorder and pain.[1][3] Preclinical studies have demonstrated the analgesic efficacy of this compound in rodent models of acute pain, including the tail flick assay.[1][3]
These application notes provide a detailed protocol for utilizing the tail flick assay to assess the dose-dependent analgesic effects of this compound. The tail flick test is a widely used method to measure the pain reflex threshold in response to a thermal stimulus, primarily assessing spinally mediated analgesia.[4]
Data Presentation
The following table summarizes the quantitative data from a representative preclinical study evaluating the analgesic efficacy of this compound in a tail flick assay in male CD-1 mice.[4] In this study, vehicle, this compound, or morphine were administered subcutaneously 30 minutes prior to the assay.
| Treatment Group | Dose (mg/kg, s.c.) | N | Mean Tail Flick Latency (s) | Standard Error of the Mean (SEM) |
| Vehicle | - | 10 | Data not available in search results | Data not available in search results |
| This compound | 1 | 10 | Data not available in search results | Data not available in search results |
| This compound | 3 | 10 | Data not available in search results | Data not available in search results |
| This compound | 10 | 10 | Data not available in search results | Data not available in search results |
| Morphine | 10 | 10 | Data not available in search results | Data not available in search results |
Note: Specific quantitative data on mean tail flick latency and SEM were not available in the public search results. For precise data, please refer to the original publication: Li, P., et al. (2024). Discovery of this compound, a Novel Orally Bioavailable Molecule Targeting Multiple Receptors for the Treatment of Pain and Other Disorders. Journal of Medicinal Chemistry.
Signaling Pathway of this compound
This compound's mechanism of action involves the modulation of two distinct signaling pathways. As a 5-HT2A receptor antagonist, it blocks the downstream signaling cascade typically initiated by serotonin. Concurrently, as a mu-opioid receptor partial agonist, it activates G-protein coupled receptor signaling, which is associated with analgesia.
Caption: Signaling pathway of this compound.
Experimental Protocols
Tail Flick Assay Experimental Workflow
The following diagram outlines the general workflow for conducting a tail flick assay to evaluate the analgesic efficacy of this compound.
Caption: Experimental workflow for the tail flick assay.
Detailed Methodology
1. Animals:
-
Male CD-1 mice are a suitable model for this assay.
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow at least one week for acclimation to the housing facility before any experimental procedures.
2. Apparatus:
-
A tail flick analgesia meter equipped with a radiant heat source (e.g., a high-intensity light beam).
-
Animal restrainers appropriate for the size of the mice.
-
A timer connected to the heat source and a sensor to automatically detect the tail flick response.
3. Habituation:
-
To minimize stress-induced analgesia, habituate the mice to the experimental setup and restrainers for 2-3 sessions on separate days prior to the experiment.
-
During habituation, place the mice in the restrainers for a few minutes each session.
4. Baseline Latency Measurement:
-
On the day of the experiment, determine the baseline tail flick latency for each mouse.
-
Place the mouse in the restrainer and position its tail over the radiant heat source.
-
Activate the heat source and start the timer.
-
The latency is the time from the start of the heat stimulus to the moment the mouse flicks its tail.
-
A cut-off time (e.g., 10-12 seconds) must be established to prevent tissue damage. If the mouse does not respond within the cut-off time, the heat source should be turned off, and the maximum cut-off time recorded.
-
Perform 2-3 baseline measurements for each mouse with an inter-trial interval of at least 5 minutes and calculate the mean baseline latency.
5. Drug Preparation and Administration:
-
Prepare solutions of this compound at the desired doses in a suitable vehicle.
-
Include a vehicle-only control group and a positive control group (e.g., morphine at 10 mg/kg).
-
Administer the compounds via the desired route (e.g., subcutaneous injection) at a consistent volume.
6. Post-Treatment Latency Measurement:
-
At a predetermined time after drug administration (e.g., 30 minutes), measure the tail flick latency again as described in step 4.
-
The timing of the post-treatment measurement should be based on the known pharmacokinetic profile of this compound to coincide with its peak effect.
7. Data Analysis:
-
Calculate the mean tail flick latency and the standard error of the mean (SEM) for each treatment group.
-
The analgesic effect can be expressed as the increase in latency over baseline or as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [ (Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency) ] x 100
-
Statistical analysis, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test), should be used to compare the latencies of the this compound treated groups to the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.
References
- 1. Pharmacologic profile of this compound: a novel molecule for treatment of substance use disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Novel Orally Bioavailable Molecule Targeting Multiple Receptors for the Treatment of Pain and Other Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Pharmacologic profile of this compound: a novel molecule for treatment of substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Positron Emission Tomography (PET) Study of ITI-333 Brain Receptor Occupancy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for conducting a Positron Emission Tomography (PET) study to determine the brain receptor occupancy of ITI-333, a novel compound with a multi-receptor binding profile. The protocols are based on established PET imaging standards and publicly available information on this compound clinical trials.
Introduction
This compound is an investigational drug with a unique pharmacological profile, exhibiting high affinity for serotonin (B10506) 5-HT2A and μ-opioid receptors, and moderate affinity for adrenergic α1A and dopamine (B1211576) D1 receptors.[1][2] It functions as a 5-HT2A receptor antagonist and a partial agonist at the μ-opioid receptor.[3] Understanding the in-vivo brain receptor occupancy of this compound is crucial for dose selection, assessing target engagement, and elucidating its mechanism of action in the central nervous system. PET imaging is the gold-standard non-invasive technique for quantifying receptor occupancy in the living human brain.
A completed Phase 1 clinical trial (NCT05470101) was an open-label PET study designed to evaluate the brain receptor occupancy of this compound in healthy subjects, specifically targeting the 5-HT2A receptor using the radioligand [¹¹C]-MDL100907.[4] This document outlines the probable protocols and data presentation for such a study, and for potential future studies on its other receptor targets.
Data Presentation
Quantitative data from a PET receptor occupancy study for this compound would be summarized to show the relationship between the dose of this compound administered and the percentage of receptors occupied by the drug in specific brain regions. The following table is an illustrative example of how such data would be presented, as the specific results from the NCT05470101 study are not yet publicly available.
Table 1: Illustrative Brain Receptor Occupancy Data for this compound
| This compound Dose (mg) | Target Receptor | Radioligand | Brain Region of Interest | Mean Receptor Occupancy (%) | Standard Deviation (%) |
| 10 | 5-HT2A | [¹¹C]-MDL100907 | Frontal Cortex | 25 | 5 |
| 30 | 5-HT2A | [¹¹C]-MDL100907 | Frontal Cortex | 60 | 8 |
| 60 | 5-HT2A | [¹¹C]-MDL100907 | Frontal Cortex | 85 | 6 |
| 30 | μ-Opioid | [¹¹C]-Carfentanil | Thalamus | 40 | 7 |
| 60 | μ-Opioid | [¹¹C]-Carfentanil | Thalamus | 70 | 9 |
| 60 | Dopamine D1 | [¹¹C]-NNC112 | Striatum | 35 | 10 |
Experimental Protocols
The following are detailed protocols for conducting PET imaging studies to determine the receptor occupancy of this compound for its primary and secondary targets.
Protocol 1: 5-HT2A Receptor Occupancy Study
This protocol is based on the design of the NCT05470101 clinical trial.[4]
1. Subject Population:
-
Healthy male and female volunteers, aged 18-55 years.
-
Subjects must undergo a thorough medical screening, including physical examination, ECG, and routine blood and urine tests to ensure they are in good health.
-
Exclusion criteria include a history of psychiatric or neurological disorders, substance abuse, and contraindications for PET or MRI scans.
2. Study Design:
-
An open-label, single-dose, test-retest design for each dose cohort.
-
Subjects will undergo a baseline PET scan with the 5-HT2A selective radioligand [¹¹C]-MDL100907.[5][6][7]
-
Following the baseline scan, subjects will receive a single oral dose of this compound.
-
A second PET scan (post-dose) will be performed at the time of anticipated peak plasma concentration of this compound to determine receptor occupancy.
3. PET Imaging Protocol with [¹¹C]-MDL100907:
-
Radioligand: [¹¹C]-MDL100907, a selective 5-HT2A receptor antagonist.
-
Subject Preparation: Subjects should fast for at least 4 hours before the PET scan. A cannula will be inserted into a peripheral vein for radioligand injection and another in the contralateral arm for arterial blood sampling.
-
PET Scan Acquisition:
-
A transmission scan is acquired for attenuation correction.
-
An intravenous bolus of [¹¹C]-MDL100907 (typically 370 MBq) is administered.
-
Dynamic 3D emission data are collected for 90-120 minutes.
-
-
Arterial Blood Sampling: Timed arterial blood samples are collected throughout the scan to measure the concentration of the radioligand in plasma and its metabolites.
-
Image Analysis:
-
Dynamic PET images are reconstructed and co-registered with the subject's MRI scan.
-
Regions of interest (ROIs) are delineated on the MRI, including the frontal cortex (high 5-HT2A receptor density) and cerebellum (reference region with negligible 5-HT2A receptor density).
-
Time-activity curves are generated for each ROI.
-
The binding potential (BP_ND) is calculated using a suitable kinetic model (e.g., simplified reference tissue model or kinetic modeling with arterial input function).
-
Receptor occupancy (RO) is calculated using the following formula: RO (%) = (BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline * 100
-
Protocol 2: μ-Opioid Receptor Occupancy Study (Proposed)
1. Radioligand: [¹¹C]-Carfentanil, a potent and selective μ-opioid receptor agonist.[8][9]
2. Study Design: Similar test-retest design as for the 5-HT2A study.
3. PET Imaging Protocol with [¹¹C]-Carfentanil:
-
Subject Preparation: Similar to the 5-HT2A protocol.
-
PET Scan Acquisition:
-
Transmission scan for attenuation correction.
-
Intravenous injection of [¹¹C]-Carfentanil (target radioactivity of ~370 MBq).
-
Dynamic 3D emission data are acquired for 90 minutes.
-
-
Image Analysis:
-
ROIs will include the thalamus, caudate, and putamen (high μ-opioid receptor density) and the occipital cortex (reference region).
-
BP_ND is calculated, and receptor occupancy is determined as described above.
-
Protocol 3: Dopamine D1 Receptor Occupancy Study (Proposed)
1. Radioligand: [¹¹C]-NNC112, a selective D1 receptor antagonist.[10][11]
2. Study Design: Similar test-retest design.
3. PET Imaging Protocol with [¹¹C]-NNC112:
-
Subject Preparation: Similar to the other protocols.
-
PET Scan Acquisition:
-
Transmission scan for attenuation correction.
-
Intravenous injection of [¹¹C]-NNC112 (target radioactivity of ~370 MBq).
-
Dynamic 3D emission data are acquired for 90 minutes.
-
-
Image Analysis:
-
ROIs will include the striatum (caudate and putamen) for high D1 receptor density and the cerebellum as the reference region.
-
BP_ND is calculated, and receptor occupancy is determined.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathways associated with the receptors targeted by this compound.
Caption: 5-HT2A Receptor Signaling Pathway.
Caption: µ-Opioid Receptor Signaling Pathway.
Caption: α1A Adrenergic Receptor Signaling.
Caption: Dopamine D1 Receptor Signaling.
Experimental Workflow
The following diagram outlines the general workflow for a PET receptor occupancy study.
Caption: General PET Study Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. [11C]MDL 100907, a radioligland for selective imaging of 5-HT(2A) receptors with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PET imaging of central 5-HT2A receptors with carbon-11-MDL 100,907 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An updated synthesis of [11C]carfentanil for positron emission tomography (PET) imaging of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An updated synthesis of [11 C]carfentanil for positron emission tomography (PET) imaging of the μ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbon-11-NNC 112: a radioligand for PET examination of striatal and neocortical D1-dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for a Phase 1 Clinical Trial of ITI-333 in Healthy Volunteers
For Researchers, Scientists, and Drug Development Professionals
Introduction
ITI-333 is a novel investigational compound with a unique pharmacological profile, acting as a potent serotonin (B10506) 5-HT2A receptor antagonist and a biased partial agonist at the µ-opioid receptor.[1][2] This dual mechanism of action suggests potential therapeutic utility in the treatment of substance use disorders, particularly opioid use disorder, by addressing both withdrawal symptoms and cravings without the full agonist effects and abuse potential of traditional opioids.[2][3] Preclinical studies have indicated that this compound mitigates opioid withdrawal and reinstatement behaviors.[2] This document outlines the design and protocols for a first-in-human (FIH), Phase 1 clinical trial to evaluate the safety, tolerability, and pharmacokinetics (PK) of this compound in healthy adult volunteers. The trial will consist of a Single Ascending Dose (SAD) phase and a Multiple Ascending Dose (MAD) phase.
Signaling Pathway of this compound
Phase 1 Study Design and Objectives
The primary objective of this Phase 1 study is to assess the safety and tolerability of single and multiple ascending doses of this compound in healthy volunteers.[3] Secondary objectives include characterization of the pharmacokinetic and pharmacodynamic profiles of this compound.[4]
The study will be a randomized, double-blind, placebo-controlled trial conducted in two parts:
-
Part A: Single Ascending Dose (SAD) : To evaluate the safety, tolerability, and pharmacokinetics of a single oral dose of this compound.
-
Part B: Multiple Ascending Dose (MAD) : To evaluate the safety, tolerability, and pharmacokinetics of multiple oral doses of this compound.[4]
References
- 1. Intra-Cellular Therapies to Present Data on Lumateperone and this compound at the 58th Annual Meeting of the American College of Neuropsychopharmacology | Nasdaq [nasdaq.com]
- 2. RePORT ⟩ RePORTER [reporter.nih.gov]
- 3. neuroptics.com [neuroptics.com]
- 4. A Pilot Study of Automated Pupillometry in the Treatment of Opioid Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of ITI-333 in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methods for the quantitative determination of ITI-333 in plasma. The protocols are based on established bioanalytical techniques, primarily Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is the industry standard for sensitive and selective quantification of small molecules in complex biological matrices.
Introduction
This compound is a novel, orally bioavailable molecule with a unique pharmacological profile, acting as a potent serotonin (B10506) 5-HT2A receptor antagonist, a partial agonist at μ-opioid receptors (MOR), and an antagonist at adrenergic α1A and dopamine (B1211576) D1 receptors.[1][2][3][4][5] Its potential therapeutic applications in treating substance use disorders, pain, and other central nervous system disorders necessitate the development of robust and reliable analytical methods to characterize its pharmacokinetic profile in plasma.[3][4][5] This document outlines a detailed protocol for the quantification of this compound in plasma using LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric detection.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for this compound in plasma. These values are representative of typical bioanalytical assays for similar small molecules and should be established during method validation.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 0.1 - 100 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy of Calibrants | Within ± 15% of nominal |
| Precision of Calibrants | ≤ 15% CV |
Table 2: Accuracy and Precision (Quality Control Samples)
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 0.1 | 85 - 115 | ≤ 20 | 85 - 115 | ≤ 20 |
| Low | 0.3 | 85 - 115 | ≤ 15 | 85 - 115 | ≤ 15 |
| Medium | 10 | 85 - 115 | ≤ 15 | 85 - 115 | ≤ 15 |
| High | 80 | 85 - 115 | ≤ 15 | 85 - 115 | ≤ 15 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | > 80 | 85 - 115 |
| High | 80 | > 80 | 85 - 115 |
Experimental Protocols
Plasma Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.
Materials:
-
Human plasma (or other species as required)
-
This compound analytical standard
-
Internal Standard (IS) - a stable isotope-labeled this compound is recommended
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Refrigerated centrifuge
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Thaw plasma samples on ice.
-
Prepare working solutions of this compound and the internal standard in an appropriate solvent (e.g., 50:50 ACN:Water).
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 10 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to ensure complete dissolution.
-
The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 2.5 min: 5% to 95% B
-
2.5 - 3.0 min: 95% B
-
3.0 - 3.1 min: 95% to 5% B
-
3.1 - 4.0 min: 5% B (re-equilibration)
-
Mass Spectrometric Conditions (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
MRM Transitions:
-
This compound: To be determined by direct infusion of the analytical standard. The precursor ion will be [M+H]⁺.
-
Internal Standard: To be determined by direct infusion.
-
Visualizations
Caption: Workflow for this compound plasma sample preparation and analysis.
Caption: Simplified signaling pathway of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound, a Novel Orally Bioavailable Molecule Targeting Multiple Receptors for the Treatment of Pain and Other Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic profile of this compound: a novel molecule for treatment of substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Troubleshooting & Optimization
ITI-333 Technical Support Center: Solubility and Formulation for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the solubility and formulation of ITI-333 for in vivo studies. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel molecule with a unique pharmacological profile. It acts as a potent antagonist at the serotonin (B10506) 5-HT2A receptor and a biased partial agonist at the μ-opioid (MOP) receptor.[1] This dual activity contributes to its potential therapeutic effects in substance use disorders and pain.[1] Additionally, it exhibits antagonist activity at adrenergic α1A and dopamine (B1211576) D1 receptors.[1] The "biased agonism" at the MOP receptor means it preferentially activates G-protein signaling pathways without significantly recruiting β-arrestin, which is thought to be associated with some of the negative side effects of traditional opioids.[1]
Q2: What is the known aqueous solubility of this compound?
A2: The intrinsic aqueous solubility of this compound has been determined to be 6.58 μg/mL.[2] This low solubility classifies it as a poorly water-soluble compound, which necessitates specific formulation strategies for effective in vivo administration.
Q3: Has a formulation for in vivo studies of this compound been published?
A3: Yes, a formulation for subcutaneous administration in preclinical models has been described. This compound has been prepared for in vivo subcutaneous dosing in a vehicle composed of 45% Trappsol® (a brand of hydroxypropyl-β-cyclodextrin) in water.[2]
Q4: What is the Biopharmaceutics Classification System (BCS) class of this compound?
A4: Based on its low solubility and likely high permeability (a common characteristic of compounds developed for CNS targets), this compound is expected to be a BCS Class II compound.[3][4] This classification highlights the importance of formulation in overcoming dissolution rate-limited absorption for oral administration.
Troubleshooting Guides
Solubility Issues
Q: I am having trouble dissolving this compound in aqueous buffers for my experiments. What can I do?
A: Due to its low intrinsic aqueous solubility (6.58 μg/mL), dissolving this compound directly in aqueous buffers is challenging.[2] Here are some strategies to overcome this:
-
pH Adjustment: this compound is a weak base with a pKa of 7.75.[2] Solubility may be increased in acidic conditions (pH < 7.75). However, for in vivo studies, the pH of the final formulation should be within a physiologically tolerable range (typically pH 4-8 for oral and pH 3-9 for intravenous administration) to avoid irritation.[5]
-
Co-solvents: The use of water-miscible organic solvents can significantly enhance the solubility of poorly soluble compounds. Common co-solvents used in preclinical studies include Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG400), and ethanol (B145695). It is crucial to first dissolve this compound in a small amount of the organic solvent before slowly adding the aqueous component. The final concentration of the organic solvent should be kept to a minimum to avoid toxicity in animals.
-
Complexation Agents: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5] A published formulation for this compound utilizes 45% Trappsol® (a type of HP-β-CD) in water for subcutaneous administration.[2]
Formulation for Different Administration Routes
Q: How can I formulate this compound for oral gavage in mice?
A: For oral administration of a BCS Class II compound like this compound, the goal is to enhance dissolution and absorption in the gastrointestinal tract. Here are some common approaches:
-
Suspensions: A simple approach is to prepare a microsuspension of this compound in an aqueous vehicle containing a suspending agent (e.g., 0.5% methylcellulose (B11928114) or carboxymethylcellulose) and a wetting agent (e.g., 0.1-0.5% Tween 80). Particle size reduction (micronization) of the this compound powder can improve the dissolution rate.
-
Lipid-based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be effective for lipophilic compounds. These involve dissolving the drug in a mixture of oils, surfactants, and co-solvents, which then form a fine emulsion or microemulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluid.[5]
-
Co-solvent Systems: A solution can be prepared using a mixture of co-solvents and water. A common vehicle for oral gavage in mice consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The components should be adjusted based on the required dose and the solubility of this compound in the mixture.
Q: What are the key considerations for developing an intravenous (IV) formulation for this compound?
A: Intravenous formulations must be sterile, and the components must be safe for direct injection into the bloodstream. Key challenges for poorly soluble drugs like this compound include preventing precipitation upon injection and minimizing vascular irritation.[5]
-
Co-solvent Systems: A common approach for IV formulations in preclinical studies involves using a mixture of a solvent like DMSO or ethanol with PEG400 and an aqueous vehicle. The final concentration of organic solvents should be kept low to minimize toxicity. For example, a formulation might consist of 10% DMSO, 40% PEG400, and 50% saline. The drug should be completely dissolved, and the solution should be filtered through a sterile 0.22 µm filter before administration.
-
Cyclodextrin-based Formulations: Similar to the subcutaneous formulation, cyclodextrins can be used to solubilize this compound for IV administration. The concentration of cyclodextrin (B1172386) should be carefully optimized to achieve the desired drug concentration while ensuring the safety of the formulation.
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which can improve its dissolution rate upon injection. Nanosuspensions are stabilized with surfactants and can be a viable option for IV administration of poorly soluble compounds.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 381.44 g/mol | [1] |
| LogP (neutral) | 3.60 | [2] |
| pKa | 7.75 | [2] |
| Intrinsic Aqueous Solubility | 6.58 µg/mL | [2] |
| Human Plasma Protein Binding | 91.6% | [2] |
| Solubility in Organic Solvents | Data not publicly available. As a tetracyclic compound, it is expected to have good solubility in solvents like DMSO and DMF. |
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Administration (Validated)
This protocol is based on a published method for in vivo studies with this compound.[2]
Materials:
-
This compound free base
-
Trappsol® (or equivalent hydroxypropyl-β-cyclodextrin)
-
Sterile Water for Injection
Procedure:
-
Prepare the Vehicle:
-
Weigh the required amount of Trappsol® to make a 45% (w/v) solution in Sterile Water for Injection. For example, to prepare 10 mL of vehicle, weigh 4.5 g of Trappsol®.
-
Add the Trappsol® to a sterile container.
-
Add approximately 7 mL of Sterile Water for Injection.
-
Vortex or sonicate until the Trappsol® is completely dissolved.
-
Bring the final volume to 10 mL with Sterile Water for Injection and mix thoroughly.
-
-
Prepare the this compound Formulation:
-
Weigh the required amount of this compound based on the desired final concentration and dosing volume.
-
Add the this compound powder to the 45% Trappsol® vehicle.
-
Vortex and/or sonicate the mixture until the this compound is completely dissolved. Gentle warming may be applied if necessary, but the stability of this compound at elevated temperatures should be considered.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
The final formulation is ready for subcutaneous administration.
-
Protocol 2: Example Starting Point Formulation for Oral Gavage
This is a general protocol for a co-solvent-based formulation suitable for oral gavage in rodents and should be optimized for this compound.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG400)
-
Tween 80
-
Sterile Saline (0.9% NaCl) or Water
Procedure:
-
Prepare the Vehicle (Example: 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline):
-
In a sterile tube, add the required volumes of DMSO, PEG400, and Tween 80. For 10 mL of vehicle, this would be 1 mL DMSO, 4 mL PEG400, and 0.5 mL Tween 80.
-
Vortex to mix the organic components thoroughly.
-
-
Prepare the this compound Formulation:
-
Weigh the required amount of this compound and add it to the organic vehicle mixture.
-
Vortex or sonicate until the this compound is completely dissolved.
-
Slowly add the sterile saline or water dropwise while continuously vortexing to bring the solution to the final volume (4.5 mL for a 10 mL total volume).
-
Observe the solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of co-solvents or reducing the final drug concentration).
-
The final formulation should be a clear solution or a stable, homogenous suspension.
-
Protocol 3: Example Starting Point Formulation for Intravenous Administration
This is a general protocol for an IV formulation and requires strict adherence to aseptic techniques and validation of solubility and stability before use.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 400 (PEG400), sterile, injectable grade
-
Sterile Saline (0.9% NaCl) for Injection
Procedure:
-
Prepare the this compound Stock Solution:
-
In a sterile environment, weigh the required amount of this compound.
-
Dissolve the this compound in the minimum required volume of sterile DMSO to create a concentrated stock solution. Ensure complete dissolution.
-
-
Prepare the Final Formulation (Example: 5% DMSO, 20% PEG400, 75% Saline):
-
In a sterile container, add the required volume of the this compound stock solution.
-
Add the required volume of sterile PEG400 and mix well.
-
Slowly add the sterile saline while mixing to reach the final desired volume.
-
Visually inspect the final solution for clarity and absence of precipitation.
-
Filter the final formulation through a sterile 0.22 µm syringe filter into a sterile vial before administration.
-
Important: The final concentration of DMSO should be kept as low as possible, and the injection should be administered slowly to minimize the risk of precipitation and vascular irritation.
-
Visualizations
Caption: Signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Optimizing ITI-333 Dosage for Behavioral Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing ITI-333 dosage for behavioral experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, orally bioavailable tetracyclic compound developed for the treatment of substance use disorders, pain, and other psychiatric comorbidities.[1][2] Its unique pharmacological profile is characterized by a combination of activities at multiple receptors. It is a potent serotonin (B10506) 5-HT2A receptor antagonist and a biased partial agonist at the μ-opioid receptor (MOR).[1][3] Additionally, it displays lower affinity for adrenergic α1A and dopamine (B1211576) D1 receptors.[1]
Q2: What are the recommended starting doses for this compound in preclinical behavioral studies in mice?
Based on published preclinical data, the effective dose of this compound in mice varies depending on the behavioral assay being conducted. For researchers initiating studies with this compound, the following table summarizes effective doses in various models. It is recommended to perform a dose-response study within these ranges to determine the optimal dose for your specific experimental conditions.
Data Presentation: Preclinical Effective Doses of this compound in Mice
| Behavioral Assay | Species | Route of Administration | Effective Dose Range | Key Findings |
| DOI-Induced Head-Twitch Response | Mouse | Subcutaneous (s.c.) | ID50: 0.22 mg/kg | Dose-dependently reduces head twitches, confirming 5-HT2A receptor antagonism. |
| Morphine-Induced Hyperactivity | Mouse | Subcutaneous (s.c.) | 0.03 - 0.3 mg/kg | Significantly reduces hyperactivity, consistent with partial MOR agonism.[1] |
| Naloxone-Precipitated Opioid Withdrawal | Mouse | Subcutaneous (s.c.) | 0.3 - 3 mg/kg | Suppresses somatic signs of withdrawal.[1] |
| Formalin Paw Assay (Analgesia) | Mouse | Subcutaneous (s.c.) & Oral (p.o.) | 3 mg/kg (MED) | Demonstrates analgesic effects in a model of inflammatory pain. |
Q3: Are there any available pharmacokinetic data for this compound in rodents?
Q4: Has this compound been tested in models of anxiety or depression?
While the pharmacological profile of this compound, particularly its 5-HT2A antagonism, suggests potential anxiolytic and antidepressant effects, there is no publicly available data on its efficacy or optimal dosage in standard rodent behavioral models of anxiety (e.g., elevated plus-maze) or depression (e.g., forced swim test). Researchers interested in these effects will need to conduct exploratory dose-response studies.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No observable behavioral effect at expected doses. | Inadequate Dose: The effective dose can be strain- and experiment-specific. | Perform a wider dose-response study, including higher doses. |
| Route of Administration: Bioavailability may differ between oral and subcutaneous routes. | If using oral administration, consider potential first-pass metabolism. A subcutaneous route may provide more consistent exposure. | |
| Compound Stability: Improper storage or handling of the compound. | Ensure this compound is stored according to the supplier's recommendations and that the vehicle is appropriate and freshly prepared. | |
| High variability in behavioral responses between animals. | Individual Animal Differences: Natural variation in metabolism and sensitivity. | Increase the number of animals per group to improve statistical power. Ensure proper randomization of animals to treatment groups. |
| Inconsistent Drug Administration: Inaccurate dosing or injection technique. | Ensure all personnel are properly trained in animal handling and injection techniques. Use precise measurement tools for dosing. | |
| Unexpected sedative effects. | High Dose: The partial agonist activity at the μ-opioid receptor could lead to sedation at higher doses. | Lower the dose. If the sedative effects interfere with the behavioral measure, consider a different assay or a shorter testing duration. One study noted no sedative effects at 0.3 mg/kg (s.c.) in mice.[1] |
| Contradictory results compared to published data. | Differences in Experimental Protocol: Variations in animal strain, age, sex, or specific procedural details. | Carefully review your protocol and compare it to the published methodologies. Standardize all experimental conditions as much as possible. |
Experimental Protocols
DOI-Induced Head-Twitch Response (HTR) in Mice
This experiment assesses the 5-HT2A receptor antagonist properties of this compound.
-
Animals: Male C57BL/6J mice are commonly used.
-
Drug Preparation:
-
This compound is dissolved in a vehicle such as 45% (w/v) Trappsol® in water.
-
The 5-HT2A agonist, (±)-2,5-dimethoxy-4-iodoamphetamine (DOI), is dissolved in saline.
-
-
Procedure:
-
Administer this compound (e.g., 0.03, 0.1, 0.3, 1, 3 mg/kg) or vehicle via subcutaneous (s.c.) injection.
-
After a 30-minute pretreatment period, administer DOI (typically 2.5 mg/kg, intraperitoneally - i.p.).
-
Immediately place the mouse in a clean, transparent observation chamber.
-
Record the number of head twitches (rapid, side-to-side head movements) for a period of 10-20 minutes.
-
-
Data Analysis: Compare the number of head twitches in the this compound treated groups to the vehicle-treated control group. Calculate the ID50 (the dose that inhibits 50% of the DOI-induced head twitches).
Naloxone-Precipitated Opioid Withdrawal in Mice
This model evaluates the potential of this compound to alleviate opioid withdrawal symptoms.
-
Animals: Male C57BL/6J mice.
-
Drug Preparation:
-
Morphine sulfate (B86663) or another opioid agonist is dissolved in saline.
-
This compound is prepared in a suitable vehicle.
-
Naloxone (B1662785) hydrochloride is dissolved in saline.
-
-
Procedure:
-
Induce opioid dependence by administering escalating doses of morphine (e.g., twice daily for 4-7 days).
-
On the test day, administer this compound (e.g., 0.3, 1, 3 mg/kg, s.c.) or vehicle.
-
30 minutes after this compound administration, precipitate withdrawal by injecting naloxone (e.g., 1 mg/kg, s.c.).
-
Immediately place the mouse in an observation chamber and record somatic withdrawal signs (e.g., jumping, wet-dog shakes, paw tremors, diarrhea, ptosis) for 30 minutes.
-
-
Data Analysis: A composite withdrawal score is calculated by summing the frequency of each sign. Compare the scores of this compound treated groups to the vehicle-treated group.
Mandatory Visualizations
Caption: Signaling pathway of this compound at 5-HT2A and μ-Opioid receptors.
Caption: General experimental workflow for a behavioral study with this compound.
Caption: Troubleshooting decision tree for unexpected experimental outcomes.
References
- 1. Pharmacologic profile of this compound: a novel molecule for treatment of substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Novel Orally Bioavailable Molecule Targeting Multiple Receptors for the Treatment of Pain and Other Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Novel Orally Bioavailable Molecule Targeting Multiple Receptors for the Treatment of Pain and Other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of ITI-333 in cellular assays
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of ITI-333?
A1: The primary targets of this compound are the serotonin (B10506) 5-HT2A receptor, where it acts as a potent antagonist, and the μ-opioid (MOP) receptor, where it functions as a biased partial agonist with low intrinsic efficacy.[1][3]
Q2: What are the known off-target interactions of this compound?
A2: In vitro studies have shown that this compound also has antagonist activity at the adrenergic α1A and dopamine (B1211576) D1 receptors, though with lesser affinity compared to its primary targets.[1][3][4][5][6] It displays modest binding to D2 receptors.[3]
Q3: What is the significance of this compound's biased agonism at the μ-opioid receptor?
A3: this compound is a biased agonist at the μ-opioid receptor, meaning it preferentially activates certain downstream signaling pathways over others. Specifically, it activates G-protein signaling (cAMP-dependent cascades) without significantly recruiting β-arrestin.[3][5] This profile is thought to contribute to its analgesic effects while potentially reducing typical opioid-related side effects.
Q4: I am observing an unexpected cellular response in my assay. Could it be an off-target effect of this compound?
A4: It is possible. Unexpected responses could be due to interactions with its known secondary targets (adrenergic α1A, dopamine D1) or other, as-yet-unidentified off-targets. Refer to the Troubleshooting Guide below to help dissect the observed effect.
Troubleshooting Guide: Unexpected Cellular Responses
If you observe an unexpected or inconsistent cellular response when using this compound, follow these steps to investigate potential off-target effects.
Issue: Observed cellular effect is inconsistent with known on-target pharmacology.
| Potential Cause | Troubleshooting Steps |
| Engagement of Secondary Targets | 1. Review the known off-target binding profile of this compound (see Table 1).2. Use selective antagonists for the adrenergic α1A and dopamine D1 receptors in your assay. If the unexpected effect is blocked, it suggests the involvement of these off-targets.3. Titrate the concentration of this compound. Off-target effects are often more pronounced at higher concentrations. |
| Cell Line Specific Receptor Expression | 1. Characterize the expression profile of GPCRs in your specific cell line using techniques like qPCR or RNA-Seq.2. Compare your cell line's receptor expression to the known binding profile of this compound. |
| Assay Artifact | 1. Run appropriate vehicle controls.2. Test this compound in a counter-screen using a parental cell line that does not express the target receptor. |
Quantitative Data Summary
The following table summarizes the in vitro binding affinities of this compound for its primary and key secondary targets.
Table 1: In Vitro Receptor Binding Profile of this compound
| Receptor | Binding Affinity (Ki, nM) | Functional Activity |
| Primary Targets | ||
| Serotonin 5-HT2A | 8.0 - 8.3 | Antagonist |
| μ-Opioid (MOP) | 11.0 | Biased Partial Agonist |
| Secondary Targets | ||
| Adrenergic α1A | 28.0 | Antagonist |
| Dopamine D1 | 50.0 | Antagonist |
| Dopamine D2 | 160.0 | Modest Antagonist |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Off-Target Affinity
This protocol provides a general framework for assessing the binding affinity of this compound to a panel of receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a specific off-target receptor.
Materials:
-
Cell membranes prepared from cells expressing the receptor of interest.
-
A suitable radioligand for the receptor of interest.
-
This compound stock solution.
-
Assay buffer.
-
Scintillation fluid and counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 of this compound (the concentration that inhibits 50% of specific radioligand binding). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay for Gs/Gi-Coupled Receptors
This protocol can be used to assess the functional effect of this compound on Gs or Gi-coupled off-target receptors.
Objective: To determine if this compound acts as an agonist or antagonist at a specific Gs/Gi-coupled receptor by measuring changes in intracellular cAMP levels.
Materials:
-
Cells expressing the Gs or Gi-coupled receptor of interest.
-
This compound stock solution.
-
Forskolin (B1673556) (a Gs activator).
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and grow to confluence.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of this compound to the cells.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound before adding a known agonist for the receptor.
-
-
Stimulation (for Gi-coupled receptors): Add forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate the plate for the time specified in the assay kit protocol.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine the EC50 (for agonists) or IC50 (for antagonists).
Visualizations
Caption: Signaling pathways of this compound's primary targets.
Caption: Troubleshooting workflow for unexpected cellular effects.
References
- 1. Pharmacologic profile of this compound: a novel molecule for treatment of substance use disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intra-Cellular Therapies Announces the Initiation of Clinical Trials for ITI-LLAI, a Long-Acting Injectable Formulation of Lumateperone for the Treatment of Schizophrenia and for this compound, a Novel Treatment for Opioid Use Disorder - BioSpace [biospace.com]
- 3. Pharmacologic profile of this compound: a novel molecule for treatment of substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of this compound, a Novel Orally Bioavailable Molecule Targeting Multiple Receptors for the Treatment of Pain and Other Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of ITI-333 and its Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of ITI-333 and its analogs. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of the tetracyclic pyridopyrroloquinoxalinone core of this compound and its subsequent functionalization.
Problem 1: Low Yield in Intramolecular N-Arylation (Ullmann Condensation)
Question: I am experiencing a low yield during the intramolecular N-arylation of the chloroacetamide derivative to form the tetracyclic core. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the intramolecular Ullmann condensation to form the pyridopyrroloquinoxalinone ring system are a common challenge. Several factors can contribute to this issue. Below is a troubleshooting workflow to help you optimize this critical step.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Extend the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration. |
| - Temperature: Gradually increase the reaction temperature. Be cautious, as excessively high temperatures can lead to decomposition. | |
| Catalyst Deactivation | - Catalyst Quality: Use freshly purchased, high-purity copper(I) iodide (CuI). Old or oxidized CuI can have significantly reduced activity. |
| - Ligand Addition: While the original protocol may not specify a ligand, the addition of a ligand such as 1,10-phenanthroline (B135089) or L-proline can sometimes stabilize the copper catalyst and improve yields. | |
| Side Reactions | - Hydrolysis of Chloroacetamide: Ensure all reagents and solvents are anhydrous. The presence of water can lead to the hydrolysis of the chloroacetamide starting material. |
| - Intermolecular Coupling: At high concentrations, intermolecular side reactions can compete with the desired intramolecular cyclization. Run the reaction under high-dilution conditions. | |
| Poor Solubility | - Solvent Choice: While dioxane is commonly used, consider screening other high-boiling polar aprotic solvents like DMF or NMP, which may improve the solubility of the starting material and intermediates. |
Experimental Workflow for Troubleshooting Intramolecular N-Arylation:
Caption: Troubleshooting workflow for low yield in intramolecular N-arylation.
Problem 2: Over-alkylation in the Final Synthetic Step
Question: During the final alkylation step to introduce the 3-(4-fluorophenoxy)propyl side chain, I am observing the formation of a significant amount of a byproduct with a higher molecular weight, likely a quaternary ammonium (B1175870) salt. How can I minimize this over-alkylation?
Answer:
Over-alkylation is a frequent issue when alkylating secondary amines, as the tertiary amine product can be more nucleophilic than the starting secondary amine. This leads to the formation of quaternary ammonium salts, which complicates purification and reduces the yield of the desired product.
Strategies to Minimize Over-alkylation:
| Strategy | Description |
| Control Stoichiometry | Use a slight excess of the secondary amine relative to the alkylating agent (1-(3-chloropropoxy)-4-fluorobenzene). This ensures the alkylating agent is the limiting reagent. |
| Slow Addition | Add the alkylating agent slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant secondary amine. |
| Lower Reaction Temperature | Perform the reaction at a lower temperature to reduce the rate of the second alkylation step. |
| Choice of Base | Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to scavenge the acid produced during the reaction without competing in the alkylation. |
| Monitoring | Closely monitor the reaction by TLC or LC-MS and stop the reaction once the starting secondary amine is consumed, before significant formation of the quaternary salt occurs. |
Logical Relationship for Preventing Over-alkylation:
Caption: Strategies to prevent over-alkylation during the final synthetic step.
Frequently Asked Questions (FAQs)
Q1: What is the purity of the commercially available starting material, and does it require further purification?
A1: The purity of commercially available starting materials can vary. It is highly recommended to assess the purity of (6bR,10aS)-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline by techniques such as NMR and LC-MS before use. If significant impurities are detected, purification by column chromatography may be necessary to avoid carrying impurities through the synthetic sequence.
Q2: I am having difficulty with the purification of the final product, this compound. What are the recommended methods?
A2: The purification of this compound and its analogs can be challenging due to the presence of structurally similar byproducts. The primary recommended method is flash column chromatography on silica (B1680970) gel. A gradient elution system, for example, with dichloromethane (B109758) and methanol, is often effective. The polarity of the solvent system should be carefully optimized based on TLC analysis. In some cases, preparative HPLC may be required to achieve high purity.
Q3: What are the key safety precautions to take when synthesizing this compound?
A3: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. The synthesis involves the use of potentially hazardous reagents such as chloroacetamide (a lachrymator), copper iodide (harmful if swallowed or inhaled), and flammable solvents. All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be accomplished via the general route outlined below.
Synthetic Scheme:
Caption: General synthetic route for this compound.
Detailed Methodology:
-
Step 1: Alkylation. To a solution of (6bR,10aS)-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add diisopropylethylamine (DIPEA, 2.0 eq).
-
Add 1-(3-chloropropoxy)-4-fluorobenzene (B156296) (1.2 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to 78 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Quantitative Data Summary:
| Step | Reactants | Reagents/Conditions | Yield (%) |
| Alkylation | Tetracyclic Amine, 1-(3-chloropropoxy)-4-fluorobenzene | DIPEA, DMF, 78 °C | 40-66% |
Note: Yields are based on reported literature and may vary depending on experimental conditions and scale.
Signaling Pathways
This compound exerts its pharmacological effects through a multi-receptor mechanism of action.
This compound Mechanism of Action:
Caption: Multi-receptor mechanism of action of this compound.
Detailed Signaling Pathways:
-
5-HT2A Receptor Antagonism: As an antagonist, this compound blocks the binding of serotonin (B10506) to the 5-HT2A receptor. This Gq/11-coupled receptor, when activated, typically leads to the activation of phospholipase C (PLC), which in turn increases intracellular inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to a rise in intracellular calcium and activation of protein kinase C (PKC). By blocking this, this compound modulates downstream signaling cascades involved in mood and psychosis.
-
μ-Opioid Receptor (MOR) Partial Agonism: this compound acts as a partial agonist at the MOR, a Gi/o-coupled receptor. This means it binds to and activates the receptor but with lower efficacy than a full agonist like morphine. This leads to a submaximal inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which causes neuronal hyperpolarization. This partial agonism is thought to contribute to its analgesic effects and potential for treating opioid use disorder with a lower risk of abuse and respiratory depression.
-
Adrenergic α1A Receptor Antagonism: By antagonizing the α1A adrenergic receptor, another Gq/11-coupled receptor, this compound blocks the effects of norepinephrine. This prevents the activation of the PLC-IP3-DAG pathway, which is involved in smooth muscle contraction and vasoconstriction. This action may contribute to the overall pharmacological profile of the compound.
Technical Support Center: Enhancing the Oral Bioavailability of ITI-333
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental investigation of ITI-333's oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
A1: Preclinical studies in cynomolgus monkeys have shown that this compound has good oral bioavailability, reported to be 43.7%.[1] While this is a promising starting point, further optimization may be required depending on the desired therapeutic application and dosage form.
Q2: What are the key physicochemical properties of this compound that may influence its oral bioavailability?
A2: this compound is a tetracyclic compound with several properties that can impact its absorption and bioavailability.[2][3][4] Understanding these is crucial for developing effective formulation strategies. Key properties are summarized in the table below.
Q3: To which Biopharmaceutics Classification System (BCS) class is this compound likely to belong?
A3: Based on its low aqueous solubility and likely good permeability (inferred from its reported oral bioavailability), this compound is anticipated to be a BCS Class II compound. For such compounds, the rate-limiting step in oral absorption is typically drug dissolution.[5][6][7] Therefore, formulation strategies aimed at improving its dissolution rate are likely to enhance its oral bioavailability.[5][6][7]
Q4: What are the primary mechanisms of action for this compound?
A4: this compound is a novel molecule with a multi-receptor binding profile.[8][9][10] It acts as a potent antagonist at the serotonin (B10506) 5-HT2A receptor and a biased partial agonist at the μ-opioid (MOP) receptor.[3][8][9][10] It also has antagonist activity at adrenergic α1A and dopamine (B1211576) D1 receptors.[3][8][9][10]
Troubleshooting Guides
This section provides guidance on how to address common issues encountered when working to improve the oral bioavailability of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low in vitro dissolution rate of this compound from a prototype solid dosage form. | Poor wetting of the drug substance; Agglomeration of drug particles; Inadequate formulation composition. | 1. Incorporate a surfactant or wetting agent into the formulation. 2. Reduce the particle size of the this compound active pharmaceutical ingredient (API) through micronization or nanosizing. 3. Consider formulating as an amorphous solid dispersion to improve solubility and dissolution. |
| High variability in plasma concentrations of this compound in animal studies. | Food effects on absorption; Inconsistent dissolution in the gastrointestinal tract; Pre-systemic metabolism or efflux. | 1. Conduct pharmacokinetic studies in both fasted and fed states to assess for any food effect. 2. Employ a formulation strategy that ensures more consistent dissolution, such as a self-emulsifying drug delivery system (SEDDS). 3. Investigate the potential for first-pass metabolism or interaction with efflux transporters like P-glycoprotein. |
| Observed oral bioavailability is lower than the expected 43.7% reported in monkeys. | Species-specific differences in metabolism or gastrointestinal physiology; Suboptimal formulation for the test species; Degradation of the compound in the gastrointestinal tract. | 1. Evaluate the metabolic stability of this compound in liver microsomes from the relevant species. 2. Assess the solubility and stability of this compound in simulated gastric and intestinal fluids. 3. Optimize the formulation based on the physicochemical properties of this compound and the physiology of the animal model being used. |
| Difficulty in preparing a stable and scalable formulation. | Poor solid-state properties of the API; Incompatibility with excipients; Complex manufacturing processes. | 1. Perform solid-state characterization of the this compound API to identify the most stable polymorphic form. 2. Conduct excipient compatibility studies. 3. Explore simpler formulation approaches such as lipid-based formulations or crystalline salt forms with improved properties.[1] |
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₄FN₃O₂ | [4] |
| Molecular Weight | 381.44 g/mol | [3][4] |
| Log P (neutral) | 3.60 | [1] |
| pKa | 7.75 | [1] |
| Kinetic Solubility | 55.5 µg/mL | [1] |
| Intrinsic Solubility | 6.58 µg/mL | [1] |
| Human Plasma Protein Binding | 91.6% | [1] |
| Oral Bioavailability (Monkey) | 43.7% | [1] |
| Half-life (Monkey, oral) | 9.6 hours | [1] |
Table 2: Formulation Strategies for BCS Class II Drugs like this compound
| Formulation Strategy | Principle | Potential Advantages for this compound |
| Particle Size Reduction (Micronization/Nanonization) | Increases the surface area of the drug, leading to a faster dissolution rate.[11] | Relatively simple approach to improve dissolution without altering the chemical structure. |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymer matrix in an amorphous state, which has higher solubility than the crystalline form.[5] | Can significantly increase both the rate and extent of dissolution. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of lipids, surfactants, and co-solvents, which forms a fine emulsion in the GI tract, facilitating absorption.[11] | Can improve solubility and may enhance lymphatic uptake, potentially reducing first-pass metabolism. |
| Complexation with Cyclodextrins | The hydrophobic this compound molecule can be encapsulated within the cyclodextrin (B1172386) cavity, forming a soluble complex.[12] | Increases the aqueous solubility of the drug. |
| Salt Formation | Formation of a salt of the basic this compound molecule can improve its solubility and dissolution rate.[13] The tosylate salt of this compound has been developed and is reported to have good physicochemical properties.[1] | Can offer a straightforward path to improved biopharmaceutical properties. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of a relevant biorelevant medium, such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF).
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 or 75 RPM.
-
Procedure: a. Place one unit of the this compound formulation (e.g., tablet, capsule) in each dissolution vessel. b. Collect samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). c. Replace the withdrawn sample volume with fresh, pre-warmed dissolution medium. d. Filter the samples promptly through a suitable filter (e.g., 0.45 µm PVDF). e. Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the percentage of this compound dissolved against time to generate dissolution profiles for different formulations.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Acclimatization: Acclimatize animals for at least 3 days before the study.
-
Fasting: Fast animals overnight (with free access to water) before dosing.
-
Dosing: a. Oral Group: Administer the this compound formulation orally via gavage at a predetermined dose. b. Intravenous Group: Administer a solution formulation of this compound intravenously via the tail vein to determine the absolute bioavailability.
-
Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the tail vein or other appropriate site into tubes containing an anticoagulant (e.g., K₂EDTA) at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80 °C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using non-compartmental analysis software. Calculate oral bioavailability (F%) as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. itmedicalteam.pl [itmedicalteam.pl]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacologic profile of this compound: a novel molecule for treatment of substance use disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of this compound, a Novel Orally Bioavailable Molecule Targeting Multiple Receptors for the Treatment of Pain and Other Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tanzj.net [tanzj.net]
- 13. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
Technical Support Center: ITI-333 Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ITI-333 in preclinical studies. The information is designed to address potential variability in experimental outcomes and offer standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the established in vitro pharmacological profile of this compound?
A1: this compound is a novel compound with a multi-receptor binding profile. It acts as a potent serotonin (B10506) 5-HT2A receptor antagonist, a biased partial agonist at the μ-opioid (MOP) receptor with low intrinsic efficacy and a lack of β-arrestin agonism, and also exhibits antagonist activity at adrenergic α1A and dopamine (B1211576) D1 receptors.[1][2][3]
Q2: We are observing inconsistent binding affinity (Ki) values for this compound in our receptor binding assays. What are the common causes?
A2: Variability in Ki values for this compound can arise from several factors. Key areas to investigate include the consistency of your protocol, the integrity of your reagents, and the specifics of your assay conditions. Ensure you are using a standardized protocol with consistent incubation times, temperatures, and buffer compositions.[4] The source of the receptor preparation (e.g., cell line, brain region) can also significantly influence binding affinities.[4] For competitive binding assays, using a single, validated radioligand is crucial for reproducibility.[4]
Q3: What might explain the variability in the analgesic response to this compound in our animal models of pain?
A3: Animal models of pain are inherently complex and subject to variability.[5][6][7][8][9] Factors that can influence the analgesic response to this compound include the specific pain model used, the species and strain of the animal, and their acclimatization to handling and the experimental apparatus.[2] It is also important to consider that reflexive measures of pain may not fully capture the analgesic effects of a compound.[5]
Q4: We are seeing inconsistent results in our opioid withdrawal models with this compound. What should we troubleshoot?
A4: Opioid withdrawal models in rodents can show variability based on the method of opioid administration (passive vs. self-administration), the means of inducing withdrawal (spontaneous vs. antagonist-precipitated), and the specific signs being measured.[10][11] The timing of withdrawal sign assessment is also critical, as signs can vary in intensity and duration.[10] Species and strain differences can also contribute to divergent withdrawal profiles.[12]
Troubleshooting Guides
In Vitro Assays
Issue: High variability in receptor binding assay results.
| Potential Cause | Troubleshooting Step |
| Inconsistent Reagent Preparation | Prepare reagents in large batches and aliquot to minimize batch-to-batch variability.[1] |
| High Background Noise | Optimize blocking conditions and check for non-specific binding of the radioligand.[1] |
| Low Signal | Verify the quality and activity of your reagents, including the receptor preparation and radioligand.[1][4] |
| Poor Reproducibility | Ensure consistent sample preparation, use standardized protocols, and consider automating pipetting to reduce human error.[1][4] |
Issue: Difficulty in assessing biased agonism at the μ-opioid receptor.
| Potential Cause | Troubleshooting Step |
| Inappropriate Assay Choice | Select assays with similar levels of signal amplification for comparing G-protein and β-arrestin pathways to get a clear window for identifying bias.[13][14] |
| System Bias | Confirm that the observed biased agonism is not an artifact of the cell system used. Test in a physiologically relevant cell type.[13] |
| Data Interpretation | Convert dose-response data to a bias plot to visualize the relative activation of different signaling pathways.[13][14] |
In Vivo Assays
Issue: High variability in the tail-flick test.
| Potential Cause | Troubleshooting Step |
| Animal Stress | Ensure animals are properly acclimated to the restraining tube to minimize stress-induced analgesia.[2][15][16] |
| Inconsistent Heat Source Application | If using a radiant heat source, ensure the beam is consistently focused on the same part of the tail.[2][17] |
| Inappropriate Inter-trial Interval | Allow for an adequate interval between tests to prevent habituation or sensitization.[16] |
Issue: Inconsistent head-twitch response (HTR) in mice.
| Potential Cause | Troubleshooting Step |
| Incorrect Drug Dosing | 5-HT2A agonists can have an inverted U-shaped dose-response curve for HTR. Ensure you are using an appropriate dose range.[18] |
| Observer Bias | If scoring manually, ensure observers are well-trained and blinded to the treatment groups. Consider automated detection systems for greater consistency.[19][20] |
| Animal Strain | Different mouse strains can exhibit varying HTR frequencies.[18] |
Quantitative Data Summary
Table 1: In Vitro Receptor Binding Affinities (Ki) of this compound
| Receptor | Binding Affinity (Ki, nM) |
| Serotonin 5-HT2A | 8.3[21] |
| μ-Opioid (MOR) | 11[21] |
| Adrenergic α1A | 28[21] |
| Dopamine D1 | 50[21] |
Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor
This protocol is a general guideline for determining the binding affinity of this compound at the 5-HT2A receptor.
-
Receptor Preparation: Use cell membranes from a stable cell line expressing the human 5-HT2A receptor.
-
Radioligand: Use a suitable radioligand, such as [125I]DOI.[22]
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: In a 96-well plate, combine the receptor preparation, radioligand, and varying concentrations of this compound. Incubate to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound and calculate the Ki using the Cheng-Prusoff equation.
Naloxone-Precipitated Opioid Withdrawal in Mice
This protocol outlines a general procedure for inducing and scoring opioid withdrawal in mice.
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Opioid Dependence Induction: Administer an opioid, such as morphine, to mice for several days to induce dependence.
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This compound Administration: Administer the desired dose of this compound or vehicle control.
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Withdrawal Precipitation: After a specified time, administer the opioid antagonist naloxone (B1662785) to precipitate withdrawal.
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Observation: Immediately place the mice in individual observation chambers and record withdrawal signs (e.g., jumping, wet-dog shakes, paw tremors) for a set period (e.g., 30 minutes).[23][24][25]
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Scoring: Assign a score to each withdrawal sign and calculate a total withdrawal score for each animal.
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for preclinical evaluation of this compound.
References
- 1. swordbio.com [swordbio.com]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pain of pain: challenges of animal behavior models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dorfloripa.paginas.ufsc.br [dorfloripa.paginas.ufsc.br]
- 8. iasp-pain.org [iasp-pain.org]
- 9. researchgate.net [researchgate.net]
- 10. Advances in the characterization of negative affect caused by acute and protracted opioid withdrawal using animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishing Preclinical Withdrawal Syndrome Symptomatology Following Heroin Self-Administration in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. protocols.io [protocols.io]
- 16. Optimal interval for hot water immersion tail-flick test in rats | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 17. Tail flick test - Wikipedia [en.wikipedia.org]
- 18. Head-twitch response - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Discovery of this compound, a Novel Orally Bioavailable Molecule Targeting Multiple Receptors for the Treatment of Pain and Other Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. 2.5. Naloxone-Precipitated Withdrawal and Tissue Collection [bio-protocol.org]
- 24. Naloxone-precipitated morphine withdrawal behavior and brain IL-1β expression: comparison of different mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Minimizing animal stress in ITI-333 behavioral studies
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing animal stress in behavioral studies involving ITI-333. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to ensure the welfare of animal subjects and the integrity of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, orally bioavailable compound in clinical development for treating opioid use disorder, pain, and associated psychiatric conditions.[1][2][3][4] It has a unique pharmacological profile, acting as a potent antagonist at serotonin (B10506) 5-HT2A receptors and a biased, partial agonist at μ-opioid (MOP) receptors.[1][3][4][5][6] This dual action is intended to alleviate withdrawal symptoms and reduce relapse without the significant side effects and abuse potential associated with traditional opioid agonists.[1][5][7]
Q2: What are the common behavioral assays used to evaluate this compound in preclinical studies?
A2: Preclinical evaluation of this compound in rodents has utilized several behavioral assays, including:
-
Analgesia Models (e.g., Tail Flick Assay): To assess the pain-relieving effects of this compound.[3][8]
-
Opioid Withdrawal Models: To measure the ability of this compound to suppress somatic signs of withdrawal (e.g., jumps, wet-dog shakes) precipitated by an opioid antagonist like naloxone (B1662785) in opioid-dependent animals.[5][6]
-
Drug Reinforcement and Relapse Models (e.g., Conditioned Place Preference, Self-Administration): To evaluate the potential for abuse and the effectiveness of this compound in preventing the reinstatement of drug-seeking behavior.[1][4][5]
-
Locomotor Activity Assays: To determine the effect of this compound on motor function and to assess its ability to counteract opioid-induced hyperactivity.
-
5-HT2A Receptor Engagement Models (e.g., Head-Twitch Response): To confirm the in vivo antagonist activity of this compound at serotonin 5-HT2A receptors.[4][5][6]
Q3: Why is minimizing animal stress crucial in this compound behavioral studies?
A3: Minimizing animal stress is paramount for both ethical and scientific reasons. High levels of stress can lead to physiological changes, such as altered hormone levels, which can confound experimental results and increase data variability.[7] In the context of this compound studies, which often involve pain, addiction, and withdrawal models, stress can interfere with the behaviors being measured and potentially mask or exaggerate the pharmacological effects of the compound. Ensuring animal well-being is not only an ethical obligation but also a critical component of rigorous and reproducible scientific research.
Q4: What are the general principles for reducing stress in laboratory rodents?
A4: Key principles for stress reduction include:
-
Proper Acclimation: Allow animals sufficient time to acclimate to the facility, housing conditions, and experimenters before starting any procedures.
-
Appropriate Handling: Handle animals gently and confidently. Tunnel handling or cupping is often less stressful than tail handling for mice.
-
Environmental Enrichment: Provide materials that allow for species-typical behaviors such as nesting, gnawing, and hiding.[1][2][7][9][10] This can include nesting material, shelters, and chew blocks.
-
Stable Social Housing: House social species in stable pairs or groups unless scientifically justified for isolation.
-
Refined Dosing Procedures: Use low-stress administration techniques, such as oral dosing in a palatable medium, to avoid the stress associated with injections and physical restraint.[5][11][12][13][14]
-
Habituation to Experimental Apparatus: Expose animals to the testing environment and equipment prior to the actual experiment to reduce novelty-induced stress.[15]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in behavioral data | Animal stress, inconsistent handling, lack of habituation. | Ensure all animals are handled consistently by trained personnel. Implement a thorough acclimation and habituation period for all experimental procedures and apparatuses. Provide environmental enrichment to reduce baseline stress levels. |
| Animals exhibit signs of distress (e.g., vocalization, freezing, excessive grooming) during handling or dosing. | Aversive handling or administration techniques. | Transition to less aversive handling methods (e.g., tunnel handling for mice). For oral administration, train animals to voluntarily consume the compound in a palatable vehicle.[5] If injections are necessary, ensure proper technique and consider non-restraint methods.[11][13][14] |
| Unexpected or paradoxical behavioral responses to this compound. | Interaction between drug effect and high stress levels. | Review and optimize all stress-reduction protocols. Consider that stress can modulate both serotonergic and opioidergic systems. Run pilot studies to determine the optimal dose and timing of administration in your specific experimental conditions. |
| Difficulty in distinguishing withdrawal signs from general stress responses. | Overlapping behaviors (e.g., ptosis, abnormal posture). | Ensure a clear baseline of behavior is established before opioid induction. Use a comprehensive scoring system for withdrawal that includes multiple, specific signs.[16][17] Videorecord sessions for later, blinded scoring. |
| Animals show aversion to the experimental apparatus in a Conditioned Place Preference (CPP) study. | Novelty of the apparatus, aversive cues (e.g., lighting, texture). | Conduct thorough habituation sessions where animals can freely explore all compartments of the apparatus without any drug or vehicle administration.[15][18][19] Ensure the contextual cues are distinct but not inherently aversive. |
Quantitative Data
Table 1: Effect of this compound on Morphine-Induced Hyperactivity in Mice
| Treatment Group | Dose (mg/kg) | Mean Distance Traveled (% of Morphine/Vehicle Control) |
| Morphine / Vehicle | - | 100% |
| Morphine / this compound | 0.3 | ~85% |
| Morphine / this compound | 1.0 | ~60% |
| Morphine / this compound | 3.0 | ~40%*** |
| *(Data estimated from graphical representations in scientific publications.[20] **p < 0.001 vs Morphine/Veh) |
Table 2: Effect of this compound on Naloxone-Precipitated Opioid Withdrawal in Mice
| Treatment Group | Dose (mg/kg) | Mean Total Somatic Withdrawal Signs |
| Vehicle / Naloxone | - | ~25 |
| This compound / Naloxone | 0.3 | ~15 |
| This compound / Naloxone | 1.0 | ~10 |
| This compound / Naloxone | 3.0 | ~8 |
| This compound / Naloxone | 10.0 | ~5 |
| This compound / Naloxone | 30.0 | ~3 |
| (Data estimated from graphical representations in scientific publications.[6] Indicates a significant decrease compared to the vehicle/naloxone group.) |
Experimental Protocols
Protocol 1: Naloxone-Precipitated Opioid Withdrawal in Mice
This protocol assesses the ability of this compound to mitigate the somatic signs of opioid withdrawal.
-
Animal Model: Male CD-1 mice are commonly used.
-
Opioid Dependence Induction:
-
Administer morphine (e.g., 10 mg/kg, subcutaneously) twice daily for several consecutive days to induce physical dependence.
-
-
Test Day Procedure:
-
Administer the test compound (this compound at various doses or vehicle) orally.
-
After a predetermined pretreatment time (e.g., 60 minutes), administer naloxone (e.g., 1 mg/kg, subcutaneously) to precipitate withdrawal.
-
Immediately place the mouse in a clear observation chamber.
-
-
Behavioral Scoring:
-
For a 30-minute period following the naloxone injection, a trained observer, blind to the treatment conditions, scores the frequency of somatic withdrawal signs.
-
Key signs include: jumping, wet-dog shakes, paw tremors, teeth chattering, ptosis (eyelid drooping), and diarrhea.[6]
-
A total weighted withdrawal score is calculated based on the frequency and severity of these signs.
-
Protocol 2: Conditioned Place Preference (CPP) for Assessing Reward and Relapse
This protocol can be adapted to study the rewarding properties of a substance or its ability to block the rewarding effects of other drugs.
-
Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two outer chambers, separated by a neutral center chamber.
-
Phases of the Experiment:
-
Phase 1: Pre-Conditioning (Habituation & Baseline)
-
On Day 1, place the animal in the center chamber and allow free access to all chambers for 15-20 minutes to habituate.
-
On Day 2, record the time spent in each chamber to establish baseline preference. An unbiased design is often preferred, where initial time spent in each chamber is equal.[21]
-
-
Phase 2: Conditioning (typically 4-8 days)
-
On conditioning days, animals receive an injection of the drug (e.g., morphine) and are immediately confined to one of the outer chambers for 30 minutes.
-
On alternate days, animals receive a vehicle injection and are confined to the opposite chamber. The pairing of drug and chamber should be counterbalanced across animals.
-
-
Phase 3: Post-Conditioning Test
-
The day after the final conditioning session, place the animal in the center chamber (in a drug-free state) and allow free access to all chambers for 15-20 minutes.
-
Record the time spent in each chamber. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference.[21]
-
-
-
Stress Reduction Considerations:
-
Handle animals gently throughout.
-
Ensure the conditioning doses and confinement times are not overly aversive.
-
Stress itself can reinstate a previously extinguished CPP, so maintaining a low-stress environment is critical for relapse studies.[22]
-
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Workflow for minimizing stress in behavioral studies.
References
- 1. Environmental Enrichment for Laboratory Mice and Rats | Taconic Biosciences [taconic.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of this compound, a Novel Orally Bioavailable Molecule Targeting Multiple Receptors for the Treatment of Pain and Other Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic profile of this compound: a novel molecule for treatment of substance use disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eara.eu [eara.eu]
- 6. Pharmacologic profile of this compound: a novel molecule for treatment of substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Environmental Enrichment of Laboratory Rodents: The Answer Depends on the Question - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Environmental enrichment for laboratory rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reducing the stress of drug administration: implications for the 3Rs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3 Amazing Benefits of Low-Stress Dosing for Post-Op Rodents - Allentown [blog.allentowninc.com]
- 13. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. In search of a conditioned place preference test for mice to assess the severity of experimental procedures | bioRxiv [biorxiv.org]
- 16. Reduced emotional signs of opiate withdrawal in rats selectively bred for low (LoS) versus high (HiS) saccharin intake - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Establishing Preclinical Withdrawal Syndrome Symptomatology Following Heroin Self-Administration in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 20. researchgate.net [researchgate.net]
- 21. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Conditioned place preference - Wikipedia [en.wikipedia.org]
Technical Support Center: ITI-333 Handling and Storage
This technical support center provides guidance on the best practices for the long-term storage and handling of ITI-333. The information herein is intended for researchers, scientists, and drug development professionals.
Disclaimer: The following recommendations are based on general best practices for similar chemical compounds. Always refer to the Certificate of Analysis (CofA) or Safety Data Sheet (SDS) provided by the manufacturer for specific storage and handling instructions for your particular batch of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container in a freezer, ideally at -20°C or -80°C. This minimizes degradation from thermal processes. For short-term storage (a few days to weeks), refrigeration at 2-8°C is acceptable.
Q2: How should I store this compound after reconstitution in a solvent?
Solutions of this compound are generally less stable than the solid form. It is recommended to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C. The stability of this compound in various solvents can differ, so it is advisable to consult any available literature or conduct a small-scale stability test if storing for extended periods.
Q3: Is this compound sensitive to light or moisture?
Q4: What are suitable solvents for reconstituting this compound?
Based on its chemical structure as a tetracyclic pyridopyrroloquinoxalinone derivative, this compound is likely to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For in vivo experiments, the choice of solvent will be critical and may require a vehicle that is well-tolerated by the animal model. Always use high-purity, anhydrous solvents to minimize degradation.
Q5: I observed precipitation in my stock solution after thawing. What should I do?
Precipitation upon thawing can indicate that the compound's solubility limit has been exceeded at lower temperatures or that the solvent has absorbed moisture. Gently warm the solution and vortex to try and redissolve the precipitate. If it does not redissolve, it may be necessary to centrifuge the vial and use the supernatant, though the concentration will no longer be accurate. To avoid this, consider using a lower concentration for your stock solution or a different solvent system.
Troubleshooting Guide
This guide addresses common issues that may arise during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Action |
| Reduced Potency or Inconsistent Experimental Results | Compound degradation due to improper storage (temperature, light, moisture). | 1. Review storage conditions against recommended best practices (-20°C or -80°C, protected from light and moisture).2. Use a fresh vial of this compound to repeat the experiment.3. If using a stock solution, prepare it fresh from solid compound.4. Consider performing an analytical check (e.g., HPLC) on the compound's purity. |
| Difficulty Dissolving the Compound | Incorrect solvent or low-quality solvent. | 1. Confirm the appropriate solvent for this compound.2. Use fresh, high-purity, anhydrous solvent.3. Gentle warming and sonication may aid dissolution. |
| Color Change of Solid Compound or Solution | Degradation or contamination. | 1. Do not use the compound if a significant color change is observed.2. Discard the vial and use a new, unopened one.3. Review handling procedures to prevent contamination. |
| Precipitate in Stock Solution After Freeze-Thaw Cycle | Repeated freeze-thaw cycles leading to solvent evaporation or compound degradation. | 1. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.2. If precipitation is observed, follow the steps in FAQ Q5. |
Experimental Protocols
Detailed methodologies for key experiments involving this compound can be found in the primary literature. For instance, in vitro receptor binding and functional assays, as well as in vivo behavioral models in rodents, are described in publications such as:
-
Li, P., et al. (2024). Discovery of this compound, a Novel Orally Bioavailable Molecule Targeting Multiple Receptors for the Treatment of Pain and Other Disorders. Journal of Medicinal Chemistry.
-
Snyder, G. L., et al. (2024). Pharmacologic profile of this compound: a novel molecule for treatment of substance use disorders. Psychopharmacology.
Researchers should consult these and other relevant publications for detailed experimental protocols.
Visualizations
This compound Signaling Pathway
Caption: Dual action of this compound on 5-HT2A and μ-opioid receptors.
Troubleshooting Workflow for Stored this compound
Caption: Decision tree for troubleshooting experimental issues with this compound.
Validation & Comparative
A Comparative Analysis of ITI-333 and Buprenorphine for the Treatment of Opioid Use Disorder
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of treatment for Opioid Use Disorder (OUD) is continually evolving, with a pressing need for novel therapeutics that can address the limitations of current standards of care. Buprenorphine, a partial agonist at the mu-opioid receptor, has been a cornerstone of medication-assisted treatment for OUD for decades. However, the development of new chemical entities with unique pharmacological profiles offers the potential for improved safety and efficacy. This guide provides a detailed, data-driven comparison of ITI-333, a novel investigational compound, and the established therapeutic, buprenorphine.
Mechanism of Action and Signaling Pathways
Buprenorphine primarily exerts its effects as a partial agonist at the mu-opioid receptor (MOR) and as an antagonist at the kappa-opioid receptor (KOR).[1] Its partial agonism at the MOR provides relief from withdrawal symptoms and cravings without the full euphoric effects of full agonists like heroin or fentanyl.[1] The antagonism at the KOR may contribute to its antidepressant effects and reduce the dysphoria associated with opioid withdrawal.
This compound, in contrast, possesses a multi-receptor mechanism of action. It is a potent antagonist at the serotonin (B10506) 5-HT2A receptor and a biased partial agonist at the mu-opioid receptor.[2][3] This biased agonism is characterized by a lack of β-arrestin recruitment, a pathway associated with some of the negative side effects of opioids.[3] Additionally, this compound has antagonist activity at adrenergic α1A and dopamine (B1211576) D1 receptors.[2][3] This unique combination of activities is designed to not only address the core symptoms of opioid withdrawal and craving but also to potentially mitigate associated psychiatric comorbidities such as depression, anxiety, and sleep disturbances.[2]
References
Comparing the Abuse Liability of ITI-333 and Methadone: A Guide for Researchers
An objective comparison of the pharmacological profiles and preclinical data of ITI-333, a novel compound for substance use disorders, and methadone, a conventional opioid agonist therapy, to evaluate their respective abuse liabilities.
This guide provides a detailed comparison of the abuse liability of this compound and methadone, designed for researchers, scientists, and drug development professionals. The information is compiled from preclinical studies and pharmacological data to offer a comprehensive overview for assessing the potential for misuse of these compounds.
Executive Summary
Receptor Binding and Functional Activity
The interaction of a compound with various neurotransmitter receptors is a key determinant of its pharmacological effects and abuse potential. The following table summarizes the receptor binding affinities (Ki) and functional activities of this compound and methadone.
| Receptor | This compound | Methadone |
| Mu-Opioid (MOR) | Ki = 11 nM (Partial Agonist, biased, low intrinsic efficacy)[3][9] | Agonist[8] |
| Kappa-Opioid (KOR) | No significant binding[10] | Agonist |
| Delta-Opioid (DOR) | No significant binding[10] | Agonist |
| Serotonin (B10506) 5-HT2A | Ki = 8 nM (Antagonist)[3] | No significant activity |
| Dopamine D1 | Ki = 50 nM (Antagonist)[3][9] | No significant activity |
| Adrenergic α1A | Ki = 28 nM (Antagonist)[3][9] | No significant activity |
| NMDA | No significant activity | (S)-methadone is a noncompetitive antagonist[8] |
Preclinical Abuse Liability Profile
Preclinical studies are crucial for predicting the abuse potential of a new chemical entity. The table below compares the available preclinical data for this compound with the known abuse liability characteristics of methadone.
| Parameter | This compound | Methadone |
| Self-Administration | Not intravenously self-administered by heroin-maintained rats or rhesus monkeys.[3][4][6] | Self-administered in humans and rats.[8] |
| Physical Dependence | No apparent physical dependence after chronic dosing in rats.[3][4] | Produces physical dependence, leading to withdrawal symptoms upon cessation.[11] |
| Tolerance | No apparent tolerance after chronic dosing in rats.[3][4] | Tolerance develops with repeated use, requiring dose escalation for the same effect.[7] |
| Gastrointestinal Effects | Did not acutely impair gastrointestinal function in rats.[3][4][6] | Can cause constipation. |
| Pulmonary Function | Did not acutely impair pulmonary function in rats.[3][4][6] | Can cause respiratory depression, which can be fatal in overdose.[11] |
| Analgesic Effects | Naloxone-sensitive analgesic in mice.[3] | Effective analgesic for chronic pain.[11] |
| Opioid Withdrawal Mitigation | Suppresses somatic signs of naloxone-precipitated oxycodone withdrawal in mice.[3][6] | Used to manage and mitigate opioid withdrawal symptoms.[7] |
Experimental Protocols
A standardized approach to assessing abuse liability is essential for comparing different compounds. The methodologies for key experiments cited in this guide are detailed below.
Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of a test compound to specific receptors.
-
Methodology: Cell-based assays are utilized, typically using cells engineered to express the receptor of interest (e.g., human recombinant MOR in CHO-K1 cells).[10] A radiolabeled ligand with known affinity for the receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured, and the Ki value is calculated from the concentration of the test compound that displaces 50% of the radioligand (IC50).
Intravenous Self-Administration (IVSA)
-
Objective: To assess the reinforcing effects of a drug, a key indicator of its abuse potential.[8]
-
Methodology: Laboratory animals (e.g., rats, rhesus monkeys) are surgically implanted with an intravenous catheter.[3][8] The animals are placed in an operant conditioning chamber where they can perform a specific action (e.g., pressing a lever) to receive an intravenous infusion of the drug. The rate of lever pressing is measured to determine if the drug is reinforcing (i.e., if the animals will work to receive it). A positive control (a known drug of abuse like heroin) and a negative control (saline) are typically included for comparison.
Naloxone-Precipitated Withdrawal
-
Objective: To evaluate the potential of a test compound to produce physical dependence.
-
Methodology: Animals are chronically administered an opioid (e.g., oxycodone) to induce physical dependence.[3][6] The test compound is then administered, followed by the opioid antagonist naloxone, which precipitates withdrawal symptoms. The severity of withdrawal signs (e.g., jumping, wet-dog shakes, paw tremors) is quantified and compared to a control group that did not receive the test compound.[6] A reduction in withdrawal signs suggests the test compound may have therapeutic potential for OUD.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes can aid in understanding the comparative abuse liability.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for abuse liability assessment.
Conclusion
References
- 1. This compound for Healthy Subjects · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. RePORT ⟩ RePORTER [reporter.nih.gov]
- 3. Pharmacologic profile of this compound: a novel molecule for treatment of substance use disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. | BioWorld [bioworld.com]
- 6. Pharmacologic profile of this compound: a novel molecule for treatment of substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacotherapy in the Treatment of Addiction: Methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unique pharmacodynamic properties and low abuse liability of the μ-opioid receptor ligand (S)-methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of this compound, a Novel Orally Bioavailable Molecule Targeting Multiple Receptors for the Treatment of Pain and Other Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Methadone - Wikipedia [en.wikipedia.org]
A Comparative Analysis of ITI-333 and Traditional Analgesics for Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel analgesic candidate ITI-333 against traditional analgesics, including opioids and nonsteroidal anti-inflammatory drugs (NSAIDs). The information is based on publicly available preclinical data, offering insights into the pharmacological and efficacy profiles of these compounds.
Executive Summary
Mechanism of Action
This compound
This compound exerts its effects through a novel combination of activities at two distinct receptor systems:
-
Serotonin (B10506) 5-HT2A Receptor Antagonism: Blockade of the 5-HT2A receptor is believed to contribute to its analgesic and potential mood-stabilizing effects.
-
Biased Mu-Opioid Receptor (MOR) Partial Agonism: this compound partially activates the MOR, the primary target for opioid analgesics. However, it does so with a bias, meaning it preferentially activates the signaling pathways associated with analgesia while having a lower impact on the pathways linked to adverse effects like respiratory depression and constipation.[2]
Traditional Opioids (e.g., Morphine)
Traditional opioids are potent analgesics that act as full agonists at opioid receptors, primarily the mu-opioid receptor. This full agonism leads to robust pain relief but also a high potential for adverse effects, including respiratory depression, sedation, constipation, and a high risk of tolerance, dependence, and addiction.
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) (e.g., Ibuprofen (B1674241), Naproxen)
NSAIDs produce analgesia primarily by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition prevents the synthesis of prostaglandins, which are key mediators of inflammation and pain. While effective for mild to moderate pain, particularly inflammatory pain, NSAIDs are associated with risks of gastrointestinal bleeding, cardiovascular events, and kidney damage with long-term use.
Comparative Efficacy and Receptor Binding
The following tables summarize the available preclinical data on the receptor binding affinities and analgesic efficacy of this compound compared to traditional analgesics. It is important to note that direct head-to-head preclinical studies providing ED50 values for this compound in common pain models are not yet publicly available. The data presented for traditional analgesics are from various published studies and are provided for comparative context.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | Mu-Opioid Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) |
| This compound | 11[1][4] | 8.3[1][4] |
| Morphine | 1.2 - 7.7 | >10,000 |
| Fentanyl | 0.39 | >10,000 |
| Buprenorphine | 0.22 | Not Reported |
| Oxycodone | 15.9 | >10,000 |
| Hydrocodone | 24.7 | >10,000 |
Lower Ki values indicate higher binding affinity.
Table 2: Preclinical Analgesic Efficacy (ED50, mg/kg)
| Compound | Hot Plate Test (Mouse) | Tail Flick Test (Mouse) | Writhing Test (Mouse) |
| This compound | Dose-dependent analgesia observed, specific ED50 not reported[1][4] | Dose-dependent analgesia observed, specific ED50 not reported[1][4] | Not Reported |
| Morphine | 6.2 - 9.5 | 3.25 - 9.8 | 0.5 - 1.2 |
| Ibuprofen | Not typically effective | Not typically effective | 11.8 - 82.2 |
| Naproxen | Not typically effective | Not typically effective | 24.1 |
ED50 is the dose required to produce a therapeutic effect in 50% of the population. Lower ED50 values indicate higher potency.
Experimental Protocols
Detailed methodologies for the key preclinical experiments cited are provided below.
Receptor Binding Assays
Receptor binding affinities (Ki) for this compound and traditional opioids were determined using radioligand binding assays with cell membranes expressing the recombinant human mu-opioid and 5-HT2A receptors. The ability of the test compounds to displace a specific radioligand from the receptor is measured, and the Ki value is calculated from the concentration of the drug that displaces 50% of the radioligand (IC50).
Mouse Hot Plate Test
The hot plate test is a model of thermal pain used to assess the efficacy of centrally acting analgesics.
-
Apparatus: A metal plate is maintained at a constant temperature (typically 52-55°C).
-
Procedure: A mouse is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Data Analysis: The increase in the latency to respond after drug administration compared to a vehicle control is used to determine analgesic efficacy.
Mouse Tail Flick Test
The tail flick test is another model of thermal pain that primarily measures a spinal reflex.
-
Apparatus: A radiant heat source is focused on a portion of the mouse's tail.
-
Procedure: The mouse is gently restrained, and the latency to flick its tail away from the heat source is measured. A cut-off time is employed to prevent burns.
-
Data Analysis: An increase in the tail flick latency following drug administration indicates an analgesic effect.
Mouse Writhing Test
The writhing test is a model of visceral inflammatory pain.
-
Procedure: An intraperitoneal injection of an irritant (e.g., acetic acid or phenylquinone) is administered to the mouse, which induces a characteristic stretching and writhing behavior.
-
Data Analysis: The number of writhes is counted over a specific time period (e.g., 20-30 minutes). A reduction in the number of writhes in drug-treated animals compared to vehicle-treated animals indicates analgesia.
Visualizing the Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways of this compound and traditional analgesics.
Caption: Signaling pathways of this compound, traditional opioids, and NSAIDs.
Experimental Workflow: Preclinical Analgesic Efficacy Testing
The following diagram outlines a typical workflow for assessing the analgesic efficacy of a test compound in preclinical models.
Caption: Workflow for preclinical analgesic efficacy testing in rodent models.
Conclusion
This compound represents a promising novel analgesic with a distinct mechanism of action that differentiates it from traditional opioids and NSAIDs. Its biased partial agonism at the mu-opioid receptor, combined with 5-HT2A receptor antagonism, offers the potential for effective pain management with an improved safety profile, particularly concerning abuse liability and other opioid-related side effects. While direct comparative efficacy data from head-to-head preclinical studies are needed for a complete picture, the available information on its mechanism and receptor binding profile suggests that this compound could be a significant advancement in the field of pain therapeutics. Further clinical development will be crucial to fully elucidate its therapeutic potential in humans.
References
- 1. Discovery of this compound, a Novel Orally Bioavailable Molecule Targeting Multiple Receptors for the Treatment of Pain and Other Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic profile of this compound: a novel molecule for treatment of substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Collection - Discovery of this compound, a Novel Orally Bioavailable Molecule Targeting Multiple Receptors for the Treatment of Pain and Other Disorders - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
A Head-to-Head Comparison of ITI-333 and Other 5-HT2A Antagonists: A Guide for Researchers
For researchers and drug development professionals, the landscape of serotonin (B10506) 5-HT2A receptor antagonists is evolving. This guide provides an objective, data-driven comparison of ITI-333, a novel multimodal compound, with other notable 5-HT2A antagonists, pimavanserin (B1677881) and lumateperone (B1672687). The information is presented to facilitate informed decisions in research and development.
This compound is a novel investigational compound that exhibits a unique pharmacological profile, acting as a potent serotonin 5-HT2A receptor antagonist and a partial agonist at the mu-opioid receptor.[1][2][3][4] This dual activity suggests its potential therapeutic application in opioid use disorder and pain management.[1][3] In contrast, pimavanserin is a selective 5-HT2A inverse agonist approved for the treatment of Parkinson's disease psychosis, while lumateperone is an antipsychotic medication with high affinity for 5-HT2A receptors and a more complex receptor binding profile. This guide will delve into a comparative analysis of these compounds, focusing on their performance based on available experimental data.
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of a compound for its target receptor is a critical determinant of its potency. The following table summarizes the reported equilibrium dissociation constants (Ki) of this compound, pimavanserin, and lumateperone for the human 5-HT2A receptor. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT2A Receptor Binding Affinity (Ki, nM) | Additional Receptor Affinities of Note (Ki, nM) |
| This compound | 8.0[3], 8.3[2] | Mu-opioid (MOP): 11[3] |
| Pimavanserin | 0.087 | 5-HT2C: 0.44 |
| Lumateperone | 0.54[2][5][6] | Dopamine D2: 32[2][5], SERT: 62[6] |
Functional Activity at the 5-HT2A Receptor
Beyond binding affinity, the functional activity of a compound at the receptor determines its biological effect. This compound is characterized as a potent 5-HT2A receptor antagonist.[3] Lumateperone also acts as a potent 5-HT2A antagonist, with an IC50 of 7 nM in a serotonin-induced calcium fluorescence assay.[1][2] Pimavanserin is described as a selective 5-HT2A inverse agonist, meaning it not only blocks the action of agonists but also reduces the basal activity of the receptor.
In Vivo Preclinical Models: The Head-Twitch Response
The head-twitch response (HTR) in rodents is a well-established behavioral model used to assess the in vivo activity of 5-HT2A receptor agonists and antagonists.[7][8] Agonists like DOI (2,5-dimethoxy-4-iodoamphetamine) induce a characteristic head-twitching behavior, which can be blocked by 5-HT2A antagonists. Preclinical studies have shown that this compound effectively blocks 5-HT2A receptor-mediated head-twitch in mice, confirming its in vivo antagonist activity at this target.[3] Similarly, the antipsychotic effects of pimavanserin in animal models are attributed to its potent 5-HT2A inverse agonism.[9]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Canonical 5-HT2A receptor signaling pathway and the mechanism of antagonism.
Caption: A simplified workflow for a competitive radioligand binding assay.
Caption: Workflow for assessing 5-HT2A antagonist activity using the head-twitch response model.
Detailed Experimental Methodologies
Radioligand Binding Assay for 5-HT2A Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.
Protocol:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK-293 cells).[10]
-
Assay Buffer: A suitable buffer is used, for example, 50 mM Tris-HCl, pH 7.4, containing 0.5 mM EDTA, 5 mM MgCl2, and 10 μM pargyline.[11]
-
Incubation: In a 96-well filter plate, the cell membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to the 5-HT2A receptor (e.g., [125I]DOI) and varying concentrations of the unlabeled test compound.[11]
-
Competition: The test compound competes with the radioligand for binding to the 5-HT2A receptor.
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Functional Assay
Objective: To determine the functional antagonist activity of a test compound at the 5-HT2A receptor.
Protocol:
-
Cell Culture: Cells expressing the 5-HT2A receptor (e.g., CHO-K1 or HEK-293 cells) are cultured in a 96-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8).[12]
-
Compound Addition: The test compound (antagonist) is added to the wells at various concentrations and incubated with the cells.
-
Agonist Stimulation: A 5-HT2A receptor agonist (e.g., serotonin) is then added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The activation of the 5-HT2A receptor by the agonist leads to an increase in intracellular calcium, which is detected as an increase in fluorescence from the calcium-sensitive dye. This change in fluorescence is measured over time using a fluorescence plate reader.[13]
-
Data Analysis: The ability of the test compound to inhibit the agonist-induced increase in fluorescence is quantified. The IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the agonist response, is determined from the concentration-response curve.
In Vivo Head-Twitch Response (HTR) Model
Objective: To assess the in vivo 5-HT2A receptor antagonist activity of a test compound.
Protocol:
-
Animal Model: The study is typically conducted in mice (e.g., C57BL/6J strain).[8]
-
Compound Administration: The test compound (antagonist) is administered to the mice, usually via oral gavage or intraperitoneal injection.
-
Agonist Administration: After a predetermined time, a 5-HT2A receptor agonist, such as DOI, is administered to the mice to induce the head-twitch response.[14]
-
Behavioral Observation: The mice are then placed in an observation chamber, and the number of head twitches is counted for a specific period.[14]
-
Data Analysis: The frequency of head twitches in the group treated with the test compound is compared to that of a control group that received the vehicle instead of the antagonist. A significant reduction in the number of head twitches in the test group indicates in vivo 5-HT2A receptor antagonist activity.
Conclusion
This compound presents a distinct pharmacological profile as a potent 5-HT2A antagonist with the unique addition of mu-opioid receptor partial agonism. While pimavanserin and lumateperone exhibit higher in vitro binding affinity for the 5-HT2A receptor, the clinical implications of these differences and the multimodal action of this compound warrant further investigation. The experimental data and methodologies presented in this guide offer a foundational comparison for researchers in the field of neuropsychopharmacology and drug development. Direct comparative studies under identical experimental conditions will be crucial for a more definitive head-to-head evaluation.
References
- 1. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacologic profile of this compound: a novel molecule for treatment of substance use disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RePORT ⟩ RePORTER [reporter.nih.gov]
- 5. Unlocking the potential of lumateperone and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lumateperone: advancing schizophrenia treatment with a new antipsychotic | Italian Journal of Psychiatry [italianjournalofpsychiatry.it]
- 7. Head-twitch response - Wikipedia [en.wikipedia.org]
- 8. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pimavanserin for psychosis in patients with Parkinson’s disease | MDedge [mdedge.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Assay in Summary_ki [ww.w.bindingdb.org]
- 12. abcam.co.jp [abcam.co.jp]
- 13. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 14. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Analgesic Effects of ITI-333: A Comparative Guide for Researchers
ITI-333, a novel, orally bioavailable compound, presents a promising multi-receptor approach to pain management. This guide provides an objective comparison of this compound's analgesic properties with established alternatives, supported by preclinical experimental data. Detailed methodologies and signaling pathways are presented to aid researchers in evaluating its potential for further development.
This compound is a tetracyclic pyridopyrroloquinoxalinone derivative with a unique pharmacological profile, acting as a serotonin (B10506) 5-HT2A receptor antagonist, a µ-opioid receptor (MOR) partial agonist, and an adrenergic α1A receptor antagonist.[1][2][3][4] This multi-target mechanism is designed to provide potent analgesia while potentially mitigating the adverse effects associated with conventional opioid therapies.[4] Currently, this compound is in Phase I clinical development.[2][3][4]
Comparative Analgesic Efficacy
Preclinical studies have demonstrated the dose-dependent analgesic effects of this compound in rodent models of acute and inflammatory pain. The following tables summarize the available quantitative data, comparing the efficacy of this compound with standard analgesics.
Acute Pain Model: Tail-Flick Test
The tail-flick test is a measure of the spinal reflex to a thermal stimulus and is commonly used to assess the efficacy of centrally acting analgesics.
| Compound | Administration Route | Dose | Latency to Tail Flick (seconds) | % Maximum Possible Effect (%MPE) |
| Vehicle | SC | - | ~2.5 | - |
| This compound | SC | 0.01 mg/kg | ~4.0 | ~20% |
| 0.03 mg/kg | ~6.0 | ~50% | ||
| 0.1 mg/kg | ~8.0 | ~80% | ||
| 0.3 mg/kg | ~9.0 | ~90% | ||
| 1 mg/kg | ~9.5 | ~95% | ||
| ED50 | 0.016 mg/kg | |||
| Morphine | SC | 5 mg/kg | ~9.8 | ~100% |
Data sourced from studies in male CD-1 mice.[4] %MPE is calculated relative to a cut-off time to prevent tissue damage.
Inflammatory Pain Model: Formalin Test
The formalin test assesses the response to a persistent inflammatory pain stimulus, with an early neurogenic phase and a later inflammatory phase.
| Compound | Administration Route | Dose | Licking Time (seconds) - Phase II (15-30 min) | % Inhibition of Licking |
| Vehicle | SC | - | ~80 | - |
| This compound | SC | 1 mg/kg | ~55 | ~31% |
| 3 mg/kg | ~30 | ~63% | ||
| 10 mg/kg | ~15 | ~81% | ||
| Morphine | SC | 5 mg/kg | ~10 | ~88% |
Data sourced from studies in male CD-1 mice.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Tail-Flick Test Protocol
-
Animals: Male CD-1 mice.
-
Apparatus: Tail-flick meter with a radiant heat source.
-
Procedure:
-
Mice are gently restrained, and their tails are positioned over the radiant heat source.
-
The time taken for the mouse to flick its tail away from the heat is automatically recorded as the tail-flick latency.
-
A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
Baseline latency is determined before drug administration.
-
Test compounds (this compound, morphine, or vehicle) are administered, typically subcutaneously (SC) or orally (PO).
-
Tail-flick latency is measured at predetermined time points after drug administration (e.g., 30, 60, 90 minutes).
-
-
Data Analysis: The analgesic effect is often expressed as the percentage of the maximum possible effect (%MPE), calculated as: [%MPE = ((Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)) x 100].
Formalin Test Protocol
-
Animals: Male CD-1 mice.
-
Procedure:
-
Mice are habituated to the observation chambers.
-
Test compounds (this compound, morphine, or vehicle) are administered prior to formalin injection.
-
A dilute solution of formalin (e.g., 2.5% in saline) is injected into the plantar surface of one hind paw.
-
The amount of time the animal spends licking the injected paw is recorded in two phases:
-
Phase I (Early Phase): 0-5 minutes post-injection (neurogenic pain).
-
Phase II (Late Phase): 15-30 minutes post-injection (inflammatory pain).
-
-
-
Data Analysis: The total licking time in each phase for the drug-treated groups is compared to the vehicle-treated group to determine the percentage of inhibition.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language.
Discussion and Future Directions
The available preclinical data indicate that this compound possesses significant analgesic properties in models of acute and inflammatory pain. Its efficacy is comparable to that of morphine in these models. The unique mechanism of action, particularly the combination of MOR partial agonism and 5-HT2A antagonism, suggests a potential for a favorable side effect profile compared to traditional opioids.[4]
However, to fully elucidate the therapeutic potential of this compound, further research is warranted in the following areas:
-
Evaluation in Chronic and Neuropathic Pain Models: The efficacy of this compound in models of chronic pain (e.g., Complete Freund's Adjuvant model) and neuropathic pain (e.g., chronic constriction injury or spinal nerve ligation models) needs to be investigated to broaden its potential clinical applications.
-
Direct Head-to-Head Comparisons: While the comparison with morphine is valuable, direct comparative studies with other clinically relevant analgesics, such as buprenorphine and tramadol, would provide a more comprehensive understanding of its relative efficacy and potential advantages.
-
Elucidation of Side Effect Profile: Comprehensive studies on the gastrointestinal and respiratory effects, as well as the abuse liability of this compound, are crucial for its development as a safer analgesic. Initial reports suggest a low potential for abuse and a lack of impairment of gastrointestinal and pulmonary function.[5][6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound, a Novel Orally Bioavailable Molecule Targeting Multiple Receptors for the Treatment of Pain and Other Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Discovery of this compound, a Novel Orally Bioavailable Molecule Targeting Multiple Receptors for the Treatment of Pain and Other Disorders - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. Discovery of this compound, a Novel Orally Bioavailable Molecule Targeting Multiple Receptors for the Treatment of Pain and Other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Pharmacologic profile of this compound: a novel molecule for treatment of substance use disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Cross-Study Comparison of ITI-333: A Novel Multi-Target Agent for Opioid Use Disorder
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical data for ITI-333, a novel clinical-stage compound, with established medications for opioid use disorder (OUD) and other relevant neuropsychiatric agents. The information is compiled from various preclinical studies to offer a comprehensive overview of its pharmacological profile and potential therapeutic advantages.
Data Presentation: Quantitative Comparison of Receptor Binding Affinities
The following tables summarize the in vitro receptor binding affinities (Ki, in nM) of this compound and comparator drugs. Lower Ki values indicate higher binding affinity. This data highlights the multi-target engagement of this compound compared to more selective agents.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid (MOR) | κ-Opioid (KOR) | δ-Opioid (DOR) |
| This compound | 11[1] | No significant binding | No significant binding |
| Buprenorphine | 0.2[2] | Binding reported | Binding reported |
| Methadone | 3.378[3][4] | Low affinity | Low affinity[5] |
Table 2: Serotonin and Dopamine (B1211576) Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT2A | Dopamine D1 | Dopamine D2 | Adrenergic α1A |
| This compound | 8[1] | 50[1] | 160 | 28[1] |
| Risperidone | 0.2[6] | 240[6] | 3.2[6] | 5[6] |
| Olanzapine | High affinity | Low affinity | High affinity | High affinity[7] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below to provide context for the presented data.
Radioligand Binding Assays
These assays are conducted to determine the binding affinity of a compound to specific receptor targets.[8]
-
Objective: To quantify the affinity of this compound and comparator drugs for various G-protein coupled receptors (GPCRs), including opioid, serotonin, and dopamine receptors.
-
General Procedure:
-
Membrane Preparation: Cell membranes expressing the specific human recombinant receptor of interest (e.g., MOR, 5-HT2A, D2) are prepared.[3]
-
Incubation: These membranes are incubated with a radiolabeled ligand (a molecule that binds to the receptor and has a radioactive tag) at a fixed concentration, along with varying concentrations of the unlabeled test compound (e.g., this compound, buprenorphine).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.[8]
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[8]
-
-
Specifics for Key Receptors:
-
5-HT2A Receptor: Assays typically use [3H]-ketanserin as the radioligand and mianserin (B1677119) to determine non-specific binding.[9]
-
Dopamine D2 Receptor: [3H]-methylspiperone is a common radioligand, with haloperidol (B65202) used for non-specific binding determination.[9]
-
µ-Opioid Receptor: [3H]-DAMGO is a frequently used radioligand, and naloxone (B1662785) is used to define non-specific binding.[3]
-
Mouse Head-Twitch Response (HTR) Assay
This in vivo assay is a behavioral model used to assess the functional antagonism of 5-HT2A receptors.[10]
-
Objective: To determine if this compound can block the head-twitch behavior induced by a 5-HT2A receptor agonist, providing evidence of its antagonist activity at this receptor in a living animal.
-
General Procedure:
-
Animal Model: Male C57BL/6J mice are commonly used.
-
Drug Administration: Animals are pre-treated with either vehicle or different doses of the test compound (e.g., this compound).
-
Agonist Challenge: After a set pre-treatment time, the mice are administered a 5-HT2A agonist, typically DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane), to induce head-twitches.[11]
-
Observation: The mice are then placed in an observation chamber, and the number of head-twitches is counted for a specific period.[11][12] A head-twitch is characterized as a rapid, rhythmic side-to-side rotational movement of the head.[10]
-
Data Analysis: The number of head-twitches in the drug-treated groups is compared to the vehicle-treated group to determine the dose-dependent inhibitory effect of the test compound.
-
Rat Model of Opioid Reinstatement
This behavioral paradigm is used to model relapse to drug-seeking behavior.
-
Objective: To evaluate the potential of this compound to prevent the reinstatement of opioid-seeking behavior, suggesting its utility in preventing relapse in OUD.
-
General Procedure:
-
Self-Administration Training: Rats are first trained to self-administer an opioid, such as heroin, by pressing a lever, which delivers an intravenous infusion of the drug. This phase establishes the drug as a reinforcer.[13][14]
-
Extinction: Following the training phase, lever pressing no longer results in drug infusion. This leads to a decrease in lever-pressing behavior, known as extinction.[15]
-
Reinstatement: Once the lever-pressing behavior is extinguished, the animals are exposed to stimuli that are known to trigger relapse in humans, such as a small, non-reinforcing dose of the opioid ("priming"), a cue previously associated with the drug, or a stressor.[16]
-
Drug Testing: Prior to the reinstatement session, different groups of rats are treated with either vehicle or various doses of the test compound (e.g., this compound).
-
Data Analysis: The number of lever presses in the drug-treated groups is compared to the vehicle-treated group to assess the ability of the test compound to block the reinstatement of drug-seeking behavior.[17]
-
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathway of this compound at its primary receptor targets.
Experimental Workflow: Opioid Reinstatement Model
Caption: Workflow of the rat opioid reinstatement model.
References
- 1. Pharmacologic profile of this compound: a novel molecule for treatment of substance use disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]
- 3. zenodo.org [zenodo.org]
- 4. researchgate.net [researchgate.net]
- 5. The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. Olanzapine: a basic science update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Item - Summary of radioligand receptor binding assay components and reactions according to each receptor. - figshare - Figshare [figshare.com]
- 10. Head-twitch response - Wikipedia [en.wikipedia.org]
- 11. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of opioid-seeking reinstatement in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of Opioid-Seeking Behavior Through the Intravenous Self-Administration Reinstatement Model in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Relapse to opioid seeking in rat models: behavior, pharmacology and circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jneurosci.org [jneurosci.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Activity of ITI-333 and Alternatives for Opioid Use Disorder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical pharmacological profile of ITI-333, a novel therapeutic candidate for opioid use disorder (OUD), with established medications for OUD: buprenorphine, methadone, and naltrexone (B1662487). The data presented herein facilitates an objective evaluation of this compound's unique mechanism of action and its potential clinical utility in relation to current treatment options.
Executive Summary
This compound is a novel investigational drug with a unique pharmacological profile, acting as a potent 5-HT2A receptor antagonist and a biased partial agonist at the μ-opioid receptor (MOR).[1][2][3] This dual mechanism is designed to address both the withdrawal and relapse aspects of OUD. In preclinical studies, this compound has demonstrated the potential to mitigate opioid withdrawal symptoms and reduce drug-seeking behavior without the significant abuse liability or respiratory depression associated with full opioid agonists.[1][3] This guide provides a detailed comparison of its in vitro receptor binding and functional activity, as well as its in vivo efficacy in animal models, against the current standard-of-care medications for OUD.
In Vitro Pharmacological Profile: A Comparative Analysis
The in vitro activity of this compound and its comparators at the human μ-opioid receptor (hMOR) and other relevant receptors reveals key differences in their mechanisms of action.
Receptor Binding Affinity
The binding affinity (Ki) represents the concentration of a drug required to occupy 50% of the receptors. A lower Ki value indicates a higher affinity.
| Compound | Receptor | Binding Affinity (Ki, nM) |
| This compound | μ-Opioid | 11[1][2][4][5] |
| 5-HT2A | 8.3[4][5] | |
| Adrenergic α1A | 28[2] | |
| Dopamine D1 | 50[2] | |
| Buprenorphine | μ-Opioid | 0.2[6] |
| Methadone | μ-Opioid | 1.7 - 3.378[7][8] |
| Naltrexone | μ-Opioid | 0.56[9] |
Functional Activity at the μ-Opioid Receptor
Functional assays measure the cellular response following drug-receptor interaction. These assays are critical for understanding a compound's efficacy as an agonist, partial agonist, or antagonist.
| Compound | Assay Type | Parameter | Value |
| This compound | cAMP Inhibition | EC50 | 64 nM (22% of DAMGO's max response)[10] |
| β-Arrestin Recruitment | EC50 | >10,000 nM (no significant agonism)[10] | |
| β-Arrestin Recruitment | IC50 | 180 nM (antagonist activity)[10] | |
| Buprenorphine | GTPγS Binding | EC50 | 1.8 nM[11] |
| β-Arrestin Recruitment | - | No significant recruitment[12] | |
| Methadone | GTPγS Binding | EC50 | 67.7 nM (at μ-δ heteromers)[13] |
| β-Arrestin Recruitment | - | Potent recruitment[14][15] | |
| Naltrexone | GTPγS Binding | - | Antagonist |
| β-Arrestin Recruitment | - | Antagonist |
In Vivo Preclinical Efficacy: A Head-to-Head Perspective
Animal models provide crucial insights into the potential therapeutic effects of a compound in a living system.
Analgesic Activity
The analgesic effects of these compounds are often evaluated in rodent models of pain, such as the tail-flick and hot-plate tests. The ED50 represents the dose required to produce a therapeutic effect in 50% of the population.
| Compound | Animal Model | Analgesia Assay | ED50 |
| This compound | Mouse | Not Specified | Analgesic effect observed[1][3] |
| Buprenorphine | Mouse | Tail-Flick | 0.16 mg/kg (i.v.)[16] |
| Methadone | Mouse | Tail-Flick | Not specified, but effective |
| Naltrexone | Mouse (with mutant MOR) | von Frey | Effective at 10 mg/kg (s.c.) in a specific model[5] |
Attenuation of Opioid Withdrawal
A key desired attribute for an OUD medication is the ability to suppress the aversive symptoms of opioid withdrawal.
| Compound | Animal Model | Withdrawal Model | Key Findings |
| This compound | Mouse | Naloxone-precipitated oxycodone withdrawal | Dose-dependently reduces global withdrawal scores.[7][14] |
| Buprenorphine | Mouse | Naloxone-precipitated morphine withdrawal | Attenuates somatic withdrawal symptoms.[11] |
| Methadone | Mouse | Naloxone-precipitated morphine withdrawal | Reduces withdrawal severity. |
| Naltrexone | Mouse | Morphine withdrawal | Does not reduce, but can precipitate withdrawal.[5] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the key signaling pathways and experimental workflows.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Receptor Source: Cell membranes expressing the human μ-opioid receptor (e.g., from CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]DAMGO for the μ-opioid receptor).
-
Test Compound: The unlabeled drug to be tested (e.g., this compound).
-
Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold binding buffer.
-
Non-specific Binding Control: A high concentration of a known unlabeled ligand (e.g., naloxone).
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This traps the membranes with the bound radioligand on the filter.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Naloxone-Precipitated Opioid Withdrawal in Mice
Objective: To assess the ability of a test compound to ameliorate the somatic signs of opioid withdrawal.
Materials:
-
Animals: Male C57BL/6J mice are commonly used.
-
Opioid for Dependence: Morphine sulfate (B86663) pellets (e.g., 75 mg) implanted subcutaneously, or repeated injections of an opioid like oxycodone.
-
Precipitating Agent: Naloxone hydrochloride.
-
Test Compound: The drug being evaluated (e.g., this compound).
-
Observation Chambers: Clear plexiglass cylinders to allow for unobstructed observation of the animals.
Procedure:
-
Induction of Dependence: Implant mice with morphine pellets or administer repeated injections of an opioid for several days to induce physical dependence.
-
Test Compound Administration: Administer the test compound or vehicle at a specified time before withdrawal precipitation.
-
Precipitation of Withdrawal: Inject naloxone (e.g., 1 mg/kg, s.c.) to rapidly displace the opioid from its receptors and induce withdrawal symptoms.
-
Observation and Scoring: Immediately after naloxone injection, place the mice in individual observation chambers and record the frequency and/or severity of various withdrawal signs for a set period (e.g., 30 minutes). Common signs include jumping, wet-dog shakes, paw tremors, teeth chattering, ptosis, and diarrhea.
-
Data Analysis: A global withdrawal score is often calculated by assigning a weight to each sign and summing the scores for each animal. Statistical analysis (e.g., ANOVA) is then used to compare the withdrawal scores between the test compound and vehicle groups.
In Vitro to In Vivo Correlation (IVIVC)
A strong IVIVC is crucial for predicting the clinical efficacy of a drug from its preclinical data. For this compound, its in vitro profile as a potent 5-HT2A antagonist and a biased μ-opioid partial agonist with low intrinsic efficacy translates to a favorable in vivo profile. The lack of significant β-arrestin recruitment in vitro is consistent with the observed reduction in opioid-related adverse effects in animal models. The partial agonism at the μ-opioid receptor observed in vitro likely contributes to its ability to alleviate withdrawal symptoms in vivo without producing the full euphoric and respiratory depressant effects of a full agonist.
In comparison, buprenorphine's high affinity and partial agonist activity at the μ-opioid receptor in vitro correlate with its clinical efficacy in reducing cravings and withdrawal, as well as its "ceiling effect" on respiratory depression. Methadone, a full μ-opioid agonist in vitro, is effective for maintenance therapy but carries a higher risk of overdose and diversion, which is consistent with its in vitro profile. Naltrexone's in vitro antagonist activity at the μ-opioid receptor directly translates to its in vivo effect of blocking the euphoric effects of opioids.
Conclusion
This compound presents a promising and differentiated pharmacological profile compared to existing treatments for opioid use disorder. Its unique combination of potent 5-HT2A antagonism and biased μ-opioid partial agonism suggests the potential for a safe and effective medication that can address both the physical and psychological aspects of opioid addiction. The preclinical in vitro and in vivo data strongly support its continued clinical development. Further studies, including human clinical trials, will be necessary to fully elucidate the in vitro to in vivo correlation of this compound's activity and its therapeutic potential in patients with OUD.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Effect of naltrexone on neuropathic pain in mice locally transfected with the mutant μ-opioid receptor gene in spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Opioid peptide receptor studies. 12. Buprenorphine is a potent and selective mu/kappa antagonist in the [35S]-GTP-gamma-S functional binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of methadone as a β-arrestin-biased μ-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. β-arrestin recruitment [bio-protocol.org]
A Comparative Review of ITI-333 and Other Novel Treatments for Opioid Use Disorder
For Researchers, Scientists, and Drug Development Professionals
The landscape of Opioid Use Disorder (OUD) treatment is evolving, with a pressing need for innovative therapeutic strategies that improve upon the efficacy, safety, and patient adherence of existing options. This guide provides a comparative overview of ITI-333, a novel investigational agent, against recently approved long-acting buprenorphine formulations, Brixadi™ (CAM2038) and Sublocade™ (RBP-6000), and the preclinical candidate nor-LAAM. This comparison focuses on the mechanism of action, receptor pharmacology, and available preclinical and clinical data to offer a comprehensive resource for the scientific community.
Executive Summary
Comparative Data
The following tables summarize the key pharmacological and clinical characteristics of this compound and its comparators.
Table 1: Pharmacological Profile
| Feature | This compound | Brixadi™ (Buprenorphine) | Sublocade™ (Buprenorphine) | nor-LAAM |
| Mechanism of Action | 5-HT2A Receptor Antagonist, Biased µ-Opioid Receptor Partial Agonist | µ-Opioid Receptor Partial Agonist, κ-Opioid Receptor Antagonist | µ-Opioid Receptor Partial Agonist, κ-Opioid Receptor Antagonist | µ-Opioid Receptor Agonist |
| Receptor Binding Affinity (Ki, nM) | µ-Opioid: 11, 5-HT2A: 8.3, α1A Adrenergic: 28, D1: 50[3][9][10] | µ-Opioid: High affinity[11][12] | µ-Opioid: High affinity[12][13] | µ-Opioid: 5.6[8] |
| Administration Route | Oral | Subcutaneous Injection (Weekly/Monthly) | Subcutaneous Injection (Monthly) | Subcutaneous Injection (in development)[8][14] |
Table 2: Clinical Efficacy and Safety
| Feature | This compound | Brixadi™ (CAM2038) | Sublocade™ (RBP-6000) | nor-LAAM |
| Development Phase | Phase 1[2][4] | Approved | Approved | Preclinical[14][15] |
| Primary Efficacy Endpoint(s) | Not yet established | Non-inferiority to sublingual buprenorphine/naloxone in reducing illicit opioid use.[7] | Higher percentage of abstinence from illicit opioid use compared to placebo.[16] | Not yet established |
| Key Efficacy Results | Data not yet available | Demonstrated non-inferiority to daily oral buprenorphine-naloxone in lowering illicit opioid use.[7] A 48-week study showed a 73.6% treatment retention rate, with 63% of new-to-treatment participants and 82.8% of those converted from sublingual buprenorphine being abstinent at the end of the treatment period. | In a Phase 3 trial, both 300/300 mg and 300/100 mg dosage regimens showed significantly higher mean percentage abstinence rates (41.3% and 42.7%, respectively) compared to placebo (5.0%).[16] After 12 months of treatment in an open-label study, 75.8% of de novo participants were abstinent.[17] | In a rat model, significantly reduced fentanyl choice over food and fewer signs of opioid withdrawal over four weeks.[14][15] |
| Common Adverse Events | Data not yet available | Injection site reactions (pain, erythema, pruritus), headache, constipation, nausea, insomnia, urinary tract infection.[6] | Constipation, headache, nausea, injection site pruritus, vomiting, increased hepatic enzymes, fatigue, injection site pain.[16][18] | Data not yet available |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key studies cited.
This compound: Preclinical Evaluation
-
Receptor Binding Assays: The binding affinity of this compound to various receptors was determined using cell-based assays with radioligand displacement.[1][2]
-
Animal Models of OUD: The effects of this compound on opioid withdrawal and relapse were assessed in rodent models. For example, naloxone-precipitated withdrawal symptoms were measured in opioid-dependent mice, and cue-induced reinstatement of heroin-seeking behavior was evaluated in rats.[1][2] The abuse liability was assessed through intravenous self-administration studies in rats and rhesus monkeys.[1][2]
Brixadi™ (CAM2038): Phase 3 Clinical Trial (vs. Sublingual Buprenorphine/Naloxone)
-
Study Design: A 24-week, randomized, double-blind, double-dummy, active-control study involving 428 adults with moderate to severe OUD.[7][19]
-
Intervention: Participants were randomized to receive either weekly and monthly subcutaneous injections of Brixadi™ with daily sublingual placebo, or daily sublingual buprenorphine/naloxone with weekly and monthly placebo injections.[7]
-
Primary Outcome: The primary efficacy endpoint was the percentage of opioid-negative urine samples plus negative self-reports for illicit opioid use.[20]
-
Safety Assessment: Adverse events were monitored throughout the study.[6]
Sublocade™ (RBP-6000): Phase 3 Clinical Trial (vs. Placebo)
-
Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled trial.[16]
-
Intervention: Patients were randomized to one of three groups: two initial monthly 300 mg doses of Sublocade™ followed by four monthly 100 mg doses; six monthly 300 mg doses of Sublocade™; or six monthly placebo injections. All participants also received individual drug counseling.[18]
-
Primary Outcome: The primary endpoint was the cumulative distribution function of the percentage of opioid-negative urine samples combined with negative self-reports for weeks 5 through 24.[21]
-
Safety Assessment: Safety was evaluated through the monitoring of adverse events, physical examinations, vital signs, and laboratory tests.[16]
nor-LAAM: Preclinical Fentanyl Self-Administration Model
-
Study Design: Fentanyl-dependent rats were treated with a long-acting formulation of nor-LAAM or a placebo.[15]
-
Behavioral Assessment: The study measured the rats' preference for self-administering fentanyl versus receiving a food reward over a four-week period. Signs of opioid withdrawal were also observed and quantified.[14][15]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and procedural pathways is essential for a clear understanding of these novel OUD treatments.
Caption: Signaling pathway of this compound.
Caption: Signaling pathway of Buprenorphine.
Caption: OUD drug evaluation workflow.
Conclusion
This compound represents a promising, next-generation approach to OUD treatment with its unique dual-receptor mechanism that has the potential to address a broader range of symptoms than existing therapies. While it is still in the early stages of clinical development, its preclinical profile suggests a favorable safety and efficacy profile.[22] In contrast, Brixadi™ and Sublocade™ have successfully translated the established efficacy of buprenorphine into long-acting formulations that improve patient adherence and provide stable medication levels. Nor-LAAM also shows promise as a long-acting agent, though it remains in the preclinical phase.
For researchers and drug development professionals, the progression of this compound through clinical trials will be a key area to watch. Its performance will provide valuable insights into the viability of targeting both the serotonergic and opioidergic systems for the treatment of OUD. The established clinical data for Brixadi™ and Sublocade™ serve as a robust benchmark for evaluating the clinical potential of this compound and other emerging therapies. Future research should focus on direct comparative studies and the long-term outcomes of these novel treatments in diverse patient populations.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Discovery of this compound, a Novel Orally Bioavailable Molecule Targeting Multiple Receptors for the Treatment of Pain and Other Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biospace.com [biospace.com]
- 5. | BioWorld [bioworld.com]
- 6. brixadihcp.com [brixadihcp.com]
- 7. Why BRIXADI? | BRIXADI® (buprenorphine) extended-release injection for subcutaneous use (CIII) [brixadi.com]
- 8. Nor-LAAM loaded PLGA Microparticles for Treating Opioid Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of this compound, a Novel Orally Bioavailable Molecule Targeting Multiple Receptors for the Treatment of Pain and Other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buprenorphine Education: Technical explanation of Buprenorphine mu receptor, affinity of agonist and antagonist [naabt.org]
- 12. Buprenorphine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Targeting μOR Is Critical | SUBLOCADE® (buprenorphine extended-release) HCP [sublocadehcp.com]
- 14. researchgate.net [researchgate.net]
- 15. VCU researchers are developing a long-acting medication for opioid addiction - VCU News - Virginia Commonwealth University [news.vcu.edu]
- 16. Indivior | The Lancet Publishes Phase 3 Results Demonstrating Efficacy, Safety and Tolerability of SUBLOCADE™ (Buprenorphine Extended-Release) Injection for Subcutaneous Use (CIII) in Patients with Moderate to Severe Opioid Use Disorder (OUD) [indivior.com]
- 17. Treating Opioid Use Disorder With a Monthly Subcutaneous Buprenorphine Depot Injection: 12-Month Safety, Tolerability, and Efficacy Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sublocade™ for the Treatment of Opioid Use Disorder - Clinical Trials Arena [clinicaltrialsarena.com]
- 19. braeburnrx.com [braeburnrx.com]
- 20. researchgate.net [researchgate.net]
- 21. Phase 3 Study | SUBLOCADE® (buprenorphine extended-release) HCP [sublocadehcp.com]
- 22. This compound for Healthy Subjects · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
Benchmarking ITI-333: A Comparative Analysis Against Existing Pain Therapies
For Immediate Release
NEW YORK, NY – [Date] – This guide provides a comprehensive comparative analysis of ITI-333, an investigational analgesic, against a range of existing opioid-based pain therapies. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of preclinical efficacy, mechanisms of action, and experimental methodologies.
Introduction to this compound
This compound is a novel, orally bioavailable small molecule currently in Phase 1 clinical development for the treatment of opioid use disorder and pain.[1][2][3][4] It possesses a unique pharmacological profile, acting as a potent serotonin (B10506) 5-HT2A receptor antagonist, a biased partial agonist at the μ-opioid receptor (MOR), and an antagonist at adrenergic α1A and dopamine (B1211576) D1 receptors.[1][2] This multi-target engagement is designed to provide analgesic effects while potentially mitigating the adverse effects commonly associated with conventional opioid agonists, such as respiratory depression and abuse liability.[1][2] Preclinical studies have demonstrated that this compound exhibits dose-dependent analgesic effects in rodent models of acute pain and can suppress symptoms of opioid withdrawal.[1][2][3][4]
Comparative Efficacy in Preclinical Pain Models
The following tables summarize the available preclinical efficacy data for this compound and a selection of standard-of-care opioid analgesics across various rodent models of pain. It is important to note that these data are compiled from separate studies and are not from direct head-to-head comparisons. Variations in experimental conditions, such as animal species, route of administration, and specific assay parameters, should be considered when interpreting these results.
Acute Nociceptive Pain Models
Table 1: Efficacy in the Tail Flick Test (Thermal Pain)
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Maximum Possible Effect (%MPE) |
| This compound | Mouse | Not Specified | Data not available | Dose-dependent increase in latency |
| Morphine | Mouse | Intraperitoneal | 4.7 | Not Specified |
| Fentanyl | Rat | Not Specified | 0.0041 | Not Specified |
| Oxycodone | Rat | Subcutaneous / Intraperitoneal | 2-4 times more potent than morphine | Not Specified |
| Buprenorphine | Mouse | Intravenous | 0.16 | Full Efficacy |
| Tapentadol | Mouse | Intraperitoneal | 11.8 | Not Specified |
Table 2: Efficacy in the Hot Plate Test (Thermal Pain)
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Maximum Possible Effect (%MPE) |
| This compound | Not Specified | Not Specified | Data not available | Data not available |
| Morphine | Mouse | Intraperitoneal | 4.7 | Not Specified |
| Buprenorphine | Mouse | Intravenous | 0.0084-0.16 | Full Efficacy |
| Tapentadol | Mouse | Intraperitoneal | 11.8 | Not Specified |
Inflammatory and Neuropathic Pain Models
Table 3: Efficacy in the Formalin Test (Inflammatory Pain)
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) - Late Phase |
| This compound | Not Specified | Not Specified | Data not available |
| Buprenorphine | Rat/Mouse | Intravenous | 0.0024-0.025 |
| Tapentadol | Rat/Mouse | Intraperitoneal | 9.7 (Rat), 11.3 (Mouse) |
Table 4: Efficacy in Neuropathic Pain Models
| Compound | Animal Model (Model) | Route of Administration | ED50 (mg/kg) |
| Buprenorphine | Rat (Mononeuropathic) | Intravenous | 0.055 (Mechanical Allodynia), 0.036 (Cold Allodynia) |
| Tapentadol | Rat (Vincristine-induced) | Intraperitoneal | 5.1 |
| Methadone | Not Specified | Not Specified | Effective in neuropathic pain |
| Oxycodone | Rat (Chronic Constriction Injury) | Subcutaneous | Maintained efficacy over 24 weeks |
Experimental Protocols
Tail Flick Test
The tail flick test is a measure of a spinal reflex to a thermal stimulus and is commonly used to assess the efficacy of centrally acting analgesics.
-
Apparatus: A tail flick analgesia meter that applies a focused beam of radiant heat to the animal's tail.
-
Procedure: A rodent is gently restrained, often in a tube, with its tail exposed and placed in the path of the heat source.[5][6][7] The time taken for the animal to flick its tail away from the heat is recorded as the tail flick latency.[5][6][7] A cut-off time (e.g., 10-18 seconds) is established to prevent tissue damage.[8]
-
Data Analysis: The analgesic effect is measured as an increase in the latency to tail flick compared to baseline or a vehicle-treated control group. The data can be expressed as the raw latency time or as a percentage of the maximum possible effect (%MPE).
Hot Plate Test
The hot plate test assesses the response to a constant, painful thermal stimulus and involves supraspinal (brain-level) processing of the pain signal.
-
Apparatus: A metal plate that is maintained at a constant temperature, typically between 50°C and 55°C, enclosed by a transparent cylinder to keep the animal on the plate.[9][10][11][12]
-
Procedure: An unrestrained mouse or rat is placed on the heated surface.[9][10][11] The latency to the first sign of a pain response, such as licking a paw or jumping, is recorded.[9][10][11] A cut-off time is used to prevent injury.
-
Data Analysis: An increase in the latency to respond is indicative of an analgesic effect.
Formalin Test
The formalin test is a model of tonic, persistent pain and is used to evaluate analgesics against both acute nociceptive and inflammatory pain.
-
Apparatus: A transparent observation chamber.
-
Procedure: A dilute solution of formalin (e.g., 1-5%) is injected subcutaneously into the plantar surface of a rodent's hind paw.[13][14][15][16] The animal is then placed in the observation chamber, and the amount of time it spends licking or biting the injected paw is recorded.[13][15][16] The pain response occurs in two distinct phases: an early, acute phase (0-5 minutes post-injection) and a late, inflammatory phase (20-40 minutes post-injection).[15][16]
-
Data Analysis: The total time spent licking/biting is quantified for both phases. Centrally acting analgesics like opioids are typically effective in both phases, while anti-inflammatory drugs are primarily effective in the late phase.[16]
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound's unique pharmacological profile involves the modulation of two key signaling pathways. As a biased partial agonist at the μ-opioid receptor, it is thought to preferentially activate G-protein signaling pathways, which are associated with analgesia, while having a lower propensity to recruit β-arrestin, a pathway implicated in some of the adverse effects of opioids.[1][2] Concurrently, its antagonist activity at the 5-HT2A receptor blocks the Gq/11 signaling cascade typically initiated by serotonin, a mechanism that may contribute to its overall therapeutic profile and potentially mitigate certain side effects.[17][18][19][20]
Conventional Opioid Agonist Signaling Pathway
Standard opioid analgesics, such as morphine and fentanyl, primarily act as full agonists at the μ-opioid receptor. This leads to robust activation of the G-protein signaling pathway, resulting in potent analgesia. However, their engagement of the β-arrestin pathway is also thought to contribute to the development of tolerance and other adverse effects.
Experimental Workflow for Preclinical Analgesic Screening
The general workflow for evaluating a novel analgesic compound like this compound in preclinical models involves a series of sequential steps to establish its efficacy and pharmacological profile.
Conclusion
This compound presents a promising and differentiated approach to pain management. Its unique mechanism of action as a biased partial agonist at the μ-opioid receptor and a potent 5-HT2A receptor antagonist suggests the potential for a therapeutic profile that balances analgesic efficacy with an improved safety and tolerability profile compared to conventional opioids. The preclinical data, while still early, support its analgesic potential. Further clinical investigation is warranted to fully elucidate the therapeutic benefits of this compound in various pain states and to directly compare its efficacy and safety against existing standards of care.
References
- 1. Pharmacologic profile of this compound: a novel molecule for treatment of substance use disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, a Novel Orally Bioavailable Molecule Targeting Multiple Receptors for the Treatment of Pain and Other Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Discovery of this compound, a Novel Orally Bioavailable Molecule Targeting Multiple Receptors for the Treatment of Pain and Other Disorders - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. diacomp.org [diacomp.org]
- 6. Tail flick test - Wikipedia [en.wikipedia.org]
- 7. protocols.io [protocols.io]
- 8. web.mousephenotype.org [web.mousephenotype.org]
- 9. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 10. Hot plate test [panlab.com]
- 11. researchgate.net [researchgate.net]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 16. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]
- 18. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 20. 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of ITI-333: A Procedural Guide for Laboratory Professionals
For Immediate Release
As the novel investigational drug ITI-333 progresses through clinical development, it is imperative for researchers, scientists, and drug development professionals to have access to clear and concise safety and handling information. This document provides essential, step-by-step guidance for the proper disposal of this compound, ensuring the safety of laboratory personnel and the environment.
This compound is an orally bioavailable molecule developed by Intra-Cellular Therapies, currently in Phase I clinical trials for the treatment of opioid use disorder and pain.[1][2][3] It functions through a unique mechanism of action as a serotonin (B10506) 5-HT2A receptor antagonist, a μ-opioid receptor (MOR) partial agonist, and an adrenergic α1A receptor antagonist.[1][2] While preclinical data suggest a favorable safety profile with low abuse potential, as an investigational compound, specific disposal protocols are not yet publicly established.[1][2][4][5] Therefore, it is crucial to adhere to best practices for the disposal of investigational and potentially hazardous pharmaceutical waste.
I. Core Principles for the Disposal of Investigational Compounds
Given the absence of a specific Safety Data Sheet (SDS) for this compound, the primary principle is to handle and dispose of this compound with the caution appropriate for a potentially hazardous substance. The following procedures are based on established guidelines for the disposal of investigational drugs and research chemicals.
II. Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, a thorough risk assessment should be conducted. In the absence of an official SDS, treat the compound as potentially hazardous.
-
Required PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
-
Step 2: Waste Segregation and Containerization
Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Place unused or expired this compound powder, contaminated consumables (e.g., weigh boats, contaminated gloves, bench paper), into a designated, leak-proof, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, compatible, and sealed hazardous waste container. Avoid mixing with other chemical waste streams unless compatibility is confirmed.
-
-
Sharps Waste:
-
Any sharps contaminated with this compound (e.g., needles, syringes) must be disposed of in a designated sharps container for hazardous waste.
-
Step 3: Labeling of Waste Containers
Accurate and complete labeling is a regulatory requirement and essential for safe handling by waste management personnel.
-
All waste containers must be labeled with a "Hazardous Waste" label.
-
The label must include:
-
The full chemical name: (6bR,10aS)-8-[3-(4-fluorophenoxy)propyl]-6b,7,8,9,10,10a-hexahydro-1H-pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalin-2(3H)-one (this compound)
-
The concentration of this compound in the waste container.
-
The date the waste was first added to the container.
-
The name and contact information of the Principal Investigator or responsible researcher.
-
Step 4: Storage of Hazardous Waste
Designated and properly managed storage areas are crucial for laboratory safety.
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA).
-
The SAA should be in a well-ventilated area, away from ignition sources, and incompatible materials.
-
Ensure all containers are kept closed except when adding waste.
Step 5: Arranging for Disposal
The final disposal of hazardous waste must be handled by trained professionals.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
EHS will coordinate with a licensed hazardous waste management vendor for the ultimate disposal of the material, which will likely involve incineration.
III. Quantitative Data Summary
As this compound is an investigational compound, there is no publicly available quantitative data regarding disposal limits or specific environmental hazard levels. The following table provides a general framework for waste characterization based on standard laboratory practices.
| Waste Stream | Container Type | Key Disposal Considerations |
| Solid this compound Waste | Labeled, sealed, chemical-resistant container | Treat as potentially hazardous pharmaceutical waste. |
| Liquid this compound Solutions | Labeled, sealed, compatible liquid waste container | Do not mix with incompatible solvents. |
| Contaminated Labware | Labeled hazardous waste container | Segregate from non-hazardous lab waste. |
| Contaminated Sharps | Puncture-proof sharps container for hazardous waste | Follow institutional sharps disposal procedures. |
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of the investigational new drug this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. This compound for Healthy Subjects · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. RePORT ⟩ RePORTER [reporter.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacologic profile of this compound: a novel molecule for treatment of substance use disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safeguarding Your Research: A Guide to Personal Protective Equipment for ITI-333
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling novel compounds like ITI-333. As an investigational new drug currently in Phase I clinical development, detailed public safety data sheets are not yet widely available.[1] Therefore, a comprehensive risk-based approach to personal protective equipment (PPE) and handling procedures is essential. This guide provides a framework for establishing safe laboratory practices for this compound, a tetracyclic compound with analgesic properties being researched for pain and other disorders.[1][2][3]
Recommended Personal Protective Equipment (PPE)
Given the lack of specific hazard data for this compound, it should be handled as a potent, potentially hazardous compound. The following table outlines recommended PPE for various laboratory activities.
| Activity | Engineering Controls | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Receiving and Unpacking | General Laboratory Ventilation | Nitrile or Neoprene Gloves | Safety Glasses with Side Shields | Not generally required | Laboratory Coat |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Double Nitrile or Neoprene Gloves | Safety Goggles or Face Shield | N95 or P100 Respirator | Disposable Gown or Laboratory Coat with Cuffed Sleeves |
| Solution Preparation | Chemical Fume Hood | Double Nitrile or Neoprene Gloves | Safety Goggles or Face Shield | Recommended if aerosols may be generated | Disposable Gown or Laboratory Coat with Cuffed Sleeves |
| In Vitro/In Vivo Dosing | Chemical Fume Hood or Biosafety Cabinet | Double Nitrile or Neoprene Gloves | Safety Goggles or Face Shield | Recommended based on procedure | Disposable Gown or Laboratory Coat with Cuffed Sleeves |
| Waste Disposal | Chemical Fume Hood | Double Nitrile or Neoprene Gloves | Safety Goggles | Recommended if handling powders or creating aerosols | Disposable Gown or Laboratory Coat |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is critical to minimize exposure and environmental contamination.
Step-by-Step Handling Procedures:
-
Preparation and Planning:
-
Review all available information on this compound and similar compounds.
-
Prepare a designated handling area within a chemical fume hood or other ventilated enclosure.
-
Assemble all necessary PPE and emergency equipment (e.g., spill kit, eye wash station, safety shower).
-
-
Donning PPE:
-
Put on a disposable gown or laboratory coat.
-
Don respiratory protection, if required.
-
Put on safety goggles or a face shield.
-
Don inner gloves.
-
Don outer gloves, ensuring they overlap the cuffs of the gown.
-
-
Compound Handling:
-
Perform all manipulations of solid this compound within a certified chemical fume hood or ventilated balance enclosure to prevent inhalation of airborne particles.
-
When preparing solutions, work within a chemical fume hood and avoid splashing.
-
Use disposable equipment whenever possible to prevent cross-contamination.
-
-
Decontamination and Doffing PPE:
-
Decontaminate all surfaces and equipment after use with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Remove outer gloves and dispose of them as hazardous waste.
-
Remove the gown, turning it inside out as you remove it.
-
Remove safety goggles or face shield.
-
Remove inner gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan:
-
Solid Waste: All solid waste contaminated with this compound (e.g., pipette tips, tubes, gloves, gowns) should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.
-
Sharps: All sharps contaminated with this compound should be disposed of in a designated sharps container.
-
Follow all institutional and local regulations for the disposal of chemical waste.
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of a novel research compound like this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
